Triethyl Orthobutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646223. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-triethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-5-9-10(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPMZTKUZCNGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327334 | |
| Record name | Triethyl Orthobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24964-76-9 | |
| Record name | Triethyl Orthobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-triethoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Triethyl Orthobutyrate: Synthesis, Properties, and Applications in Modern Chemistry
Introduction: Triethyl orthobutyrate, also known as 1,1,1-triethoxybutane, is a versatile orthoester that serves as a crucial intermediate and reagent in a multitude of organic syntheses. Its unique chemical structure, characterized by a central carbon atom bonded to three ethoxy groups and a propyl chain, imparts valuable reactivity that is exploited in fields ranging from pharmaceutical development to polymer science. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's synthesis, properties, and reaction mechanisms is paramount for leveraging its full potential. This guide provides a comprehensive technical overview, blending foundational chemical principles with practical, field-proven insights into its application.
Section 1: Physicochemical and Spectroscopic Properties
This compound is a colorless liquid, often noted for a pleasant, fruity aroma.[1] A critical property is its sensitivity to moisture; it readily hydrolyzes under acidic conditions, a characteristic that is both a consideration for handling and a cornerstone of its utility in synthesis and drug delivery applications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24964-76-9 | [1] |
| Molecular Formula | C₁₀H₂₂O₃ | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.880 - 0.885 g/mL at 25 °C | [1] |
| Boiling Point | 63 °C at 10 mmHg | [1] |
| Refractive Index (n²⁰/D) | 1.4040 - 1.4080 | [1] |
| Purity | ≥ 90-99% (GC) | [1][2] |
| Synonyms | 1,1,1-Triethoxybutane, Orthobutyric acid triethyl ester | [1] |
Spectroscopic Characterization: While a dedicated, peer-reviewed spectrum for this compound is not readily available in the searched literature, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar orthoesters like triethyl orthoacetate, triethyl orthopropionate, and trimethyl orthobutyrate.[3][4][5][6]
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment and Rationale |
| ¹H NMR | ~3.5 ppm (q, 6H)~1.6 ppm (t, 2H)~1.5 ppm (sextet, 2H)~1.1 ppm (t, 9H)~0.9 ppm (t, 3H) | -O-CH₂-CH₃: Quartet for the methylene of the ethoxy groups.-C-CH₂-CH₂-CH₃: Triplet for the methylene adjacent to the orthoester carbon.-CH₂-CH₂-CH₃: Sextet for the central methylene of the propyl group.-O-CH₂-CH₃: Triplet for the methyl of the ethoxy groups.-CH₂-CH₂-CH₃: Triplet for the terminal methyl of the propyl group. |
| ¹³C NMR | ~115 ppm~58 ppm~38 ppm~18 ppm~15 ppm~14 ppm | C(OR)₃: Quaternary carbon of the orthoester.-O-CH₂-CH₃: Methylene carbons of the ethoxy groups.-C-CH₂-CH₂-CH₃: Methylene carbon of the propyl group adjacent to the orthoester.-CH₂-CH₂-CH₃: Central methylene carbon of the propyl group.-O-CH₂-CH₃: Methyl carbons of the ethoxy groups.-CH₂-CH₂-CH₃: Terminal methyl carbon of the propyl group. |
| IR | ~2975-2870 cm⁻¹~1100-1000 cm⁻¹ | C-H stretch: Strong absorptions from the alkyl groups.C-O stretch: Strong, characteristic absorptions for the ether linkages of the orthoester. |
Section 2: Synthesis of this compound
The most fundamental and widely employed method for the synthesis of orthoesters is the Pinner reaction .[7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[8] For this compound, this translates to the reaction of butyronitrile with an excess of anhydrous ethanol in the presence of dry hydrogen chloride.[9]
Mechanism of the Pinner Reaction: The causality of the Pinner reaction hinges on the activation of the nitrile by acid. The process is self-validating in that it requires strictly anhydrous conditions; the presence of water would intercept the reactive intermediates to produce esters or amides as side products.[10]
-
Protonation of Nitrile: The nitrogen atom of butyronitrile is protonated by hydrogen chloride, forming a highly electrophilic nitrilium ion.[10]
-
Nucleophilic Attack by Alcohol: A molecule of ethanol attacks the electrophilic carbon of the nitrilium ion.
-
Formation of Pinner Salt: The resulting intermediate is a protonated imino ester, which, in the presence of the chloride counter-ion, forms an imino ester hydrochloride salt, known as a Pinner salt.[9][10]
-
Conversion to Orthoester: The Pinner salt is still highly reactive. In the presence of excess ethanol, it undergoes two further nucleophilic additions, eliminating a molecule of ammonium chloride to yield the final this compound product.[8][9]
Caption: Pinner reaction mechanism for this compound synthesis.
Experimental Protocol: Laboratory Synthesis via Pinner Reaction
-
Self-Validation: This protocol incorporates anhydrous conditions and low temperatures to ensure the stability of the Pinner salt intermediate, preventing undesired hydrolysis and maximizing the yield of the target orthoester.[10][11]
-
System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl₂). Maintain the system under an inert atmosphere (e.g., dry nitrogen or argon).
-
Reagent Charging: Charge the flask with anhydrous butyronitrile (1.0 eq) and a significant excess of absolute ethanol (≥ 5.0 eq). Cool the mixture to 0 °C using an ice bath.
-
Acidification: Bubble dry hydrogen chloride gas through the stirred solution. The HCl can be generated by adding concentrated sulfuric acid dropwise to solid sodium chloride or sourced from a cylinder. Maintain the temperature below 10 °C throughout the addition. Continue until the solution is saturated and a precipitate (the Pinner salt) begins to form.
-
Reaction: Seal the flask and allow the mixture to stir at a low temperature (0-5 °C) for 12-24 hours. The progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
-
Workup: Once the reaction is complete, add the reaction mixture to a cold, stirred solution of sodium ethoxide in ethanol to neutralize the excess HCl and precipitate ammonium chloride.
-
Isolation: Filter the mixture to remove the inorganic salts. The filtrate contains the crude this compound.
-
Purification: Remove the excess ethanol under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Section 3: Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of the orthoester functional group, which can be thought of as a protected form of a carboxylic acid ester.
-
Hydrolysis: In the presence of aqueous acid, this compound hydrolyzes to form ethyl butyrate and two equivalents of ethanol. This acid-lability is the key to its use as a protecting group and in pH-sensitive polymer systems.
-
Johnson-Claisen Rearrangement: This powerful carbon-carbon bond-forming reaction utilizes an allylic alcohol and an orthoester (acting as both reagent and solvent) with a catalytic amount of weak acid (e.g., propionic acid) to produce a γ,δ-unsaturated ester.[12][13] The reaction proceeds through a ketene acetal intermediate, which undergoes a[14][14]-sigmatropic rearrangement.[15] Using this compound allows for the introduction of a butyrate moiety.
Caption: Key chemical transformations of this compound.
Section 4: Applications in Research and Drug Development
This compound is more than a simple synthetic intermediate; it is an enabling tool in complex molecular design and advanced material science.
Organic Synthesis: It serves as a precursor for various functional groups and as a building block in the total synthesis of complex natural products.[1] Its role in the Johnson-Claisen rearrangement, for example, provides a reliable method for stereoselective chain extension.[16]
Drug Development and Delivery: The orthoester linkage is a cornerstone of a class of biodegradable polymers known as poly(ortho esters) (POEs).[14][17] These polymers are particularly valuable for creating drug delivery systems (DDS).[18]
-
Mechanism of Action: POEs are hydrophobic polymers that are stable at physiological pH (7.4) but hydrolyze rapidly under acidic conditions.[19] This allows for the design of drug depots that erode from the surface inward. As the polymer matrix is exposed to the aqueous environment, it slowly hydrolyzes, releasing the entrapped therapeutic agent at a controlled, often zero-order, rate.[17]
-
Causality and Control: The erosion rate can be precisely controlled by incorporating acidic excipients into the polymer matrix. These acids catalyze the hydrolysis of the orthoester linkages only at the polymer-water interface, preventing bulk erosion and ensuring predictable drug release kinetics.[19][20] This makes POEs ideal for long-term, controlled delivery of sensitive drugs, from small molecules to proteins.[17][18]
Caption: Surface erosion mechanism of a poly(ortho ester) drug delivery system.
Section 5: Safety, Handling, and Storage
While this compound is noted for its relatively low toxicity compared to other reagents, proper laboratory practice is essential.[1]
-
Handling: As with many organic ethers and esters, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.
-
Safety: The safety data for analogous orthoesters indicates that they are flammable liquids. Therefore, this compound should be kept away from ignition sources. It may also cause skin and eye irritation.
-
Storage: The primary concern for storage is its moisture sensitivity.[2] It must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry place. Protecting it from light is also recommended.[1]
Conclusion
This compound is a chemical of significant utility, bridging foundational organic synthesis with cutting-edge applications in materials science and pharmaceutical development. Its predictable reactivity, particularly its acid-catalyzed hydrolysis and participation in C-C bond-forming reactions, provides chemists with a reliable and versatile tool. For professionals in drug development, the principles governing its reactivity are directly translated into the design of sophisticated, controlled-release drug delivery systems. A comprehensive grasp of the principles outlined in this guide is essential for any scientist seeking to innovate with this valuable orthoester.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. Trimethyl orthobutyrate(43083-12-1) 13C NMR [m.chemicalbook.com]
- 4. Triethyl orthoacetate(78-39-7) 13C NMR spectrum [chemicalbook.com]
- 5. Triethyl orthoacetate(78-39-7) 1H NMR spectrum [chemicalbook.com]
- 6. Triethyl orthopropionate(115-80-0) 13C NMR [m.chemicalbook.com]
- 7. synarchive.com [synarchive.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. name-reaction.com [name-reaction.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Polyorthoester - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. bioinfopublication.org [bioinfopublication.org]
- 17. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Use of Poly (Ortho Esters) for the Controlled Delivery of Therapeutic Agents | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physical Properties of Triethyl Orthobutyrate
This technical guide offers a comprehensive exploration of the fundamental physical properties of triethyl orthobutyrate for researchers, scientists, and professionals in drug development. This document provides not just essential data but also the underlying scientific principles and detailed experimental methodologies to ensure accuracy and reproducibility in the laboratory.
Introduction to this compound: A Versatile Orthoester
This compound, systematically named 1,1,1-triethoxybutane, is an organic compound classified as an orthoester. Its molecular structure features a central carbon atom bonded to a propyl group and three ethoxy groups. This unique arrangement makes it a valuable reagent in organic synthesis, where it is often employed as a protecting group for carboxylic acids and a precursor in the formation of other organic molecules.[1] In the pharmaceutical and agrochemical sectors, it serves as a key intermediate in the synthesis of complex active ingredients.[2] Its characteristic fruity odor also lends it to applications in the flavor and fragrance industry.[2]
Below is a visualization of the molecular structure of this compound, rendered using Graphviz to illustrate the connectivity of its atoms.
Figure 1: Molecular structure of this compound. This diagram illustrates the central carbon atom bonded to a propyl group and three ethoxy groups.
Core Physical Properties of this compound
A thorough understanding of a compound's physical properties is paramount for its effective use in research and development. The following table summarizes the key physical data for this compound, compiled from reliable chemical data sources.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂O₃ | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| Boiling Point | 63 °C at 10 mmHg | [2] |
| Melting Point | Not available (n/a) | [3] |
| Density | ~0.88 g/mL at 20-25 °C | [3] |
| Refractive Index (n²⁰/D) | ~1.41 | [3] |
| Flash Point | 58 °C | |
| Solubility | Soluble in organic solvents. | [4] |
Experimental Protocols for Physical Property Determination
To ensure the highest level of scientific integrity, the following section details robust, field-proven protocols for the experimental determination of the key physical properties of this compound.
Boiling Point Determination (Capillary Method)
Rationale: The boiling point is a fundamental physical constant that is highly sensitive to purity. The capillary method is a microscale technique suitable for determining the boiling point of small quantities of a liquid.[5] The principle relies on the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6]
Experimental Protocol:
-
Sample Preparation: Place a small amount (a few milliliters) of this compound into a fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.
-
Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block). Heat the bath gently and uniformly.[7]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Identification: Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid at the given atmospheric pressure.[6][7]
Density Determination (Pycnometer Method)
Rationale: Density is a characteristic property that can be used to identify a substance and assess its purity. A pycnometer is a specialized flask that allows for the precise measurement of a liquid's volume, leading to an accurate density determination.
Experimental Protocol:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume.
-
Tare Mass: Accurately weigh the empty pycnometer on an analytical balance.
-
Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to be expelled through the capillary.
-
Temperature Equilibration: Place the filled pycnometer in a thermostatic bath at a specified temperature (e.g., 20 °C) until the liquid reaches thermal equilibrium.[8]
-
Final Mass Measurement: Carefully dry the exterior of the pycnometer and weigh it.
-
Density Calculation: Subtract the tare mass from the final mass to obtain the mass of the liquid. Divide the mass of the liquid by the known volume of the pycnometer to calculate the density.
Refractive Index Determination (Abbe Refractometer)
Rationale: The refractive index is a measure of how light bends as it passes through a substance and is a highly sensitive physical constant. An Abbe refractometer is a common instrument for accurately measuring the refractive index of liquids.[9]
Experimental Protocol:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Prism Preparation: Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent (e.g., acetone or ethanol) and a soft tissue.[9]
-
Sample Application: Place a few drops of this compound onto the surface of the refracting prism.
-
Measurement: Close the prisms and allow a moment for the sample to spread and reach thermal equilibrium with the instrument, which is often thermostatted at 20 °C.
-
Reading: Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus. If color fringes are present, adjust the compensator to remove them. Align the boundary line with the crosshairs in the eyepiece.
-
Data Acquisition: Read the refractive index value from the instrument's scale.[10]
Workflow for Comprehensive Physical Characterization
The logical flow of experiments is crucial for a systematic and efficient characterization of a chemical compound. The following diagram outlines a typical workflow for determining the physical properties of a liquid sample like this compound.
Figure 2: A logical workflow for the physical characterization of this compound.
References
- 1. 原甲酸三乙酯 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. CAS 24964-76-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. davjalandhar.com [davjalandhar.com]
- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
An In-Depth Technical Guide to 1,1,1-Triethoxybutane: Structure, Synthesis, and Synthetic Utility
Abstract: This technical guide provides a comprehensive examination of 1,1,1-triethoxybutane, an aliphatic orthoester of significant interest to researchers in organic synthesis and drug development. The document delineates its core chemical structure, physicochemical properties, and provides a detailed, mechanistically-grounded protocol for its synthesis via the Pinner reaction. A predictive analysis of its spectroscopic characteristics is presented to aid in its identification and quality control. Furthermore, this guide explores the compound's reactivity and versatile applications, particularly as a robust protecting group for carboxylic acids and as a precursor in various carbon-carbon bond-forming reactions. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.
Molecular Structure and Physicochemical Properties
Nomenclature and Identification
1,1,1-Triethoxybutane, also known by its common name triethyl orthobutyrate, is classified as an orthoester. Orthoesters are compounds featuring a central carbon atom bonded to three alkoxy groups.[1][2] This functional group can be considered a derivative of an unstable orthocarboxylic acid. The unique structural arrangement of 1,1,1-triethoxybutane imparts specific reactivity, making it a valuable reagent in synthetic chemistry.
| Identifier | Value |
| IUPAC Name | 1,1,1-Triethoxybutane |
| Common Name | This compound |
| CAS Number | 24964-76-9[3] |
| Molecular Formula | C₁₀H₂₂O₃[3] |
| Molecular Weight | 190.28 g/mol [4] |
| SMILES | CCCC(OCC)(OCC)OCC[4] |
| InChI Key | KOPMZTKUZCNGFY-UHFFFAOYSA-N[4] |
Structural Analysis
The structure of 1,1,1-triethoxybutane is defined by a central quaternary carbon atom. This carbon is covalently bonded to a propyl group (-CH₂CH₂CH₃) and three identical ethoxy groups (-OCH₂CH₃). The tetrahedral geometry around this central carbon and the presence of electron-donating alkoxy groups are key determinants of its chemical behavior, particularly its stability in basic media and lability under acidic conditions.
Physicochemical Properties
Most aliphatic orthoesters are colorless liquids with distinct odors, and 1,1,1-triethoxybutane is consistent with this trend.[2] They are generally soluble in organic solvents and have very low solubility in water.[2]
| Property | Value | Source |
| Density | ~0.9 g/cm³ | [3] |
| Boiling Point | ~198.9 °C at 760 mmHg | [3] |
| Flash Point | ~67.7 °C | [3] |
| Refractive Index | ~1.418 | [3][5] |
Synthesis and Mechanistic Insights
Primary Synthetic Route: The Pinner Reaction
The most established and reliable method for synthesizing orthoesters is the Pinner reaction.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[6] For the synthesis of 1,1,1-triethoxybutane, the precursors are butyronitrile and an excess of ethanol, with anhydrous hydrogen chloride typically serving as the catalyst.
The causality for this methodological choice is rooted in the reaction mechanism. The strong acid protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by ethanol.[7] The use of excess alcohol is critical as it drives the reaction equilibrium toward the final orthoester product, proceeding through a key intermediate known as a Pinner salt (an imino ester salt).[8][9] Anhydrous conditions are paramount to prevent the premature hydrolysis of the Pinner salt or the final orthoester back to a carboxylic ester.[1][10]
Reaction Mechanism
The Pinner reaction proceeds through a well-defined, multi-step mechanism. The initial formation of the Pinner salt is followed by alcoholysis, where two additional equivalents of alcohol displace the amino group to form the thermodynamically stable orthoester.
Caption: Mechanism of the Pinner Reaction for 1,1,1-Triethoxybutane Synthesis.
Detailed Experimental Protocol: Synthesis of 1,1,1-Triethoxybutane
This protocol is a self-validating system designed for high yield and purity. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent side reactions.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a drying tube.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous ethanol (≥ 4.0 equivalents) as the solvent and reactant. Cool the flask to 0 °C using an ice bath.
-
Addition of Nitrile: Slowly add butyronitrile (1.0 equivalent) to the cooled ethanol with continuous stirring.
-
Acid Catalyst Introduction: Bubble dry hydrogen chloride (HCl) gas through the solution while maintaining the temperature between 0-5 °C. The causality here is that low temperatures prevent the thermal decomposition of the unstable Pinner salt intermediate.[6] Continue the HCl addition until the solution is saturated (typically 1.1-1.2 equivalents).
-
Reaction: Seal the flask and allow the mixture to stir at 0-5 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours, marked by the disappearance of the nitrile starting material.
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure 1,1,1-triethoxybutane.
Spectroscopic Characterization (A Predictive Analysis)
Note: As experimental spectra for 1,1,1-triethoxybutane are not widely published, the following is a theoretical analysis based on its known structure and established principles of spectroscopic interpretation. These predictions serve as a benchmark for quality control.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons in the molecule.
-
δ ~0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the butyl chain.
-
δ ~1.2 ppm (triplet, 9H): Methyl groups (-CH₃) of the three ethoxy substituents.
-
δ ~1.5 ppm (sextet, 2H): Methylene group (-CH₂-) adjacent to the terminal methyl of the butyl chain.
-
δ ~1.6 ppm (triplet, 2H): Methylene group (-CH₂-) alpha to the central carbon.
-
δ ~3.4 ppm (quartet, 6H): Methylene groups (-OCH₂-) of the three ethoxy substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display six unique signals.
-
δ ~14 ppm: Terminal methyl carbon of the butyl chain.
-
δ ~15 ppm: Methyl carbons of the ethoxy groups.
-
δ ~18 ppm: Central methylene carbon of the butyl chain.
-
δ ~38 ppm: Methylene carbon of the butyl chain alpha to the central carbon.
-
δ ~58 ppm: Methylene carbons of the ethoxy groups.
-
δ ~115 ppm: The central quaternary carbon, C(OR)₃, shifted significantly downfield due to the three electronegative oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides functional group identification. A key diagnostic feature for a pure sample is the absence of a strong absorption in the carbonyl region (~1700-1750 cm⁻¹).
-
2975-2850 cm⁻¹: Strong C-H stretching vibrations from the alkyl chains.
-
1470-1440 cm⁻¹: C-H bending (scissoring) vibrations.
-
1150-1050 cm⁻¹: A very strong and broad C-O stretching band, characteristic of the ether linkages in the orthoester.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) peak at m/z = 190 may be observed, though it might be weak. The fragmentation pattern is dominated by the loss of alkoxy groups.[11][12][13]
-
m/z = 190: Molecular ion [C₁₀H₂₂O₃]⁺.
-
m/z = 145: Loss of an ethoxy radical (•OCH₂CH₃), leading to a stable dialkoxycarbonium ion [M - 45]⁺. This is often the base peak.
-
m/z = 117: Loss of an ethyl group and an ethoxy group.
-
m/z = 57: Butyl cation [C₄H₉]⁺.
| Data Type | Predicted Key Features |
| ¹H NMR | Signals at ~3.4 (q, 6H), ~1.6 (t, 2H), ~1.5 (sextet, 2H), ~1.2 (t, 9H), ~0.9 (t, 3H) ppm. |
| ¹³C NMR | Signals at ~115, ~58, ~38, ~18, ~15, ~14 ppm. |
| IR (cm⁻¹) | 2975-2850 (C-H stretch), 1150-1050 (strong C-O stretch), Absence of C=O at ~1720. |
| Mass Spec (m/z) | 190 (M⁺), 145 (Base Peak, [M-45]⁺). |
Chemical Reactivity and Applications in Drug Development
The Orthoester as a Carboxylic Acid Protecting Group
One of the principal applications of orthoesters in complex molecule synthesis is as a protecting group for carboxylic acids.[14] They are exceptionally stable towards strong nucleophiles and bases, conditions under which many other protecting groups would fail.[14] However, they are readily cleaved under mild aqueous acidic conditions, regenerating the carboxylic acid.[2][15] This orthogonal reactivity is highly valuable in multi-step synthesis.
The deprotection mechanism is essentially the reverse of orthoester formation, initiated by protonation of an alkoxy oxygen, followed by elimination of an alcohol to form a dialkoxycarbonium ion, which is then attacked by water.[15][16]
Caption: Workflow illustrating the use of an orthoester as a protecting group.
Carbon-Carbon Bond Forming Reactions
-
Bodroux-Chichibabin Aldehyde Synthesis: Orthoesters react with Grignard reagents to form acetals, which upon acidic hydrolysis yield aldehydes.[2][17] This reaction effectively adds one carbon to the Grignard reagent, transforming it into an aldehyde.[18][19] For example, reacting 1,1,1-triethoxybutane with a Grignard reagent (R'-MgBr) would ultimately yield butyraldehyde.
Rearrangement Reactions
-
Johnson-Claisen Rearrangement: This powerful C-C bond-forming reaction involves the rearrangement of an allylic alcohol with an orthoester (like triethyl orthoacetate, a close analog) to produce a γ,δ-unsaturated ester.[20][21][22] The reaction proceeds through a[21][21]-sigmatropic rearrangement of an in situ-formed ketene acetal intermediate.[21][22] This methodology is widely used in natural product synthesis for its high degree of regio- and stereoselectivity.[21][23]
Role in Polymer Chemistry and Drug Delivery
Orthoesters are key monomers in the synthesis of poly(ortho esters) (POEs).[2] These polymers are hydrophobic, biocompatible, and bioerodible, making them excellent candidates for controlled drug delivery systems.[24][25][26] POEs degrade via surface erosion, which allows for a near-constant (zero-order) release of an encapsulated drug, avoiding the initial "burst effect" common with other systems.[26][27] This technology is being actively investigated for applications in ophthalmology, osteoarthritis treatment, and post-surgical pain management.[26][27][28]
Safety, Handling, and Storage
As a flammable organic liquid, 1,1,1-triethoxybutane requires careful handling to mitigate risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[29][30] All manipulations should be performed within a chemical fume hood to avoid inhalation of vapors.[30]
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[31] Use spark-proof tools and store in a flammables-rated cabinet. In case of fire, use CO₂, dry chemical, or alcohol-resistant foam extinguishers.[32]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which will catalyze its rapid hydrolysis.[30]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.[30][31] The compound is sensitive to moisture.
Conclusion
1,1,1-Triethoxybutane is a synthetically valuable orthoester characterized by its unique stability profile and versatile reactivity. Its synthesis is reliably achieved through the Pinner reaction, and its structure can be confirmed by a combination of spectroscopic techniques. For researchers and drug development professionals, its most prominent roles are as a robust protecting group for carboxylic acids and as a building block in sophisticated C-C bond formation and polymerization reactions. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1,1,1-Triethoxybutane | CAS#:24964-76-9 | Chemsrc [chemsrc.com]
- 4. 1,1,1-Triethoxybutane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,1,1-Triethoxybutane | C10H22O3 | CID 371779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 18. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 19. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. bioinfopublication.org [bioinfopublication.org]
- 22. name-reaction.com [name-reaction.com]
- 23. The Orthoester Johnson–Claisen Rearrangement in the Synthesis of Bioactive Molecules, Natural Products, and Synthetic Intermediates – Recent Advances† | Semantic Scholar [semanticscholar.org]
- 24. Therapeutic applications of viscous and injectable poly(ortho esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chimia.ch [chimia.ch]
- 26. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. researchgate.net [researchgate.net]
- 29. uwaterloo.ca [uwaterloo.ca]
- 30. fishersci.com [fishersci.com]
- 31. tcichemicals.com [tcichemicals.com]
- 32. datasheets.scbt.com [datasheets.scbt.com]
Orthobutyric acid triethyl ester safety data sheet
An In-Depth Technical Guide to the Safe Handling of Triethyl Orthobutyrate (Orthobutyric Acid Triethyl Ester)
Introduction
This compound, also known by synonyms such as 1,1,1-Triethoxybutane and Orthobutyric acid triethyl ester, is a versatile organic compound frequently utilized by researchers and scientists in various synthetic applications.[1][2] Its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a solvent, makes it a valuable tool in both academic and industrial laboratories.[1][3] While it is noted for its utility, a comprehensive understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth examination of the safety data associated with this compound. It moves beyond a simple recitation of safety data sheet (SDS) sections to offer a narrative grounded in practical laboratory experience. The focus is on the causality behind safety protocols, empowering researchers to not only follow procedures but to understand the fundamental risks and how to mitigate them effectively.
Section 1: Compound Identification and Physicochemical Profile
Precise identification and knowledge of a compound's physical properties are the foundation of safe handling. This compound is a colorless liquid, often with a characteristic fruity odor.[1][3] Its identity is unequivocally established by its CAS (Chemical Abstracts Service) number, 24964-76-9.[1][2][4]
The causality behind many of the required safety protocols is directly linked to its physicochemical properties. For instance, its relatively low flash point indicates that it can form an ignitable mixture with air at moderately elevated temperatures, mandating strict controls on ignition sources. Its sensitivity to moisture is another critical factor, as hydrolysis can alter the compound's properties and potentially lead to pressure buildup in sealed containers.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 24964-76-9 | [1][2][4] |
| Molecular Formula | C₁₀H₂₂O₃ | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3][4] |
| Boiling Point | 63 °C @ 10 mmHg | [1] |
| Density | ~0.88 g/mL at 25 °C | [1][4] |
| Flash Point | 50 - 58 °C (closed cup) | [5] |
| Refractive Index | ~1.41 | [1][4] |
| Key Sensitivities | Moisture Sensitive | [4][5] |
Section 2: Hazard Analysis and Risk Assessment
A thorough risk assessment requires understanding not just the hazards themselves, but also the routes through which exposure can occur and the potential consequences.
GHS Classification and Key Hazards
According to the Globally Harmonized System (GHS), this compound is classified with the following primary hazards:
-
Flammable Liquid (Category 3) [6]
-
Skin Irritation (Category 2) [6]
-
Serious Eye Irritation (Category 2A) [6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [6]
The signal word associated with these classifications is "Warning" .[6] The flammability is a direct result of its organic ester structure and volatility. The irritation potential is a common characteristic of many organic solvents and esters which can defat the skin and irritate mucous membranes.
Toxicological Profile: The Knowns and Unknowns
A critical aspect of working with many research chemicals is acknowledging the gaps in toxicological data. While the acute hazards of skin, eye, and respiratory irritation are established, the comprehensive toxicological properties of this compound have not been thoroughly investigated.[5] There is a lack of data regarding chronic exposure, carcinogenicity, mutagenicity, or reproductive toxicity.[5][7] This absence of data is not an indication of safety; rather, it mandates a more cautious approach, treating the substance with a higher degree of respect and ensuring that exposure is minimized at all times.
Primary Routes of Exposure and Health Effects
Understanding the pathways through which a chemical can cause harm is essential for selecting the appropriate controls. The primary risks associated with this compound are direct contact and inhalation.
Figure 1. Primary routes of exposure and associated health effects for this compound.
Section 3: Proactive Safety Protocols: Engineering and Administrative Controls
The most effective safety strategies focus on proactively preventing exposure. This is achieved through a multi-layered approach known as the hierarchy of controls.
The Hierarchy of Controls
For a typical laboratory setting, elimination or substitution may not be feasible. Therefore, the focus shifts to robust engineering controls, followed by administrative procedures and, finally, personal protective equipment (PPE).
Figure 2. The hierarchy of controls, prioritizing engineering and administrative solutions over PPE.
Engineering Controls for Safe Handling
The causality for requiring specific engineering controls is directly tied to the hazards of flammability and inhalation.
-
Ventilation: All manipulations of this compound that could generate aerosols or vapors must be performed in a certified chemical fume hood or with adequate local exhaust ventilation.[8][9][10][11] This is a non-negotiable control to mitigate the risk of respiratory tract irritation.[5][6][12]
-
Ignition Source Control: Due to its classification as a flammable liquid, all sources of ignition must be eliminated from the handling area.[11][12][13] This includes using explosion-proof electrical equipment (stirrers, heating mantles) and ensuring proper grounding and bonding of containers during transfer to prevent the buildup of static electricity, which can provide an ignition spark.[8][9][11][12][13][14]
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources. Confirm the location of the nearest safety shower and eyewash station.
-
PPE: Don all required PPE as detailed in Section 4.
-
Weighing/Measuring: For transfers, conduct the operation within the fume hood. Ground metal containers before transferring the liquid. Use only non-sparking tools.[9]
-
Reaction Setup: If used in a reaction, the apparatus should be assembled within the fume hood. Ensure joints are properly sealed. If heating is required, use a heating mantle or oil bath connected to a controller located outside the fume hood.
-
Post-Handling: Tightly close the primary container.[5][9][10][12][14][15] Decontaminate any surfaces that may have been exposed.
-
Waste: All waste materials (contaminated tips, wipes, etc.) must be placed in a designated, labeled hazardous waste container.
Section 4: Personal Protective Equipment (PPE) – The Last Line of Defense
While engineering controls are designed to minimize exposure, PPE is essential to protect against accidental contact.
Selecting the Right PPE
The selection of PPE is dictated by the specific hazards of skin and eye irritation.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or other chemically-resistant gloves. | Inspect gloves for any defects before use. Use proper removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately.[15] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Goggles are required when there is a significant splash hazard. A face shield may be necessary for large-volume transfers.[10][15][16] |
| Skin/Body Protection | Flame-retardant lab coat. | Provides a barrier against splashes and is a critical control due to the compound's flammability.[7][15] |
| Respiratory | NIOSH-approved respirator (if needed). | Required only if engineering controls fail or are not available (e.g., during a large spill response).[9][14][15] |
Protocol for PPE Doffing
The order of PPE removal is critical to prevent self-contamination.
-
Gloves: Remove gloves first, turning them inside out during removal.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove eye protection last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[10][15]
Section 5: Emergency Response Procedures
Preparedness is key to mitigating the impact of an emergency.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
Table 3: First Aid Response Protocol
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[9][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11][15] |
Accidental Release Protocol
A calm and systematic approach is essential when responding to a spill.
Figure 3. Step-by-step workflow for responding to an accidental release of this compound.
Fire Emergency Protocol
-
Small Fires: For a very small, contained fire (e.g., in a beaker), it may be appropriate to extinguish it using a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9][14][15]
-
Large Fires: If the fire is large or spreading, do not attempt to fight it.
-
Evacuation: Immediately activate the fire alarm and evacuate the area, closing doors behind you.
-
First Responders: Inform emergency responders of the identity and location of the chemical involved. Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[9][14][15]
Section 6: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle.
Long-Term Storage
The goal of proper storage is to maintain the chemical's integrity and prevent accidents.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][9][10][12][14][15]
-
Container: Keep the container tightly closed to prevent moisture contamination and the escape of flammable vapors.[5][9][10][12][14][15] Containers that have been opened must be carefully resealed and kept upright.[5]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[5]
Waste Management and Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Use a dedicated, clearly labeled, and sealed container for liquid and solid waste.
-
Disposal: Do not dispose of down the drain.[5][8][10][14][15] Arrange for disposal through a licensed professional waste disposal company, adhering to all local, state, and federal regulations.[5][10] Contaminated packaging must be disposed of in the same manner as the unused product.[5]
Conclusion
This compound is a valuable reagent for the synthetic chemist, but its safe use hinges on a proactive and informed approach to risk management. By understanding the causality behind its hazards—its flammability, its irritant properties, and its sensitivity to moisture—researchers can implement robust engineering controls and standard operating procedures. This guide emphasizes that safety is not merely a checklist but a mindset, grounded in a thorough understanding of the materials being handled. Adherence to these principles ensures that scientific discovery can proceed without compromising the health and safety of the professionals driving it.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. CAS 24964-76-9: this compound | CymitQuimica [cymitquimica.com]
- 4. labproinc.com [labproinc.com]
- 5. Trimethyl orthobutyrate - Safety Data Sheet [chemicalbook.com]
- 6. 1,1,1-Triethoxybutane | C10H22O3 | CID 371779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. lobachemie.com [lobachemie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to the Solubility of Triethyl Orthobutyrate in Organic Solvents
Introduction
Triethyl orthobutyrate (TEOB), systematically named 1,1,1-Triethoxybutane (CAS No: 24964-76-9), is a versatile orthoester recognized for its utility as a solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers[1][2]. Its unique molecular structure, featuring a central carbon atom bonded to three ethoxy groups and a butyl chain, imparts specific physicochemical properties that dictate its behavior in solution. For researchers, scientists, and drug development professionals, a thorough understanding of TEOB's solubility profile is paramount for its effective application in chemical reactions, formulation development, and purification processes.
This guide provides an in-depth analysis of the solubility and miscibility of this compound in common organic solvents. We will explore the theoretical principles governing its solubility, present a qualitative assessment based on molecular interactions, and provide a robust, field-proven experimental protocol for miscibility determination. The core focus is not just on the data, but on the underlying chemical principles and practical considerations essential for achieving reliable and reproducible results in the laboratory.
Section 1: Core Physicochemical Properties and Structural Analysis
The solubility of a compound is intrinsically linked to its physical and chemical properties. TEOB is a colorless liquid whose behavior as a solute is governed by its molecular structure and resulting intermolecular forces[1][3].
| Property | Value | Source(s) |
| CAS Number | 24964-76-9 | [1][3] |
| Molecular Formula | C₁₀H₂₂O₃ | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][3] |
| Appearance | Colorless Liquid | [1][3] |
| Density (at 25 °C) | ~0.88 g/mL | [1][3] |
| Boiling Point | 63 °C at 10 mmHg | [1] |
| Refractive Index (n20/D) | ~1.404 - 1.410 | [1][3] |
Structural Insights into Polarity and Reactivity
TEOB's structure is characterized by two distinct regions:
-
A Polar Head: The orthoester group, C(OCH₂CH₃)₃, contains three ether-like linkages. The oxygen atoms create a region of moderate polarity due to their electronegativity, making the molecule capable of acting as a hydrogen bond acceptor.
-
A Nonpolar Tail: The n-butyl group (-CH₂CH₂CH₂CH₃) and the ethyl groups of the ethoxy moieties contribute significant nonpolar, hydrophobic character to the molecule.
This amphipathic nature suggests that TEOB will not be fully miscible with solvents at the extremes of the polarity scale but will exhibit broad compatibility with a wide range of common organic solvents.
Critical Insight: Sensitivity to Moisture and Acid
A crucial characteristic of orthoesters, including TEOB, is their susceptibility to hydrolysis under acidic conditions[4]. The presence of even trace amounts of acid or water can catalyze the decomposition of TEOB into this compound and ethanol, as depicted below. This is not a solubility phenomenon but a chemical reaction that consumes the compound of interest.
Expertise in Practice: This inherent reactivity mandates the use of anhydrous solvents and inert conditions during solubility testing. Any observation of cloudiness or phase separation in an otherwise compatible solvent system could be an indicator of decomposition rather than true immiscibility. Protocols for determining solubility must therefore be self-validating by ensuring the chemical integrity of the solute.[3]
Section 2: Theoretical Principles and Solubility Predictions
The principle of "like dissolves like" is the foundational concept for predicting solubility. This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible.
-
Van der Waals Forces: The alkyl chains in TEOB allow for London dispersion forces, favoring miscibility with nonpolar solvents like alkanes and aromatic hydrocarbons.
-
Dipole-Dipole Interactions: The polar orthoester group facilitates interactions with other polar molecules, such as ketones, esters, and chlorinated solvents.
-
Hydrogen Bonding: While TEOB cannot donate a hydrogen bond, its oxygen atoms can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents like alcohols. However, its large nonpolar component limits its miscibility with highly cohesive, hydrogen-bonded networks like water[5].
Based on these principles, we can predict the miscibility of TEOB across various solvent classes.
Section 3: Qualitative Miscibility Profile of this compound
| Solvent Class | Example Solvent | Predicted Miscibility | Rationale for Interaction |
| Alcohols | Ethanol, Isopropanol | Miscible | Hydrogen bond acceptance and dipole-dipole interactions overcome the nonpolar character.[4] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Strong dipole-dipole and van der Waals interactions between similar functional groups.[4][6] |
| Hydrocarbons | Hexane, Toluene | Miscible | Dominated by favorable van der Waals forces between the alkyl groups.[6] |
| Esters | Ethyl Acetate | Miscible | Similar polarity and capacity for dipole-dipole interactions.[4] |
| Ketones | Acetone | Miscible | Strong dipole-dipole interactions between the polar orthoester and carbonyl groups. |
| Chlorinated | Dichloromethane, Chloroform | Miscible | Favorable dipole-dipole and dispersion forces.[4] |
| Highly Polar Protic | Water | Immiscible | The large hydrophobic portion of TEOB disrupts the strong hydrogen-bonding network of water.[5] |
Section 4: Experimental Protocol for Miscibility Determination
This protocol provides a robust, visual method for determining the miscibility of TEOB. The primary experimental choice is the stringent use of anhydrous solvents to prevent acid-catalyzed hydrolysis, ensuring the validity of the observation.
Objective
To visually determine if this compound is miscible, partially miscible, or immiscible in a selected organic solvent at a 1:1 volume ratio at ambient temperature.
Materials and Equipment
-
This compound (≥98% purity)
-
Anhydrous organic solvent of interest (e.g., anhydrous ethanol, hexane, etc.)
-
5 mL graduated glass pipettes or calibrated micropipettes
-
Clean, dry 10 mL glass test tubes or vials with caps
-
Vortex mixer
-
Contrasting background (e.g., black card)
Step-by-Step Methodology
-
Preparation: Ensure all glassware is scrupulously clean and dried in an oven (e.g., at 120 °C for 2 hours) and cooled in a desiccator before use.
-
Solvent Addition: Using a clean, dry pipette, transfer 2.0 mL of the anhydrous organic solvent into a labeled test tube.
-
Solute Addition: Using a separate clean, dry pipette, add 2.0 mL of this compound to the same test tube.
-
Mixing: Securely cap the test tube and vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Observation: Allow the test tube to stand undisturbed for 5-10 minutes. View the tube against a contrasting background to observe the state of the mixture.
-
Data Interpretation:
-
Miscible: The mixture remains a single, clear, and uniform liquid phase with no visible interface or turbidity.
-
Immiscible: Two distinct liquid layers are clearly visible. The relative position of the layers will depend on the densities of TEOB (~0.88 g/mL) and the solvent.
-
Partially Miscible: The mixture appears cloudy or turbid (emulsion), or it initially forms a single phase that separates into two layers upon standing.
-
Experimental Workflow Diagram
Caption: Workflow for determining TEOB miscibility.
Conclusion
This compound is a moderately polar compound that demonstrates broad miscibility with most common organic solvents, including alcohols, ethers, hydrocarbons, esters, and chlorinated solvents. Its solubility is driven by a combination of van der Waals forces and dipole-dipole interactions. Conversely, it is immiscible with water due to its significant hydrophobic character, which cannot overcome water's highly cohesive hydrogen-bonding network.
The most critical factor for any professional working with TEOB is its sensitivity to moisture and acid, which leads to decomposition. This chemical instability underscores the necessity of using anhydrous solvents and inert conditions when conducting solubility studies or employing TEOB in reactions to ensure that observations are accurate and results are reproducible. The protocols and principles outlined in this guide provide a reliable framework for successfully handling and utilizing this compound in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 24964-76-9: this compound | CymitQuimica [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]
A Comprehensive Technical Guide to the Stability and Storage of Triethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility and Challenges of Triethyl Orthobutyrate
This compound (TEOB), also known as 1,1,1-triethoxybutane, is a valuable orthoester in organic synthesis and the formulation of advanced materials.[1] Its utility spans from serving as a precursor in the synthesis of pharmaceuticals and agrochemicals to acting as a solvent and plasticizer in coatings and adhesives.[1] The unique reactivity of the orthoester functional group, however, presents distinct challenges regarding its stability and long-term storage. This guide provides an in-depth technical overview of the factors governing the stability of this compound, recommended storage and handling protocols, and methodologies for assessing its purity and degradation, ensuring its optimal performance in research and development applications.
Chemical Stability and Decomposition Pathways
The stability of this compound is primarily dictated by its susceptibility to hydrolysis, particularly under acidic conditions. It is also sensitive to thermal stress, although this is a less common concern under standard storage conditions.
Hydrolytic Instability: The Predominant Degradation Pathway
Orthoesters are highly sensitive to moisture and readily undergo acid-catalyzed hydrolysis to yield an ester and an alcohol.[2][3] In the case of this compound, the primary degradation products are ethyl butyrate and ethanol.
The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters is a three-step process:
-
Protonation of an alkoxy oxygen: The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst (H₃O⁺).
-
Formation of a carboxonium ion: The protonated intermediate eliminates a molecule of ethanol to form a resonance-stabilized dialkoxycarboxonium ion. This step is typically the rate-determining step in the hydrolysis of orthoesters.
-
Nucleophilic attack by water and subsequent decomposition: A water molecule attacks the electrophilic carbon of the carboxonium ion, leading to a hemiorthoester intermediate. This intermediate rapidly decomposes to the final products: ethyl butyrate and two additional molecules of ethanol.
Caption: Acid-catalyzed hydrolysis of this compound.
The rate of hydrolysis is significantly influenced by pH. While stable under neutral and alkaline conditions, the degradation of orthoesters is rapid in even mildly acidic environments. The presence of ambient moisture is sufficient to initiate hydrolysis, especially if acidic impurities are present.
Thermal Decomposition
In the gas phase and at elevated temperatures (typically above 300°C), this compound can undergo unimolecular elimination reactions. These reactions proceed through a four-membered cyclic transition state to yield different decomposition products than hydrolysis, such as ketene acetals and ethanol. However, for the practical purposes of storage and handling in a laboratory or manufacturing setting, thermal decomposition is a less immediate concern than hydrolytic degradation.
Recommended Storage and Handling Protocols
Proper storage and handling are critical to maintaining the purity and stability of this compound. The primary objective is to rigorously exclude moisture and acidic contaminants.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions for this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | While some sources suggest room temperature storage[1], refrigeration can slow down potential degradation pathways. Avoid freezing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace air and prevent exposure to moisture and oxygen. Argon is denser than air and can provide a stable protective layer. |
| Container | Tightly Sealed, Chemically Resistant | To prevent ingress of atmospheric moisture. |
| Light | Protect from Light (Amber Glass) | To prevent potential photolytic degradation, although hydrolysis is the primary concern.[1] |
Container Selection
The choice of container material is crucial to prevent contamination and degradation.
-
Recommended:
-
Type I Borosilicate Glass: Highly inert and provides an excellent barrier against moisture. Amber glass is preferred to protect against light.[4]
-
High-Density Polyethylene (HDPE) and Polypropylene (PP): These polymers offer good chemical resistance to orthoesters.[5][6] However, it is essential to consider the potential for extractables and leachables, especially for long-term storage or when used in sensitive applications.[7][8][9][10][11]
-
-
To be Avoided:
-
Materials that are not chemically resistant to esters or ethers.
-
Containers with poor sealing capabilities that allow for moisture ingress.
-
Handling Procedures
To maintain the integrity of this compound during handling, the following procedures are recommended:
-
Inert Atmosphere: Always handle the material under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use.
-
Cannula Transfer: For transferring the liquid, use a syringe or cannula under a positive pressure of inert gas.
-
Resealing: After use, flush the headspace of the container with an inert gas before tightly resealing.
Caption: Recommended handling workflow for this compound.
Experimental Protocols for Stability and Purity Assessment
A robust analytical program is essential to ensure the quality of this compound. This involves both routine purity checks and more rigorous forced degradation studies to understand its stability profile.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and validate the stability-indicating nature of analytical methods.[12][13][14] The following is a general protocol based on ICH guidelines.[15]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile).
-
Add 0.1 M hydrochloric acid.
-
Maintain the solution at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with a suitable base, and analyze.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature and elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize with a suitable acid, and analyze. (Note: Orthoesters are generally stable to base, so minimal degradation is expected).
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Maintain the solution at room temperature for a defined period.
-
Analyze samples at specified time points.
-
-
Thermal Degradation:
-
Store a sample of neat this compound at an elevated temperature (e.g., 70°C) for a defined period.
-
Analyze the sample at specified time points.
-
-
Photostability:
-
Expose a sample of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).[13]
-
Analyze the sample after the exposure period.
-
Analysis: Analyze all stressed samples using a validated stability-indicating method, such as the GC-MS method described below.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the purity assessment of this compound and the identification of its degradation products.[16]
Objective: To determine the purity of this compound and identify any impurities or degradation products.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-624 capillary column (30 m x 0.32 mm x 1.0 µm) or equivalent.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable dry solvent, such as hexane or ethyl acetate.
-
Vortex to ensure homogeneity.
Data Analysis:
-
Purity Assessment: Determine the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Impurity Identification: Compare the mass spectra of any impurity peaks to a spectral library (e.g., NIST) for tentative identification. The primary expected degradation product from hydrolysis is ethyl butyrate.
Conclusion
This compound is a valuable reagent whose utility is directly linked to its purity. Its inherent sensitivity to moisture necessitates a rigorous approach to storage and handling. By understanding the mechanisms of its degradation, particularly acid-catalyzed hydrolysis, and implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of this important chemical. The use of inert atmospheres, appropriate container systems, and robust analytical methods for purity assessment are the cornerstones of a comprehensive strategy for managing this compound in a scientific setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. osti.gov [osti.gov]
- 4. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 5. royalchemical.com [royalchemical.com]
- 6. youtube.com [youtube.com]
- 7. susupport.com [susupport.com]
- 8. Understanding Extractables & Leachables | Azenta Life Science [azenta.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. sgs.com [sgs.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. benchchem.com [benchchem.com]
- 17. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of Triethyl Orthobutyrate
Introduction to Triethyl Orthobutyrate
This compound, with the chemical formula C₁₀H₂₂O₃, is an orthoester of butyric acid.[1][2] Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom.[3] This functional group imparts unique reactivity and physical properties, making orthoesters valuable intermediates in organic synthesis.[3][4] this compound is a colorless liquid and finds applications as a solvent and as a reagent in the synthesis of more complex molecules.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
Predicted Spectroscopic Data and Interpretation
Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the analysis of closely related structures, such as trimethyl orthobutyrate and other triethyl orthoesters, along with established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.
-
Triplet (δ ≈ 0.9 ppm, 3H): This signal arises from the terminal methyl protons (CH₃) of the butyrate chain. It will be split into a triplet by the adjacent methylene (CH₂) group.
-
Sextet (δ ≈ 1.6 ppm, 2H): The methylene protons (CH₂) adjacent to the terminal methyl group of the butyrate chain will appear as a sextet due to coupling with the neighboring methyl and methylene groups.
-
Triplet (δ ≈ 1.8 ppm, 2H): The methylene protons (CH₂) of the butyrate chain attached to the orthoester carbon are expected to resonate as a triplet, being coupled to the adjacent methylene group.
-
Quartet (δ ≈ 3.5 ppm, 6H): The six equivalent methylene protons (OCH₂) of the three ethoxy groups will give rise to a quartet due to coupling with the adjacent methyl protons.
-
Triplet (δ ≈ 1.2 ppm, 9H): The nine equivalent methyl protons (OCH₂CH₃) of the three ethoxy groups will appear as a triplet, coupled to the adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃-CH₂- | ~ 0.9 | Triplet | 3H |
| -CH₂-CH₂-C | ~ 1.6 | Sextet | 2H |
| -CH₂-C(OR)₃ | ~ 1.8 | Triplet | 2H |
| OCH₂-CH₃ | ~ 3.5 | Quartet | 6H |
| OCH₂-CH₃ | ~ 1.2 | Triplet | 9H |
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display six signals, corresponding to the six chemically non-equivalent carbon atoms.
-
Quaternary Carbon (δ ≈ 112 ppm): The central orthoester carbon, C(OR)₃, is the most deshielded aliphatic carbon and will appear at a characteristic downfield shift.
-
Methylene Carbon (δ ≈ 58 ppm): The methylene carbons (OCH₂) of the ethoxy groups will resonate in the typical range for carbons attached to oxygen.
-
Alkyl Carbons (δ ≈ 35, 19, 14 ppm): The carbons of the butyrate chain will appear in the upfield region of the spectrum, with the carbon alpha to the orthoester group being the most deshielded. The terminal methyl carbon will be the most shielded.
-
Methyl Carbon (δ ≈ 15 ppm): The methyl carbons (OCH₂CH₃) of the ethoxy groups will appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (OR)₃ | ~ 112 |
| C H₃-CH₂- | ~ 14 |
| -C H₂-CH₂-C | ~ 19 |
| -C H₂-C(OR)₃ | ~ 35 |
| OC H₂-CH₃ | ~ 58 |
| OCH₂-C H₃ | ~ 15 |
Experimental Protocols
This section outlines the standard procedures for acquiring high-quality NMR, IR, and MS data for a liquid sample like this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.
-
Use a wider spectral width compared to the ¹H spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong C-O stretching vibrations and the typical C-H stretching and bending frequencies of an aliphatic compound.
-
C-H Stretching (2850-3000 cm⁻¹): Strong absorptions in this region are expected from the various sp³ C-H bonds in the molecule.
-
C-O Stretching (1000-1200 cm⁻¹): This will be the most characteristic feature of the spectrum, with multiple strong bands arising from the stretching vibrations of the C-O single bonds of the orthoester functionality.
-
C-H Bending (1350-1470 cm⁻¹): Moderate absorptions corresponding to the bending vibrations of the methyl and methylene groups will be present.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (stretch) | 2850 - 3000 | Strong |
| C-O (stretch) | 1000 - 1200 | Strong, multiple bands |
| C-H (bend) | 1350 - 1470 | Moderate |
IR Data Acquisition
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean salt plates.
-
Place the sample-containing salt plates in the spectrometer and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
-
Molecular Ion (m/z 190): The molecular ion peak, corresponding to the molecular weight of this compound (C₁₀H₂₂O₃), should be observable, although it may be of low intensity.[2]
-
Loss of an Ethoxy Group (m/z 145): A prominent peak is expected at m/z 145, resulting from the loss of an ethoxy radical (•OCH₂CH₃). This fragmentation is characteristic of orthoesters.
-
Loss of an Ethyl Group (m/z 161): Fragmentation involving the loss of an ethyl radical (•CH₂CH₃) would lead to an ion at m/z 161.
-
Formation of Triethoxycarbenium Ion (m/z 117): Cleavage of the butyrate chain could lead to the formation of the stable triethoxycarbenium ion [C(OCH₂CH₃)₃]⁺.
-
Further Fragmentations: Other smaller fragments arising from the butyrate and ethoxy groups are also expected.
Table 4: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 190 | [M]⁺ |
| 161 | [M - CH₂CH₃]⁺ |
| 145 | [M - OCH₂CH₃]⁺ |
| 117 | [C(OCH₂CH₃)₃]⁺ |
MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-250) to detect the molecular ion and all significant fragment ions.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Logical Framework for Spectroscopic Analysis
The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided protocols for data acquisition serve as a practical guide for researchers to obtain and interpret the spectroscopic data of this and related orthoesters. This integrated approach of prediction and experimental guidance is crucial for the unambiguous identification and characterization of molecules in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 24964-76-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
A Researcher's Guide to Sourcing Triethyl Orthobutyrate: From Selection to Synthesis
Abstract
Triethyl orthobutyrate (CAS No. 24964-76-9) is a versatile orthoester reagent pivotal in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its utility as a precursor for creating complex molecular architectures, most notably in carbon-carbon bond-forming reactions like the Johnson-Claisen rearrangement, necessitates a thorough understanding of its quality attributes and proper handling.[2][3] This guide provides drug development professionals and research scientists with an in-depth framework for selecting appropriate grades of this compound, navigating commercial supplier options, implementing safe laboratory practices, and executing a standard synthetic protocol.
The Synthetic Value of this compound
This compound, structurally known as 1,1,1-triethoxybutane, belongs to the orthoester family of compounds.[4] Its primary role in synthesis is to serve as a reactive equivalent of an ester enolate or a ketene acetal. This reactivity is harnessed in several key transformations:
-
Johnson-Claisen Rearrangement: As a cornerstone application, this compound reacts with allylic alcohols to generate γ,δ-unsaturated esters.[2][3] This[5][5]-sigmatropic rearrangement is a powerful method for stereoselectively forming C-C bonds, a frequent challenge in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2][6]
-
Protecting Group Chemistry: The orthoester moiety can be used to protect carboxylic acids, although this is a less common application than its role in rearrangements.
-
Precursor to Heterocycles: Orthoesters are valuable building blocks in the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[7]
The efficacy of these reactions is directly contingent on the quality of the this compound used. Impurities can interfere with catalysis, lead to unwanted side products, and reduce overall yield, making careful supplier and grade selection a critical first step in experimental design.
Critical Quality Attributes for Research-Grade Reagents
When sourcing this compound, researchers must look beyond the chemical name and consider several key specifications. The choice of grade is a causal decision directly linked to the sensitivity of the intended application.
-
Purity (Assay): This is the most critical parameter, typically determined by Gas Chromatography (GC). For sensitive applications like stereoselective catalysis or multi-step total synthesis, a higher purity (e.g., ≥99%) is essential to avoid introducing unknown variables into the reaction.[1] For less sensitive or exploratory work, a lower grade (e.g., ≥90%) may be a more cost-effective option.[4][5]
-
Moisture Sensitivity: Orthoesters are highly susceptible to hydrolysis, especially under acidic conditions, which can decompose the reagent into the corresponding ester (ethyl butyrate) and ethanol.[8] Suppliers should package the material under an inert atmosphere (e.g., nitrogen or argon), and this is a key indicator of a quality supplier. Researchers must continue this practice in the lab.
-
Physical Properties: Consistent physical properties such as refractive index and density serve as a secondary check on purity and identity.[1][9] Deviations from the expected values can indicate contamination.
Caption: Decision workflow for selecting a commercial supplier of this compound.
Commercial Suppliers and Comparative Grades
Several reputable chemical suppliers provide this compound for research and development purposes. The choice of supplier often depends on the required purity, available quantity, and geographical location. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Product Name/Grade | Purity (GC) | CAS No. | Key Features |
| Chem-Impex | This compound | ≥ 99% | 24964-76-9 | High-purity grade suitable for demanding synthetic applications.[1] |
| TCI America™ | This compound | ≥ 90.0% | 24964-76-9 | Standard grade, often available through distributors like Fisher Scientific.[4] |
| Lab Pro Inc. | This compound | Min. 90.0% | 24964-76-9 | General-purpose grade for educational or preliminary research.[5] |
| Biosynth | This compound | Not specified | 24964-76-9 | Offered as a research chemical building block; purity details on request. |
| Various | This compound | Varies | 24964-76-9 | Numerous other global suppliers like Bide Pharmatech can be found on platforms like ChemicalBook.[9] |
Note: Availability and specifications are subject to change. Always consult the supplier's most recent Certificate of Analysis (CoA) for lot-specific data.
Safe Handling, Storage, and Disposal
Orthoesters are flammable liquids and require careful handling to ensure laboratory safety.[10] Adherence to the guidelines laid out in the Safety Data Sheet (SDS) is mandatory.
Key Safety Protocols:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[8]
-
Ignition Sources: Keep the reagent away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools for transfers.
-
Storage: Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[9] The container must be kept tightly sealed to prevent moisture ingress and evaporation.[8] Many suppliers recommend storage at room temperature or refrigerated (2-8°C).[1][9]
-
Inert Atmosphere: For high-purity grades used in moisture-sensitive reactions, it is crucial to handle the reagent under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent hydrolysis.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Application Protocol: The Johnson-Claisen Rearrangement
This protocol describes a representative Johnson-Claisen rearrangement using an allylic alcohol and this compound to form a γ,δ-unsaturated ester.[2][11] This reaction is foundational and demonstrates the practical utility of the reagent.
Reaction: Allylic Alcohol + this compound → γ,δ-Unsaturated Ester
Materials:
-
Allylic alcohol (e.g., 3-methyl-2-buten-1-ol)
-
This compound (≥98% purity)
-
Propionic acid (catalyst)
-
Anhydrous toluene or xylene (solvent, optional)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Self-Validating Experimental Workflow:
-
Preparation (Pre-Reaction Validation):
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.
-
Ensure the this compound has been stored properly and handle it under an inert atmosphere.
-
Verify the purity of the starting allylic alcohol via GC or NMR to establish a baseline.
-
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the allylic alcohol (1.0 eq).
-
Add a significant excess of this compound (5.0 - 10.0 eq).[2] The orthoester often serves as both reagent and solvent.
-
Add a catalytic amount of propionic acid (0.1 eq).[2] The acid initiates the formation of the key ketene acetal intermediate.[2][11]
-
Attach a reflux condenser under a positive pressure of inert gas.
-
-
Execution and Monitoring (In-Process Control):
-
Heat the reaction mixture to reflux (typically 110-140°C) with vigorous stirring.[2]
-
Monitor the reaction progress periodically by withdrawing small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting allylic alcohol indicates reaction progression.
-
-
Workup and Purification (Post-Reaction Validation):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess this compound and solvent (if used) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the pure γ,δ-unsaturated ester.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The data should be consistent with the expected structure of the rearranged product.
-
Caption: Experimental workflow for a typical Johnson-Claisen rearrangement protocol.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Reagent decomposition due to moisture. 2. Insufficient catalyst. 3. Reaction temperature too low. | 1. Use freshly opened or properly stored anhydrous reagent. Handle under inert gas. 2. Add a small additional amount of propionic acid. 3. Ensure the reaction mixture is vigorously refluxing. |
| Formation of Side Products | 1. Impurities in starting materials. 2. Prolonged reaction time leading to decomposition. | 1. Purify starting materials before the reaction. Use high-purity this compound. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Purification | 1. Boiling point of product is close to that of residual orthoester. | 1. Ensure complete removal of the excess orthoester via vacuum distillation before chromatography. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. labproinc.com [labproinc.com]
- 6. bioinfopublication.org [bioinfopublication.org]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. 24964-76-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. jk-sci.com [jk-sci.com]
Methodological & Application
The Ethyl Butyrate Ester: A Robust Protecting Group for Carboxylic Acids and Alcohols Enabled by Triethyl Orthobutyrate
Introduction: In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The ethyl butyrate ester, installed via the versatile reagent triethyl orthobutyrate, emerges as a valuable and robust protecting group for both carboxylic acids and alcohols. Its stability under a range of conditions, coupled with straightforward deprotection protocols, makes it an attractive alternative to more common protecting groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for utilizing this compound as a protecting group.
Mechanistic Rationale: The Chemistry of Orthoesters
Orthoesters, with the general formula RC(OR')₃, are geminal triethers that serve as reactive intermediates for the formation of esters.[1] The use of this compound, CH₃CH₂CH₂C(OCH₂CH₃)₃, offers a mild and efficient route to install an ethyl butyrate protecting group.
Protection of Carboxylic Acids
The reaction of a carboxylic acid with this compound, typically under acidic catalysis, proceeds through a series of equilibria to form the corresponding ethyl ester. The mechanism involves the initial protonation of one of the ethoxy groups of the orthoester, making it a good leaving group (ethanol). The carboxylic acid then acts as a nucleophile, attacking the resulting oxocarbenium ion. Subsequent elimination of two more ethanol molecules drives the reaction towards the formation of the stable ethyl butyrate ester.[2][3] The removal of ethanol, often by distillation, is crucial for driving the equilibrium towards the protected product.
Protection of Alcohols
While less common than for carboxylic acids, this compound can also be used to protect alcohols. This transformation is essentially a transesterification reaction.[4] Under acidic conditions, an equilibrium is established where the alcohol substrate exchanges with the ethoxy groups of the orthoester. Driving this reaction to completion often requires a large excess of the orthoester or removal of the ethanol byproduct.[5]
Advantages of the Ethyl Butyrate Protecting Group
The ethyl butyrate group offers several advantages in organic synthesis:
-
Stability: Ethyl butyrate esters are generally stable to a wide range of reaction conditions, including those involving organometallic reagents (e.g., Grignards, organolithiums), mild oxidizing agents, and many reducing agents.
-
Orthogonality: The deprotection conditions for ethyl butyrate esters (acidic or basic hydrolysis) are often orthogonal to those used for other common protecting groups, such as silyl ethers (fluoride-mediated cleavage) and benzyl ethers (hydrogenolysis).
-
Mild Deprotection: Cleavage can be achieved under relatively mild acidic or basic conditions, minimizing damage to sensitive functional groups elsewhere in the molecule.[6][7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of carboxylic acids and alcohols using this compound.
Protocol 1: Protection of a Carboxylic Acid as an Ethyl Butyrate Ester
This protocol describes the esterification of a generic carboxylic acid using this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (2.0-3.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid (TsOH), sulfuric acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., toluene).
-
Add this compound (2.0-3.0 eq) to the flask.
-
Add a catalytic amount of the acid catalyst (e.g., 0.05 eq of TsOH).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time will vary depending on the substrate but is typically in the range of 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting ethyl butyrate ester by column chromatography on silica gel if necessary.
Protocol 2: Protection of an Alcohol as an Ethyl Butyrate Ether (Transesterification)
This protocol outlines the protection of a primary or secondary alcohol. Note that this reaction can be lower yielding and may require more forcing conditions compared to carboxylic acid protection.
Materials:
-
Alcohol (1.0 eq)
-
This compound (large excess, can be used as solvent)
-
Strong acid catalyst (e.g., TsOH, H₂SO₄)
-
Dean-Stark apparatus (optional, for removal of ethanol)
-
Anhydrous solvent (e.g., Toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Combine the alcohol (1.0 eq) and a large excess of this compound in a round-bottom flask. Alternatively, use an anhydrous solvent like toluene and a smaller excess of the orthoester (e.g., 5 eq).
-
If using a solvent, attach a Dean-Stark apparatus to the flask to facilitate the removal of ethanol.
-
Add a catalytic amount of a strong acid (e.g., 0.1 eq of TsOH).
-
Heat the mixture to reflux, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Deprotection of an Ethyl Butyrate Ester (Acidic Hydrolysis)
This protocol describes the cleavage of the ethyl butyrate ester to regenerate the carboxylic acid.
Materials:
-
Ethyl butyrate ester (1.0 eq)
-
A mixture of a water-miscible solvent (e.g., Tetrahydrofuran (THF), Dioxane) and water
-
Strong acid (e.g., 1 M aqueous HCl, H₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the ethyl butyrate ester in a mixture of a water-miscible solvent and water (e.g., THF/H₂O 1:1).
-
Add a strong acid (e.g., 1 M HCl) and stir the mixture at room temperature or with gentle heating.[6][7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude carboxylic acid can be purified by crystallization or chromatography if needed.
Protocol 4: Deprotection of an Ethyl Butyrate Ester (Basic Hydrolysis - Saponification)
This protocol details the cleavage of the ethyl butyrate ester under basic conditions.
Materials:
-
Ethyl butyrate ester (1.0 eq)
-
A mixture of an alcohol (e.g., Methanol, Ethanol) and water
-
Base (e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), Potassium hydroxide (KOH))
-
1 M aqueous HCl
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the ethyl butyrate ester in a mixture of an alcohol and water.
-
Add an excess of the base (e.g., 2-3 eq of LiOH).
-
Stir the reaction mixture at room temperature or with heating. Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of ~2 with 1 M HCl to protonate the carboxylate salt.[8]
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate to yield the carboxylic acid.
Data Presentation
Table 1: Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Ethyl (from this compound) | R-COOH, CH₃CH₂CH₂C(OEt)₃, cat. H⁺ | 1. H₃O⁺2. OH⁻, then H₃O⁺ | Stable to mild base, nucleophiles, and some reducing/oxidizing agents. |
| Methyl | R-COOH, MeOH, H⁺ (Fischer Esterification) | 1. H₃O⁺2. OH⁻, then H₃O⁺ | Similar to ethyl, but can be more labile to base.[9] |
| Benzyl | R-COOH, BnOH, H⁺ or R-COCl, BnOH, base | H₂, Pd/C | Stable to acid and base; sensitive to hydrogenolysis. |
| tert-Butyl | R-COOH, isobutylene, H⁺ | Strong acid (e.g., TFA) | Stable to base and nucleophiles; labile to acid. |
| Silyl (e.g., TBDMS) | R-COOH, TBDMSCl, imidazole | F⁻ (e.g., TBAF), mild acid/base | Labile to both acid and base, and fluoride ions. |
Visualization of Workflows
Protection and Deprotection of a Carboxylic Acid
Caption: Workflow for the protection of a carboxylic acid and its subsequent deprotection.
Decision Tree for Protecting Group Selection
Caption: A simplified decision tree for selecting a carboxylic acid protecting group.
Conclusion
This compound provides a reliable and efficient method for the protection of carboxylic acids and, to a lesser extent, alcohols, as their corresponding ethyl butyrate derivatives. The stability of the resulting ester to a variety of synthetic conditions, combined with the straightforward acidic or basic deprotection protocols, makes it a valuable tool in the arsenal of the synthetic chemist. The protocols and comparative data presented in this application note are intended to serve as a practical guide for the successful implementation of this protecting group strategy in complex organic synthesis.
References
- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Hydrolysis of Esters [2012books.lardbucket.org]
- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: A Practical Guide to the Synthesis of Ketones Using Triethyl Orthobutyrate and Grignard Reagents
Abstract
This application note provides a comprehensive technical guide for the synthesis of ketones via the reaction of triethyl orthobutyrate with organomagnesium halides (Grignard reagents). This method serves as a valuable alternative to the use of esters, which are prone to double addition, yielding tertiary alcohols. We will delve into the underlying reaction mechanism that ensures the formation of a stable ketal intermediate, preventing over-addition. This guide offers detailed, field-tested protocols, troubleshooting advice, and safety considerations tailored for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction: Overcoming the Challenge of Ketone Synthesis
The synthesis of ketones is a cornerstone of organic chemistry. While the reaction of Grignard reagents with esters appears to be a straightforward route, it is often complicated by a second nucleophilic attack on the intermediate ketone, which is generally more reactive than the starting ester.[1][2] This leads to the formation of tertiary alcohols as the primary product, limiting the utility of this pathway for ketone synthesis.[2]
The use of orthoesters, such as this compound, provides an elegant solution to this problem. Orthoesters can be conceptualized as protected forms of carboxylic acid derivatives. Their reaction with one equivalent of a Grignard reagent proceeds via a controlled, single addition to yield a diethyl ketal. This ketal intermediate is notably unreactive towards further nucleophilic attack by the Grignard reagent under standard reaction conditions.[3] A subsequent acidic workup hydrolyzes the stable ketal to afford the desired ketone in good yield. This two-step, one-pot sequence offers a reliable and high-yielding pathway to a diverse range of ketones.
This reaction is analogous to the well-established Bodroux-Chichibabin aldehyde synthesis, where Grignard reagents react with triethyl orthoformate to produce aldehydes.[4][5][6][7] The underlying principle of forming a stable intermediate (an acetal in that case) is the key to the success of both transformations.
Reaction Mechanism and Rationale
The efficacy of this synthetic route hinges on the differential reactivity between the starting orthoester and the intermediate ketal.
Step 1: Nucleophilic Attack on the Orthoester The Grignard reagent (R-MgX), a potent carbon-based nucleophile, attacks the electrophilic central carbon of this compound.[5][8] This central carbon atom is rendered sufficiently electrophilic by the inductive effect of three electron-withdrawing ethoxy groups.[3] This addition leads to a transient tetrahedral intermediate.
Step 2: Formation of the Ketal Intermediate The tetrahedral intermediate collapses, expelling one ethoxide anion (⁻OEt) as a leaving group to form a stable diethyl ketal.
Step 3: Stability of the Ketal The reaction effectively stops at the ketal stage. The central carbon of the ketal, bearing only two ethoxy groups, is significantly less electrophilic than that of the starting orthoester.[3] Consequently, it is not susceptible to a second attack by the Grignard reagent present in the reaction mixture. This crucial difference in reactivity is what prevents the formation of the tertiary alcohol side product.
Step 4: Acidic Hydrolysis Upon completion of the Grignard addition, the reaction is quenched with an aqueous acid (e.g., HCl). This final step hydrolyzes the stable ketal intermediate to yield the final ketone product and ethanol.
Caption: Figure 1: Reaction Mechanism.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 1-phenylpentan-2-one from this compound and benzylmagnesium chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Benzyl chloride | ≥99% | Sigma-Aldrich | Distill before use if necessary. |
| Magnesium turnings | 99.8% | Sigma-Aldrich | |
| Diethyl ether (anhydrous) | ≥99.7%, inhibitor-free | Sigma-Aldrich | Must be scrupulously dry.[9] |
| Iodine | Crystal | Fisher Scientific | For initiating the reaction. |
| Hydrochloric acid | 3M Aqueous | VWR | For work-up. |
| Saturated Sodium Bicarbonate | Aqueous Solution | - | For neutralization. |
| Brine | Saturated NaCl(aq) | - | For washing. |
| Anhydrous Magnesium Sulfate | Granular | VWR | For drying the organic phase. |
Equipment Setup
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with an inlet adapter
-
Ice-water bath
All glassware must be oven-dried overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.[10]
Caption: Figure 2: Experimental Setup.
Procedure
Part A: Preparation of Benzylmagnesium Chloride
-
Place magnesium turnings (2.9 g, 120 mmol) and a small crystal of iodine into the dry three-neck flask.
-
Assemble the glassware as shown in Figure 2 and flush the system with nitrogen.
-
Add anhydrous diethyl ether (50 mL) to the flask.
-
In the dropping funnel, prepare a solution of benzyl chloride (12.65 g, 100 mmol) in anhydrous diethyl ether (80 mL).
-
Add approximately 10 mL of the benzyl chloride solution to the magnesium suspension. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[11] If the reaction does not start, gently warm the flask with the heating mantle.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.
-
Cool the resulting dark gray Grignard solution to 0 °C using an ice-water bath.
Part B: Reaction with this compound
-
While maintaining the Grignard solution at 0 °C, add this compound (17.6 g, 100 mmol) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) by taking small aliquots, quenching them with acid, and spotting on a silica plate.
Part C: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 100 mL of cold 3M HCl solution dropwise. Caution: This is an exothermic process, and hydrogen gas may be evolved.
-
Continue stirring until all solids have dissolved. The mixture will separate into two layers.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 1-phenylpentan-2-one as a clear oil.
Troubleshooting and Key Considerations
| Issue | Probable Cause | Suggested Solution |
| Grignard reaction does not initiate | Inactive magnesium surface; presence of moisture. | Add a small crystal of iodine. Gently warm the flask. Ensure all glassware and reagents are scrupulously dry.[9][10] Use freshly crushed Mg turnings. |
| Low yield of ketone | Incomplete Grignard formation; moisture contamination; incomplete hydrolysis. | Ensure the Grignard reagent is fully formed before adding the orthoester. Use anhydrous solvents. Ensure sufficient acid and time for hydrolysis. |
| Presence of biphenyl-type impurity | Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide. | Ensure slow, controlled addition of the alkyl halide during Grignard formation to avoid high local concentrations.[10] |
| Recovery of starting materials | Reaction did not go to completion. | Increase reaction time or gently heat the reaction mixture after the addition of the orthoester. |
Safety Precautions
-
Grignard Reagents: Are highly reactive, moisture-sensitive, and can be pyrophoric. Handle under an inert atmosphere at all times. They react violently with water.
-
Diethyl Ether: Is extremely flammable and has a low boiling point. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Benzyl Chloride: Is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Quenching: The addition of aqueous acid to the Grignard reagent is highly exothermic. Perform this step slowly and with adequate cooling.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 5. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 6. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www1.udel.edu [www1.udel.edu]
Application Notes & Protocols: Triethyl Orthobutyrate as a Superior Reagent for Esterification
Foreword: Reimagining Esterification Beyond Traditional Boundaries
For decades, the Fischer-Speier esterification has been a cornerstone of organic synthesis, a reliable workhorse for converting carboxylic acids into their corresponding esters.[1] However, its reliance on strong acid catalysts and the often-necessary removal of water to drive equilibrium present significant limitations, particularly when dealing with sensitive or complex molecular architectures. This guide introduces triethyl orthobutyrate (TEOB) as a versatile and powerful alternative, offering a pathway to efficient esterification under mild, often neutral, conditions. As we will explore, the unique reactivity of this orthoester not only facilitates the desired transformation but also acts as an intrinsic dehydrating agent, elegantly circumventing the equilibrium constraints of classical methods. This document is intended for researchers, chemists, and drug development professionals seeking to modernize their synthetic toolbox with more efficient and substrate-friendly methodologies.
This compound: A Profile
This compound (1,1,1-Triethoxybutane) is an orthoester of butyric acid. Orthoesters are compounds containing three alkoxy groups attached to a single carbon atom and can be viewed as the products of exhaustive alkylation of orthocarboxylic acids.[2] This structural motif is the key to their unique reactivity.
Chemical Structure:
Figure 1: Structure of this compound (TEOB).
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 24964-76-9 | [3][4] |
| Molecular Formula | C₁₀H₂₂O₃ | [3][4] |
| Molecular Weight | 190.28 g/mol | [3] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 63 °C / 10 mmHg | [3] |
| Density | ~0.88 g/mL at 25 °C | [3][4] |
| Refractive Index | ~1.4040 to 1.4080 | [3][5] |
| Key Characteristic | Moisture sensitive | [4][6] |
TEOB is recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, often improving reaction yields and selectivity.[3] Its low toxicity compared to other alkylating agents makes it a favorable choice in many applications.[3][7]
The Mechanism: A Self-Validating System
The efficacy of this compound in esterification stems from its ability to react with a carboxylic acid under neutral or mildly acidic conditions to form the desired ethyl ester. A key advantage of this method is that the reaction is not reversible in the same way as Fischer esterification. The byproducts, butyric acid ethyl ester and ethanol, do not readily hydrolyze the newly formed ester under the reaction conditions.
The proposed mechanism proceeds as follows:
-
Activation (Acid Catalysis - Optional but often beneficial): In the presence of a catalytic amount of acid (or through auto-catalysis by the carboxylic acid substrate itself), one of the ethoxy groups of TEOB is protonated, turning it into a good leaving group (ethanol).
-
Formation of a Dialkoxycarbenium Ion: The protonated TEOB eliminates a molecule of ethanol to form a resonance-stabilized dialkoxycarbenium ion. This ion is a potent electrophile.
-
Nucleophilic Attack: The carboxylic acid acts as a nucleophile, attacking the electrophilic carbon of the carbenium ion.
-
Tetrahedral Intermediate Formation: This attack forms a new tetrahedral intermediate.
-
Elimination Cascade: The intermediate is unstable and collapses. A proton transfer is followed by the elimination of a second molecule of ethanol and the formation of a protonated mixed anhydride-like species. This rapidly rearranges and eliminates the stable ethyl butyrate, leaving behind the desired protonated ethyl ester.
-
Deprotonation: The final step is the deprotonation of the product ester to yield the final, neutral ethyl ester.
Figure 2: Proposed mechanism for esterification using TEOB.
This process is highly efficient because the water molecule that would be formed in a traditional esterification is effectively consumed by the orthoester in its hydrolysis, which is mechanistically part of the productive esterification pathway.
Experimental Protocols: From Theory to Practice
The following protocols provide a general framework for the esterification of carboxylic acids using this compound. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: General Esterification of a Simple Carboxylic Acid
This protocol is suitable for most simple aliphatic and aromatic carboxylic acids that are stable to moderate heat.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (2.0 - 5.0 eq)
-
Anhydrous toluene (optional, can be run neat)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.0 eq) and a magnetic stir bar.
-
Reagent Addition: Add this compound (2.0 - 5.0 equivalents). If a solvent is desired for solubility or temperature control, add anhydrous toluene (to achieve a ~0.5 M concentration of the carboxylic acid).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting carboxylic acid. Reaction times can vary from a few hours to 24 hours.[8]
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent and excess this compound under reduced pressure using a rotary evaporator. c. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether). d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted carboxylic acid), followed by brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.
Protocol 2: Esterification of a Heat-Sensitive Carboxylic Acid
For substrates that may degrade at high temperatures, a milder approach with catalytic acid can be employed.
Materials:
-
Same as Protocol 1, with the addition of a mild acid catalyst.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 - 0.1 eq) or another suitable Lewis or Brønsted acid.
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.5 - 2.0 eq), the acid catalyst (0.05 eq), and a magnetic stir bar.
-
Solvent: Add an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle warming (e.g., 40 °C). Monitor the reaction progress by TLC or GC.
-
Workup and Purification: Follow steps 4 and 5 from Protocol 1. The aqueous wash should also include a wash with a dilute base to ensure the removal of the acid catalyst.
Figure 3: General experimental workflow for esterification with TEOB.
Safety, Handling, and Storage
As a reactive chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][9] All manipulations should be performed in a well-ventilated fume hood.
-
Handling: this compound is moisture-sensitive and can decompose in the presence of water.[6] Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents. It is also a flammable liquid and vapor; keep away from open flames, hot surfaces, and sources of ignition.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Protect from light.[3]
-
In case of exposure:
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature. 2. Water in the reaction mixture. 3. Sterically hindered carboxylic acid. | 1. Increase reaction temperature or switch to a higher-boiling solvent. 2. Ensure all reagents and glassware are scrupulously dry. 3. Increase the excess of TEOB, add a catalyst (p-TSA), and prolong the reaction time. |
| Incomplete Conversion | 1. Insufficient reaction time. 2. Insufficient amount of TEOB. | 1. Continue the reaction and monitor by TLC/GC until the starting material is consumed. 2. Add another portion of TEOB to the reaction mixture. |
| Formation of Side Products | 1. Substrate degradation at high temperatures. 2. Reaction with other functional groups on the substrate. | 1. Use the milder, catalyzed procedure (Protocol 2) at a lower temperature. 2. Protect sensitive functional groups prior to the esterification reaction. |
Conclusion: An Indispensable Tool for Modern Synthesis
This compound represents a significant advancement in esterification methodology. Its ability to function under mild, often neutral conditions, coupled with its inherent dehydrating properties, makes it an ideal reagent for a wide range of substrates, including those that are incompatible with traditional acid-catalyzed methods. By understanding its mechanism and applying the protocols outlined in this guide, researchers can leverage the power of TEOB to streamline synthetic routes, improve yields, and access complex molecular targets with greater efficiency.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. parchem.com [parchem.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS 24964-76-9: this compound | CymitQuimica [cymitquimica.com]
- 8. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: The Johnson-Claisen Rearrangement with Triethyl Orthobutyrate
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Carbon-Carbon Bond Formation
The Claisen rearrangement, a cornerstone of synthetic organic chemistry for over a century, offers a powerful and reliable method for the formation of carbon-carbon bonds.[1] Among its many variants, the Johnson-Claisen (or orthoester Claisen) rearrangement stands out for its operational simplicity and stereoselectivity in synthesizing γ,δ-unsaturated esters from allylic alcohols.[1] This application note provides a detailed experimental protocol for the Johnson-Claisen rearrangement using triethyl orthobutyrate, an approach that extends the carbon chain of an allylic alcohol by introducing a butyrate moiety. This transformation is of significant interest in the synthesis of complex natural products and active pharmaceutical ingredients, where precise control of stereochemistry and functionality is paramount.
The causality behind this rearrangement lies in the in situ formation of a ketene acetal from the reaction of an allylic alcohol with an orthoester under mildly acidic conditions. This intermediate then undergoes a concerted[2][2]-sigmatropic rearrangement, driven by the thermodynamic stability of the newly formed carbonyl group, to yield the desired γ,δ-unsaturated ester.[1] This protocol is designed to be a self-validating system, with detailed steps for reaction setup, monitoring, workup, and product characterization to ensure reproducibility and high fidelity.
Reaction Scheme and Mechanism
The overall transformation involves the reaction of an allylic alcohol with this compound in the presence of a catalytic amount of a weak acid, such as propanoic acid. The reaction proceeds through a well-defined, concerted mechanism, which accounts for its high stereoselectivity.
Reaction:
Mechanism:
The mechanism of the Johnson-Claisen rearrangement is a classic example of a pericyclic reaction. The key steps are:
-
Acid-Catalyzed Exchange: The reaction is initiated by the protonation of one of the ethoxy groups of the this compound, which then eliminates as ethanol. The resulting oxonium ion is attacked by the hydroxyl group of the allylic alcohol to form a mixed orthoester.
-
Formation of the Ketene Acetal: Further elimination of ethanol from the mixed orthoester, again under acidic catalysis, generates the key ketene acetal intermediate.
-
[2][2]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted[2][2]-sigmatropic rearrangement through a highly ordered, chair-like transition state. This is the carbon-carbon bond-forming step and is the origin of the high stereoselectivity of the reaction.
-
Product Formation: The rearranged product is the thermodynamically stable γ,δ-unsaturated ester.
Experimental Protocol: Synthesis of Ethyl (E)-2-methylhex-4-enoate
This protocol details the synthesis of ethyl (E)-2-methylhex-4-enoate from crotyl alcohol (but-2-en-1-ol) and this compound.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Crotyl alcohol (but-2-en-1-ol) | Allylic alcohol starting material |
| This compound | Orthoester reagent |
| Propanoic acid | Acid catalyst |
| Toluene | Solvent (optional, can be run neat) |
| Anhydrous sodium sulfate | Drying agent |
| Diethyl ether | Extraction solvent |
| Saturated sodium bicarbonate solution | Quenching agent |
| Brine (saturated NaCl solution) | Washing agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle or oil bath | For controlled heating |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) plates | For reaction monitoring |
| Silica gel | For column chromatography |
Safety Precautions
-
This compound is flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Crotyl alcohol is a flammable liquid and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Propanoic acid is corrosive. Avoid contact with skin and eyes.
-
Toluene is a flammable and volatile solvent. Use in a fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add crotyl alcohol (1.0 eq, e.g., 5.0 g, 69.3 mmol).
-
Add this compound (3.0 eq, e.g., 41.0 g, 218 mmol). The use of an excess of the orthoester drives the equilibrium towards the formation of the mixed orthoester.
-
Add a catalytic amount of propanoic acid (0.05 eq, e.g., 0.26 g, 3.5 mmol). The weak acid is crucial for facilitating the exchange reactions without causing significant side reactions.
-
If using a solvent, add 20 mL of toluene. Running the reaction neat is often possible and simplifies workup.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (typically 120-140 °C) using a heating mantle or oil bath.
-
Stir the mixture vigorously. The reaction progress can be monitored by observing the distillation of ethanol, a byproduct of the reaction.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting allylic alcohol indicates the completion of the reaction. The reaction is typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate solution to neutralize the propanoic acid catalyst.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the pure ethyl (E)-2-methylhex-4-enoate.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the Johnson-Claisen rearrangement.
Product Characterization: Ethyl (E)-2-methylhex-4-enoate
The identity and purity of the synthesized ethyl (E)-2-methylhex-4-enoate can be confirmed by standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₁₆O₂[3] |
| Molecular Weight | 156.22 g/mol [3] |
| Appearance | Colorless oil |
| IUPAC Name | ethyl (E)-2-methylhex-4-enoate[3] |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 5.50-5.30 (m, 2H, -CH=CH-)
-
δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 2.50-2.30 (m, 1H, -CH(CH₃)-)
-
δ 2.25-2.10 (m, 2H, -CH₂-CH=)
-
δ 1.65 (d, J = 6.0 Hz, 3H, =CH-CH₃)
-
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
δ 1.15 (d, J = 6.8 Hz, 3H, -CH(CH₃)-)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 176.5 (C=O)
-
δ 130.0 (-CH=)
-
δ 125.0 (=CH-)
-
δ 60.5 (-OCH₂-)
-
δ 41.0 (-CH(CH₃)-)
-
δ 38.0 (-CH₂-)
-
δ 18.0 (=CH-CH₃)
-
δ 17.0 (-CH(CH₃)-)
-
δ 14.0 (-OCH₂CH₃)
-
-
Infrared (IR, neat):
-
ν ~2970 cm⁻¹ (C-H, sp³)
-
ν ~1735 cm⁻¹ (C=O, ester)
-
ν ~1650 cm⁻¹ (C=C, alkene)
-
ν ~1180 cm⁻¹ (C-O, stretch)
-
Mechanism Visualization
The following diagram illustrates the key mechanistic steps of the Johnson-Claisen rearrangement.
Caption: Mechanism of the Johnson-Claisen rearrangement.
Conclusion and Future Perspectives
The Johnson-Claisen rearrangement with this compound provides an efficient and stereoselective method for the synthesis of γ,δ-unsaturated esters. The protocol detailed herein is robust and can be adapted for a variety of allylic alcohols, making it a valuable tool for synthetic chemists in academic and industrial settings. The resulting products, with their versatile functionalities, serve as key building blocks for the construction of more complex molecular architectures. Future work could involve exploring the diastereoselectivity of this reaction with chiral allylic alcohols and expanding the scope to include a wider range of substituted triethyl orthobutyrates.
References
Application Notes & Protocols: The Role of Triethyl Orthobutyrate in Advanced Polymer and Resin Formulation
Abstract: Triethyl orthobutyrate (TEOB), a member of the ortho ester family, is a versatile chemical reagent whose utility in polymer science is both nuanced and significant. Beyond its application as a solvent or intermediate, TEOB serves as a functional building block and modifier in the synthesis of advanced polymers and resins.[1] Its unique chemical structure allows it to act as a precursor to acid-labile polymer backbones, a potential chain transfer agent for molecular weight control, and a crosslinking moiety to enhance thermoset properties. These application notes provide researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms governing TEOB's function in polymerization and offer detailed protocols for its practical implementation.
Foundational Principles: The Chemistry of this compound
This compound (C₁₀H₂₂O₃) is the triethyl ester of orthobutyric acid. Its central carbon atom is bonded to a propyl group and three ethoxy groups. This structure is key to its reactivity. The ortho ester linkage is notably sensitive to acid-catalyzed hydrolysis, a characteristic that is exploited in the design of degradable polymers. Under acidic conditions, it hydrolyzes to form butyric acid and three molecules of ethanol. This reactivity profile makes it a valuable tool for creating materials with controlled degradation kinetics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 24964-76-9 | [1] |
| Molecular Formula | C₁₀H₂₂O₃ | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | ~0.88 g/mL at 25 °C | [1] |
| Boiling Point | 63 °C at 10 mmHg | [1] |
| Refractive Index | ~1.406 at 20 °C |[1] |
Core Applications in Polymer & Resin Production
TEOB's utility spans several key areas of polymer synthesis, primarily driven by the reactivity of the ortho ester group.
Synthesis of Acid-Labile Poly(ortho esters)
The most prominent application of ortho esters in polymer science is in the synthesis of poly(ortho esters) (POEs). These polymers are renowned for their biocompatibility and surface-eroding degradation profiles, making them ideal for drug delivery systems.[2][3] TEOB can be used as a monomer in conjunction with diols to create the POE backbone. The degradation of the polymer is dictated by the hydrolysis of the ortho ester linkages, which can be tuned by incorporating acidic or basic excipients.[2][4]
Mechanism: The primary synthesis route is a transesterification reaction between TEOB and a diol, typically catalyzed by a mild acid. The reaction proceeds with the elimination of ethanol.
Caption: Mechanism of Poly(ortho ester) formation using TEOB.
This method allows for the creation of polymers ranging from hard, brittle materials to soft, gel-like substances, depending on the flexibility of the diol used.[2]
Chain Transfer Agent for Molecular Weight Control
Proposed Mechanism:
-
A growing polymer chain (P•) abstracts a hydrogen atom from TEOB.
-
The polymer chain is terminated (P-H).
-
A new radical is formed on the TEOB molecule (TEOB•).
-
This TEOB radical initiates a new polymer chain with another monomer molecule (M).
Caption: Proposed role of TEOB in a chain transfer reaction.
Crosslinking Agent in Resin Formulations
Ortho esters can serve as latent crosslinkers in resin systems containing functional groups like hydroxyls or carboxylic acids (e.g., polyester or acrylic resins). Under thermal or acidic conditions, the TEOB hydrolyzes, releasing ethanol and forming reactive intermediates that can then react with the functional groups on the polymer chains, creating a crosslinked network. A crosslinking agent promotes intermolecular covalent bonding between polymer chains, creating a more rigid structure.[7][8]
This approach is advantageous as the crosslinking reaction can be triggered "on-demand" by the introduction of an acid catalyst or by heat, providing a good pot life for the formulation. The resulting crosslinked resins often exhibit improved hardness, chemical resistance, and thermal stability.[9]
Experimental Protocols
Safety Precaution: Always handle this compound and all other chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. TEOB should be stored under anhydrous conditions and protected from light.[1]
Protocol 1: Synthesis of a Linear Poly(ortho ester) via Transesterification
This protocol describes the synthesis of a biodegradable polymer using TEOB and 1,6-hexanediol as a model diol.
Materials:
-
This compound (TEOB), anhydrous
-
1,6-hexanediol, anhydrous
-
p-Toluenesulfonic acid (pTSA) or other suitable acid catalyst
-
Anhydrous toluene or xylene
-
Methanol for precipitation
-
Round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or short-path distillation head
-
Heating mantle, inert gas line (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Assemble the reaction flask with the distillation apparatus and ensure the system is dry and purged with an inert gas.
-
Charging Reactants: To the flask, add 1,6-hexanediol (1.0 eq), TEOB (1.05 eq), and anhydrous toluene (~50% w/v).
-
Catalyst Addition: Add the acid catalyst (pTSA, ~0.01 mol % relative to the diol).
-
Scientist's Note: The catalyst concentration is critical. Too much can lead to premature degradation of the product, while too little results in impractically long reaction times.
-
-
Reaction: Heat the mixture to reflux (~110-140 °C, depending on the solvent). Ethanol, the byproduct of the transesterification, will be removed azeotropically with the solvent and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by quantifying the amount of ethanol collected. The reaction is considered complete when the theoretical amount of ethanol has been removed (2 moles of ethanol per mole of diol).
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous toluene solution to a large volume of vigorously stirring methanol.
-
The polymer will precipitate as a white solid or viscous oil.
-
-
Drying: Decant the methanol and wash the polymer with fresh methanol. Dry the polymer under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
¹H NMR: Confirm the structure of the polymer and the absence of residual monomers.
-
GPC/SEC: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
DSC: Determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
Caption: Experimental workflow for poly(ortho ester) synthesis.
Protocol 2: Evaluating TEOB as a Chain Transfer Agent in Styrene Polymerization
This protocol provides a framework for investigating the effect of TEOB on the molecular weight of polystyrene produced by free-radical polymerization.
Materials:
-
Styrene monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) as an initiator
-
This compound (TEOB)
-
Anhydrous toluene
-
Methanol
-
Schlenk tubes or similar reaction vessels
Procedure:
-
Preparation: Prepare stock solutions of styrene and AIBN in toluene.
-
Reaction Setup:
-
Control Reaction: In a Schlenk tube, add the styrene/AIBN stock solution.
-
TEOB Reactions: In separate Schlenk tubes, add the styrene/AIBN stock solution and varying concentrations of TEOB (e.g., 0.5%, 1.0%, 2.0% by mole relative to monomer).
-
-
Degassing: Subject all tubes to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place all tubes in a preheated oil bath at 60-70 °C and allow the polymerization to proceed for a set amount of time (e.g., 6 hours).
-
Scientist's Note: It is crucial to stop the reactions at low to moderate conversion (<20%) to accurately calculate chain transfer constants.
-
-
Quenching & Precipitation: Cool the reactions in an ice bath to stop polymerization. Precipitate the polystyrene by adding the reaction mixture to a large volume of methanol.
-
Purification & Drying: Filter the precipitated polystyrene, wash with methanol, and dry under vacuum to a constant weight.
Analysis:
-
Determine the molecular weight (Mn, Mw) and PDI of each polymer sample using Gel Permeation Chromatography (GPC).
-
Compare the Mn of the polymers produced with TEOB to the control. A significant decrease in Mn with increasing TEOB concentration indicates that TEOB is acting as a chain transfer agent.
Table 2: Hypothetical GPC Results for Chain Transfer Study
| Sample | TEOB (mol %) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|
| Control | 0 | 150,000 | 330,000 | 2.2 |
| Exp 1 | 0.5 | 110,000 | 231,000 | 2.1 |
| Exp 2 | 1.0 | 85,000 | 170,000 | 2.0 |
| Exp 3 | 2.0 | 60,000 | 114,000 | 1.9 |
The data in Table 2 would strongly suggest a chain transfer mechanism, as the number-average molecular weight decreases systematically with the addition of TEOB.
Conclusion
This compound is a highly functional molecule in the field of polymer and resin science. Its primary and most established role is as a key monomer in the synthesis of biodegradable poly(ortho esters) for biomedical applications.[3][10] Furthermore, its chemical structure suggests plausible, albeit less documented, roles as a chain transfer agent for controlling polymer molecular weight and as a latent crosslinking agent for thermoset resins. The protocols provided herein offer a practical starting point for researchers to explore these applications, enabling the development of novel polymers with tailored properties for a wide range of advanced material needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Poly(ortho esters)--from concept to reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Triethyl Orthobutyrate in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling the Potential of Triethyl Orthobutyrate
In the landscape of modern medicinal chemistry and process development, the selection of reagents is a critical determinant of synthetic efficiency, yield, and novelty. This compound (TEOB), a member of the orthoester family, has emerged as a versatile and potent reagent for the construction of complex molecular architectures.[1][2] While structurally similar to more commonly used orthoesters like triethyl orthoformate (TEOF) or orthoacetate (TEOA), TEOB offers a distinct advantage: it serves as a stable, reactive four-carbon building block, enabling the introduction of a propyl group attached to a masked carbonyl carbon.[2]
This guide provides an in-depth exploration of TEOB's applications in pharmaceutical intermediate synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic advantages of its use, providing researchers and drug development professionals with actionable insights and detailed protocols.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 24964-76-9 | [1] |
| Molecular Formula | C₁₀H₂₂O₃ | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 63 °C at 10 mmHg | [1] |
| Density | ~0.88 g/mL at 25 °C | [1] |
| Synonyms | 1,1,1-Triethoxybutane, Orthobutyric acid triethyl ester |[1] |
Core Applications & Mechanistic Insights
The utility of this compound in pharmaceutical synthesis is primarily centered on two strategic areas: the formation of carbon-carbon bonds to build complex molecular skeletons and the synthesis of substituted heterocyclic systems, which are foundational scaffolds in many active pharmaceutical ingredients (APIs).[2]
Carbon-Carbon Bond Formation: The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful and reliable method for stereoselectively forming a γ,δ-unsaturated ester from an allylic alcohol.[2] The use of TEOB in this reaction is particularly advantageous as it introduces a propyl group at the α-position of the newly formed ester, providing a handle for further molecular elaboration.
Mechanism: The reaction is typically catalyzed by a weak acid (e.g., propionic acid). The acid protonates one of the ethoxy groups of TEOB, which is then displaced by the allylic alcohol to form a mixed ketene acetal intermediate. This intermediate undergoes a thermally driven-sigmatropic rearrangement, a highly concerted and stereospecific process, to form the γ,δ-unsaturated ester product. The causality behind this reaction's success lies in the favorable six-membered ring transition state and the thermodynamic stability of the resulting carbon-carbon and carbon-oxygen double bonds.
Caption: Mechanism of the Johnson-Claisen Rearrangement with TEOB.
Synthesis of Heterocyclic Scaffolds
Heterocyclic rings are ubiquitous in pharmaceuticals. Orthoesters are classic reagents for the cyclization of substrates containing two nucleophilic groups, such as 1,2-diamines or 2-aminoamides.[3][4][5] While TEOF is often used to install an unsubstituted carbon at the 2-position, TEOB provides a direct route to 2-propyl substituted heterocycles.
Mechanism: The reaction typically proceeds via initial condensation of one of the nucleophilic groups (e.g., an amino group) with TEOB, eliminating one equivalent of ethanol to form an ethoxyimidate intermediate. This is followed by an intramolecular cyclization, where the second nucleophilic group attacks the imidate carbon, eliminating a second equivalent of ethanol. A final aromatization step, often involving the elimination of the third ethanol molecule, yields the stable heterocyclic product. The choice of an orthoester like TEOB is crucial as it acts as both a carbonyl equivalent and a dehydrating agent, driving the reaction to completion.[6]
Caption: General workflow for 2-propyl-benzimidazole synthesis.
Analogue to the Bodroux-Chichibabin Aldehyde Synthesis
The classic Bodroux-Chichibabin reaction uses triethyl orthoformate to convert a Grignard reagent into an aldehyde, effectively adding one carbon.[7][8][9] By substituting TEOB, this powerful transformation can be adapted to synthesize ketones.
Mechanism: The nucleophilic Grignard reagent (R-MgX) attacks the electrophilic central carbon of TEOB, displacing one ethoxy group to form a diethyl ketal. This ketal is stable to the reaction conditions but can be readily hydrolyzed during an acidic workup to yield the corresponding ketone (R-CO-CH₂CH₂CH₃). This application showcases TEOB's role as a "butyryl cation" equivalent, providing a robust method for ketone synthesis.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Ethyl 2-propylhept-4-enoate via Johnson-Claisen Rearrangement
This protocol details the reaction of but-2-en-1-ol with this compound.
Materials:
-
But-2-en-1-ol (1.0 equiv)
-
This compound (3.0 equiv)
-
Propionic acid (0.1 equiv)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.
-
Charging Flask: To the flask, add but-2-en-1-ol (e.g., 7.21 g, 100 mmol), this compound (57.1 g, 300 mmol), and a catalytic amount of propionic acid (0.74 g, 10 mmol). Add anhydrous toluene to partially fill the reaction flask.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). Ethanol, a byproduct of the initial condensation, will be collected in the Dean-Stark trap, driving the equilibrium towards the ketene acetal intermediate.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting alcohol. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and carefully wash with saturated sodium bicarbonate solution (2x) to neutralize the acid catalyst, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under vacuum or by flash column chromatography on silica gel to yield the pure γ,δ-unsaturated ester.
Protocol 2: Synthesis of 2-Propyl-1H-benzimidazole
This protocol describes the cyclization of o-phenylenediamine with this compound.
Materials:
-
o-Phenylenediamine (1.0 equiv)
-
This compound (1.2 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) or glacial acetic acid
-
Ethanol or Toluene
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Flask: Dissolve o-phenylenediamine (e.g., 10.8 g, 100 mmol) in ethanol. Add this compound (22.8 g, 120 mmol) and a catalytic amount of p-TsOH (0.95 g, 5 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C). The reaction progress can be monitored by TLC by observing the disappearance of the starting diamine. The reaction is typically complete within 3-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent using a rotary evaporator.
-
Isolation: Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove the acid catalyst, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product often crystallizes upon standing. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2-propyl-1H-benzimidazole.
Table 2: Representative Substrate Scope for Heterocycle Synthesis with TEOB
| Dinucleophile | Product | Typical Yield |
|---|---|---|
| o-Phenylenediamine | 2-Propyl-1H-benzimidazole | 85-95% |
| 4,5-Dichloro-o-phenylenediamine | 5,6-Dichloro-2-propyl-1H-benzimidazole | 80-90% |
| 2-Aminobenzamide | 2-Propylquinazolin-4(3H)-one | 75-85% |
| 2-Aminophenol | 2-Propylbenzoxazole | 70-80% |
Conclusion
This compound is a highly valuable, yet perhaps underutilized, reagent in the synthesis of pharmaceutical intermediates. Its ability to act as a stable C4 building block provides a direct and efficient pathway for introducing propyl groups in key synthetic transformations. From the elegant stereocontrol of the Johnson-Claisen rearrangement to the robust construction of functionalized heterocyclic cores, TEOB offers strategic advantages in the design of novel synthetic routes. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers looking to harness the full potential of this versatile orthoester in their drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 24964-76-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Triethyl orthoformate (108055-42-1) for sale [vulcanchem.com]
- 7. allchemist.blogspot.com [allchemist.blogspot.com]
- 8. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 9. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
Triethyl Orthobutyrate: Application Notes for Advanced Organic Synthesis
This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the application of triethyl orthobutyrate as a reactive solvent in advanced organic synthesis. Moving beyond its role as a simple intermediate, we will explore its function as a key participant in powerful carbon-carbon bond-forming reactions, with a focus on mechanistic rationale and practical, field-tested protocols.
Introduction: The Dual Role of this compound
This compound, systematically named 1,1,1-triethoxybutane, is an orthoester that serves a unique dual function in chemical synthesis. While it can be employed as a solvent, its primary value lies in its role as a reactive participant, particularly in the Johnson-Claisen rearrangement.[1] In this context, it acts as both the reaction medium and a key reagent, enabling the transformation of allylic alcohols into valuable γ,δ-unsaturated esters.[2] This transformation is a cornerstone of complex molecule synthesis due to its reliability and high degree of stereochemical control.[3][4]
Unlike conventional solvents, this compound is directly incorporated into the product structure, extending the carbon chain by four atoms and installing a versatile ester functionality. Its moisture-sensitive nature is a key feature; it readily hydrolyzes in the presence of acid and water, a property that can be leveraged to drive reaction equilibria.[5] This guide will focus on its most significant application in the orthoester Claisen rearrangement, providing the mechanistic basis and a detailed protocol for its effective use.
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for the successful application of this compound, primarily due to its moisture sensitivity.[6]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 24964-76-9 | [6][7] |
| Molecular Formula | C₁₀H₂₂O₃ | [7] |
| Molecular Weight | 190.28 g/mol | [7] |
| Appearance | Colorless liquid with a fruity odor | [4][7] |
| Density | ~0.88 g/mL at 25 °C | [7] |
| Boiling Point | 63 °C at 10 mmHg | [7] |
| Refractive Index | ~1.404 - 1.410 | [6][7] |
| Purity | ≥90-99% (GC) | [6][7] |
| Hazard Class | 3 (Flammable Liquid) | [6] |
Storage and Handling:
-
Anhydrous Conditions: this compound is sensitive to moisture and will decompose in the presence of water, especially under acidic conditions.[6] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Safety Precautions: As a flammable liquid, it should be kept away from heat, sparks, and open flames.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents.
Core Application: The Johnson-Claisen Rearrangement
The most powerful and widely used application of this compound is in the Johnson-Claisen rearrangement, a reliable method for forming a carbon-carbon bond with allylic transposition.[1] This reaction converts an allylic alcohol into a γ,δ-unsaturated ester, effectively adding a four-carbon butyrate chain to the molecule.[5]
The reaction is typically performed by heating an allylic alcohol in a large excess of this compound with a catalytic amount of a weak acid, such as propionic acid.[8][9] The excess orthoester serves as the solvent and drives the initial equilibrium steps. The overall process is a concerted, intramolecular[6][6]-sigmatropic rearrangement, which proceeds through a highly ordered, chair-like six-membered transition state, accounting for the high stereoselectivity of the reaction.[4]
The mechanism unfolds in three key stages:
-
Mixed Orthoester Formation: The acid catalyst protonates an ethoxy group on the this compound, which is subsequently displaced by the allylic alcohol. This alcohol exchange is reversible, and using a large excess of the orthoester drives the equilibrium toward the formation of the mixed orthoester intermediate.
-
Ketene Acetal Formation: A second acid-catalyzed elimination of an ethanol molecule from the mixed orthoester generates a crucial ketene acetal intermediate. This step is the commitment point for the rearrangement.
-
[6][6]-Sigmatropic Rearrangement: The unstable ketene acetal immediately undergoes a concerted[6][6]-sigmatropic rearrangement. This pericyclic reaction is thermally driven and forms the new C-C bond, transposing the double bond and yielding the thermodynamically stable γ,δ-unsaturated ester product.
Diagram 1: Mechanistic flow of the Johnson-Claisen rearrangement.
Experimental Protocol
This section provides a representative protocol for the synthesis of a γ,δ-unsaturated ester using an allylic alcohol and this compound.
Diagram 2: General workflow for the Johnson-Claisen synthesis.
This protocol describes the reaction of 1-penten-3-ol with this compound.
Materials:
-
1-Penten-3-ol (1.0 eq)
-
This compound (5.0 - 10.0 eq)
-
Propionic acid (0.1 eq)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-penten-3-ol (e.g., 8.6 g, 100 mmol).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add this compound (e.g., 95.1 g, 500 mmol, 5.0 eq) followed by propionic acid (e.g., 0.74 g, 10 mmol, 0.1 eq).
-
Heating: Immerse the flask in a preheated oil bath at 140 °C and stir the mixture vigorously. The low-boiling ethanol generated as a byproduct may be carefully distilled off using a short-path distillation head to help drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate) or GC analysis until the starting allylic alcohol is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess this compound and other volatile components under reduced pressure using a rotary evaporator.
-
Dissolve the oily residue in diethyl ether (150 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 98:2 Hexanes:Ethyl Acetate) to afford the pure ethyl 2,2-diethyl-4-pentenoate.
-
Troubleshooting and Field-Proven Insights
-
Low Yields: The most common cause of low yield is the presence of water. Ensure all glassware is rigorously dried and reagents are anhydrous. Using molecular sieves in the reaction mixture can sometimes be beneficial, although distilling the ethanol byproduct is often more effective.[10]
-
Side Reactions: At the high temperatures required, side reactions such as ether formation can occur, particularly if the catalyst is too strong or used in excess. Using a weak protic acid like propionic acid is crucial. Lewis acids can also be used but may lead to different product distributions.[11]
-
Reaction Stalling: If the reaction stalls, it may be due to catalyst deactivation. A small additional charge of propionic acid can sometimes restart the reaction. Ensure the temperature is maintained, as the sigmatropic rearrangement is thermally dependent.[8][9]
-
Use of Excess Orthoester: Using a large excess (5-10 equivalents) of this compound is standard practice. It acts as the solvent and, more importantly, drives the initial reversible alcohol exchange equilibrium towards the desired mixed orthoester.[1][7]
Conclusion
This compound is a highly effective and valuable reagent for the synthesis of γ,δ-unsaturated esters via the Johnson-Claisen rearrangement. Its dual role as a solvent and a reactant simplifies the experimental procedure for what is a powerful and stereoselective C-C bond-forming reaction. By understanding the underlying mechanism and adhering to anhydrous conditions, researchers can reliably leverage this compound to construct complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. name-reaction.com [name-reaction.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. benchchem.com [benchchem.com]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 11. EP0040958A1 - Process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
Application Note: Bodroux-Chichibabin Alde-hyde Synthesis Using Triethyl Orthobutyrate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the Bodroux-Chichibabin aldehyde synthesis. The focus is on the specific application of triethyl orthobutyrate as a versatile orthoester for the homologation of Grignard reagents. This guide delves into the underlying mechanism, offers detailed, field-tested protocols, and provides essential insights into process optimization and troubleshooting.
Theoretical Framework and Mechanism
The Bodroux-Chichibabin aldehyde synthesis is a classic yet highly relevant transformation in organic chemistry that converts a Grignard reagent into an aldehyde containing one additional carbon atom.[1][2][3] The reaction proceeds by treating a suitable Grignard reagent (R-MgX) with an orthoester. While triethyl orthoformate is traditionally used to add a single formyl carbon, other orthoesters like this compound (CH₃CH₂CH₂C(OEt)₃) can be employed for more complex transformations.
The Role of this compound:
This compound serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[4] In the context of this synthesis, it acts as an electrophilic source of a protected butyryl group.
Mechanism of Action:
The synthesis unfolds in two critical stages:
-
Nucleophilic Addition: The Grignard reagent, a potent nucleophile, attacks the electrophilic central carbon of the this compound. The electron density at this carbon is reduced by the inductive effect of the three neighboring oxygen atoms, rendering it susceptible to attack.[5] This step displaces one of the ethoxy groups (-OEt) to form a stable intermediate known as a ketal (specifically, a 1,1-diethoxybutane derivative). This intermediate is stable under the basic conditions of the Grignard reaction and does not react further with another equivalent of the Grignard reagent.[5]
-
Acidic Hydrolysis: The reaction mixture is subsequently treated with a dilute aqueous acid. This step protonates the oxygen atoms of the ketal, leading to the elimination of two molecules of ethanol and the formation of the final aldehyde product.
The overall transformation can be summarized as: R-MgX + CH₃CH₂CH₂C(OEt)₃ → R-C(OEt)₂-CH₂CH₂CH₃ → (Acid Hydrolysis) → R-CO-CH₂CH₂CH₃
Experimental Protocol: Synthesis of 2-Phenylbutanal
This protocol details the synthesis of 2-phenylbutanal from phenylmagnesium bromide and this compound.
Materials & Reagents:
-
Magnesium turnings
-
Bromobenzene
-
This compound (≥99%)[4]
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heat plate
-
Nitrogen or Argon gas inlet
-
Ice-water bath
Step-by-Step Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dried to prevent quenching the Grignard reagent.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Grignard Formation: In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.
-
Completion: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool the grey, cloudy solution to room temperature.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Addition: Add a solution of this compound in anhydrous diethyl ether to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Some protocols suggest gentle refluxing to improve yields, particularly with sterically hindered substrates.[3]
Part C: Hydrolysis and Work-up
-
Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add 10% aqueous hydrochloric acid via the dropping funnel to quench the reaction and hydrolyze the intermediate ketal. An exothermic reaction will occur.
-
Extraction: Transfer the mixture to a separatory funnel. The layers should be separated. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Part D: Purification
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-phenylbutanal.
Workflow and Mechanistic Visualization
The following diagrams illustrate the experimental workflow and the chemical mechanism.
References
- 1. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 2. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 3. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Navigating Triethyl Orthobutyrate Reactions: A Technical Support Center
Welcome to the Technical Support Center for triethyl orthobutyrate reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered when working with this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your reactions, troubleshoot effectively, and achieve reliable results.
I. Understanding the Reagent: this compound at a Glance
This compound (C₁₀H₂₂O₃) is an orthoester, a functional group containing three alkoxy groups attached to a single carbon atom.[1][2] It is widely used in organic synthesis, most notably in the Johnson-Claisen rearrangement to form γ,δ-unsaturated esters, and as a dehydrating agent to drive equilibrium reactions forward.[3][4][5] However, its utility can be accompanied by specific challenges, including its sensitivity to hydrolysis and a propensity for side reactions under certain conditions.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₃ |
| Molecular Weight | 190.28 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 63 °C at 10 mmHg |
| CAS Number | 24964-76-9 |
| Purity (typical) | ≥ 90.0% (GC) |
| Conditions to Avoid | Moisture |
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during reactions involving this compound in a practical question-and-answer format.
A. Low Reaction Yield
Question: My Johnson-Claisen rearrangement using this compound is resulting in a low yield of the desired γ,δ-unsaturated ester. What are the likely causes and how can I improve it?
Answer:
Low yields in Johnson-Claisen rearrangements with this compound are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Possible Causes & Solutions:
-
Incomplete Reaction: this compound is known to be less reactive than its lower-chain counterparts like triethyl orthoacetate.[6] This can lead to incomplete conversion of your starting allylic alcohol.
-
Optimization Strategy:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Monitor for potential decomposition of starting materials or products.[7]
-
Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC or GC to ensure the reaction has gone to completion.
-
Increase Equivalents of this compound: Using a larger excess of this compound can help drive the equilibrium towards the product.
-
Choice of Acid Catalyst: The nature and concentration of the acid catalyst are critical. While weak acids like propionic acid are commonly used, stronger acids might be necessary for less reactive substrates. However, be cautious as stronger acids can also promote side reactions.[8]
-
-
-
Hydrolysis of this compound: Orthoesters are highly susceptible to hydrolysis, especially under acidic conditions, which are required for the Johnson-Claisen rearrangement.[1][2] The presence of even trace amounts of water can consume the orthoester, reducing the effective concentration and leading to lower yields.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
High-Quality Reagents: Use freshly opened or properly stored anhydrous this compound. Check the purity of your starting materials.[9]
-
-
-
Side Reactions: Competing reactions can consume your starting materials or desired product, leading to a diminished yield. Common side reactions include O-alkylation and O-acetylation of the allylic alcohol.
-
Mitigation Techniques: Refer to the "Side Product Formation" section for detailed strategies.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in this compound reactions.
B. Side Product Formation
Question: I am observing significant side products in my reaction with this compound. What are these impurities, and how can I prevent their formation?
Answer:
The formation of side products is a common challenge, particularly in acid-catalyzed reactions of orthoesters. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Products and Their Prevention:
-
Unsymmetrical Ethers (O-Alkylation): In the presence of an acid catalyst, this compound can generate a carbocation intermediate that can alkylate the hydroxyl group of the starting alcohol, leading to the formation of an unsymmetrical ether.
-
Mechanism: The acid catalyst protonates an ethoxy group of the orthoester, which then leaves as ethanol, forming a stabilized carbocation. The alcohol starting material can then act as a nucleophile, attacking this carbocation.
-
Prevention:
-
Catalyst Choice: Use a milder acid catalyst or a lower concentration of the catalyst.
-
Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the O-alkylation pathway.
-
-
-
Acetylated Products (O-Acetylation): With orthoesters derived from carboxylic acids other than formic acid (like triethyl orthoacetate), O-acetylation of the alcohol can be a significant side reaction. While less common with this compound, analogous O-butyrylation is a possibility, especially at elevated temperatures.
-
Prevention:
-
Reaction Conditions: Carefully control the reaction temperature and time to favor the desired rearrangement over competing acylation.
-
-
-
Products of Thermal Decomposition: At high temperatures, orthoesters can undergo thermal decomposition. For this compound, this can lead to the formation of ethyl butyrate and other byproducts.[10]
-
Prevention:
-
Temperature Management: Avoid excessively high reaction temperatures. Use the minimum temperature required for the desired transformation.
-
-
Experimental Protocol to Minimize Side Products:
-
Strictly Anhydrous Conditions: As with preventing hydrolysis, ensuring an anhydrous environment is paramount to minimizing side reactions.
-
Catalyst Screening: Perform small-scale screening experiments with different acid catalysts (e.g., propionic acid, p-toluenesulfonic acid) and varying concentrations to find the optimal balance between reaction rate and selectivity.
-
Gradual Addition: In some cases, slow addition of the acid catalyst to the reaction mixture can help to control the concentration of reactive intermediates and reduce side product formation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates and intermediates.
C. Purification Challenges
Question: I am having difficulty purifying the product of my this compound reaction. What are the best practices for workup and purification?
Answer:
Effective purification is critical for obtaining your desired product in high purity. The workup procedure must be carefully designed to remove unreacted starting materials, the orthoester, and any side products without causing product degradation.
Recommended Workup and Purification Protocol:
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[11] Caution: This will generate CO₂ gas; ensure adequate venting.
-
-
Aqueous Workup:
-
Drying the Organic Layer:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the volatility of your product.
-
-
Purification by Chromatography:
-
Flash column chromatography is often the most effective method for purifying the crude product.
-
A typical eluent system for γ,δ-unsaturated esters is a gradient of ethyl acetate in hexanes.
-
Monitor the fractions by TLC to isolate the pure product.
-
Troubleshooting Purification Issues:
-
Emulsion Formation during Workup: If an emulsion forms during the aqueous wash, adding more brine can help to break it.
-
Co-eluting Impurities: If impurities co-elute with your product during chromatography, consider using a different solvent system or a different stationary phase (e.g., silica gel with a different deactivation level).
-
Product Decomposition on Silica Gel: Some products may be sensitive to the acidic nature of silica gel. In such cases, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Logical Diagram for Purification Strategy:
Caption: A streamlined workflow for the purification of products from this compound reactions.
III. References
-
Wikipedia. (n.d.). Ortho ester. Retrieved January 4, 2026, from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Ortho Esters. Retrieved January 4, 2026, from --INVALID-LINK--
-
Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
BenchChem. (2025, December). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved January 4, 2026, from --INVALID-LINK--
-
Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(55), 33265–33333. --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
Abtahi, F., & Tavakol, H. (2013). A Brief Introduction to Chemical Reaction Optimization. ACS Catalysis, 3(5), 843-849.
-
Organic Chemistry Portal. (n.d.). Ortho ester synthesis. Retrieved January 4, 2026, from --INVALID-LINK--
-
Wipf, P., Tsuchimoto, T., & Takahashi, H. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry, 71(3), 415-421.
-
The Claisen Rearrangement. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Chuchani, G., & Dominguez, R. M. (2008). DFT Calculations of Triethyl and Trimethyl Orthoacetate Elimination Kinetics in the Gas Phase. The Journal of Physical Chemistry A, 112(15), 3349–3356.
-
BenchChem. (n.d.). Johnson-Claisen Rearrangement with 3-Methyl-2-buten-1-ol for C-C Bond Formation. Retrieved January 4, 2026, from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 4, 2026, from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Capabilities of Triethyl Orthoacetate. Retrieved January 4, 2026, from --INVALID-LINK--
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved January 4, 2026, from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Orthoformic acid, triethyl ester. Retrieved January 4, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Outcomes. Retrieved January 4, 2026, from --INVALID-LINK--
-
de la Cruz, J. N., & Dos Santos, A. A. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7875.
-
Alam, S. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Chemical Research, 8(2), 173-194.
-
Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(1), 400-436.
-
Chmielewska, E., & Kafarski, P. (2016). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules, 21(11), 1488.
-
Mehl, F., Figadère, B., & Peyroula, E. (2009). Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols. Synthetic Communications, 39(3), 462-469.
-
Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Chem-Station. (2014, August 9). Claisen Rearrangement. Retrieved from --INVALID-LINK--
-
Lab Pro Inc. (n.d.). This compound, 25ML. Retrieved January 4, 2026, from --INVALID-LINK--
-
Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chmielewska, E., & Kafarski, P. (2016). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules, 21(11), 1488.
-
LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Comparative Guide to the Characterization of Reaction Products Using NMR with Methyltriethylammonium Carbonate and Alternatives. Retrieved January 4, 2026, from --INVALID-LINK--
-
Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved January 4, 2026, from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). 24964-76-9(this compound) Product Description. Retrieved January 4, 2026, from --INVALID-LINK--
-
University of Rochester. (n.d.). About Workup. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). Triethyl orthoacetate(78-39-7) 1H NMR spectrum. Retrieved January 4, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Minimizing side reactions in Cephalocyclidin A synthesis. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis Workshop. (2021, July 30). The Eschenmoser-Claisen Rearrangement (Episode 55) [Video]. YouTube. --INVALID-LINK--
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. labproinc.com [labproinc.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Triethyl Orthobutyrate
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides comprehensive troubleshooting advice and frequently asked questions concerning the purification of triethyl orthobutyrate (1,1,1-Triethoxybutane). As a key intermediate in pharmaceutical and agrochemical synthesis, its purity is paramount for ensuring reaction specificity and yield.[1] This document is designed to provide both foundational knowledge and advanced problem-solving strategies for laboratory professionals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of this compound.
Q1: What are the most common impurities in a crude this compound reaction mixture?
The impurity profile largely depends on the synthetic route. The most common method is the Pinner reaction, which involves the acid-catalyzed reaction of butyronitrile with an excess of ethanol.[2][3] Consequently, typical impurities include:
-
Unreacted Starting Materials: Butyronitrile and ethanol.
-
Hydrolysis Product: Ethyl butyrate, formed by the reaction of the orthoester with trace amounts of water. Orthoesters are highly susceptible to hydrolysis under acidic conditions.[4]
-
Pinner Reaction Intermediates: Unreacted imino ester salts (Pinner salts) if the reaction does not go to completion.[5]
-
Side Products: Small amounts of amides or other byproducts can form, especially if reaction temperatures are not controlled.[2][6]
-
Solvent Residues: Solvents used during the synthesis or work-up.
Q2: Why are anhydrous (dry) conditions so critical during the synthesis and purification of this compound?
This compound, like all orthoesters, is highly sensitive to moisture, particularly in the presence of acid.[4][7] Water will readily hydrolyze the orthoester to form ethyl butyrate and two equivalents of ethanol.[4] This reaction is often rapid and can significantly reduce the yield and purity of the final product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used throughout the synthesis, work-up, and purification steps. Storage should also be under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]
Q3: What is the most effective method for purifying crude this compound?
Fractional distillation under reduced pressure is the standard and most effective method for purifying this compound. Its relatively high boiling point at atmospheric pressure makes vacuum distillation necessary to prevent thermal decomposition.[9] The significant difference in boiling points between the product and common impurities (like ethanol and ethyl butyrate) allows for efficient separation.
Q4: How can I accurately assess the purity of my final product?
Gas Chromatography (GC) is the primary method for assessing the purity of this compound.[1] It provides a quantitative measure of the main product and any volatile impurities. Other analytical methods that can provide supporting information include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can detect impurities if they are present in sufficient concentration.
-
Infrared (IR) Spectroscopy: Can detect the presence of hydroxyl (-OH) groups from alcohol or water contamination, or carbonyl (C=O) groups from the ethyl butyrate hydrolysis product.
-
Refractive Index: A quick physical measurement that can indicate purity when compared to the literature value (1.4040 to 1.4080).[1]
Q5: What are the key safety precautions when working with this compound?
This compound is a flammable liquid and vapor.[10] It is also an eye and skin irritant. Key safety precautions include:
-
Handle in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.[11]
-
Use non-sparking tools and take measures to prevent static discharge.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Incomplete Reaction: Significant amounts of starting material remain. 2. Product Hydrolysis: Exposure to water during work-up or distillation.[4] 3. Mechanical Loss: Inefficient distillation setup or loss during transfers. 4. Thermal Decomposition: Distillation temperature is too high. | 1. Monitor the reaction by GC or TLC to ensure completion before work-up. 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform work-up quickly. 3. Use a well-insulated distillation column. Ensure all joints are properly sealed. 4. Use a vacuum source to lower the boiling point. The boiling point is ~63 °C at 10 mmHg.[1] |
| Product is Cloudy or Appears Wet | Water Contamination: The product is hygroscopic or was exposed to moisture. | 1. Dry the crude product over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. 2. Store the final product over molecular sieves (4Å) and under an inert atmosphere.[12] |
| GC Analysis Shows Multiple Impurity Peaks | 1. Side Reactions: Non-optimal reaction conditions (e.g., temperature too high) may have led to byproducts.[2] 2. Contaminated Reagents: Starting materials or solvents contained impurities. 3. Inefficient Fractionation: The distillation column is not efficient enough to separate components with close boiling points. | 1. Optimize reaction conditions (temperature, reaction time, catalyst loading). 2. Use high-purity, anhydrous reagents and solvents. 3. Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column). Control the distillation rate carefully to allow for proper equilibration.[13] |
| Product Discolors or Chars During Distillation | 1. Thermal Decomposition: The distillation pot temperature is excessively high.[9] 2. Presence of Acid/Base Residue: Residual catalyst from the synthesis is causing degradation at high temperatures. | 1. Increase the vacuum to lower the boiling point. Ensure the heating mantle is not set too high. 2. Neutralize the crude reaction mixture thoroughly during the aqueous work-up. A wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a water wash is recommended. |
| Reaction Stalls (Incomplete Conversion) | 1. Inactive Catalyst: The acid catalyst (e.g., HCl gas) has degraded or was not added in sufficient quantity. 2. Insufficient Reagent: The molar ratio of alcohol to nitrile may be too low. The Pinner reaction requires a large excess of alcohol.[2] | 1. Use fresh, anhydrous acid catalyst. Ensure proper delivery to the reaction mixture. 2. Increase the excess of anhydrous ethanol used in the reaction. |
Section 3: Detailed Protocols
Protocol 3.1: Standard Work-up for a Pinner Reaction Mixture
This protocol assumes the synthesis of this compound from butyronitrile and ethanol using an acid catalyst like HCl.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C in an ice bath.
-
Quenching: Slowly and carefully add the reaction mixture to a pre-chilled, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Causality: This step neutralizes the strong acid catalyst, preventing product hydrolysis during the subsequent aqueous extraction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If a solvent like diethyl ether was not used in the reaction, add it now to extract the organic product. Extract the aqueous layer 2-3 times with diethyl ether or another suitable organic solvent.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Saturated aqueous sodium bicarbonate (1x) to ensure complete neutralization.
-
Water (1x) to remove inorganic salts.
-
Saturated aqueous sodium chloride (brine) (1x) to break any emulsions and begin the drying process.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl for 10-15 minutes.
-
Filtration & Concentration: Filter off the drying agent. Rinse the solid with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to remove the solvent. Note: Do not heat the water bath excessively to avoid co-evaporation of the product. The remaining crude oil is now ready for purification.
Protocol 3.2: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is completely dry.
-
Vacuum Connection: Connect the apparatus to a vacuum pump through a cold trap to protect the pump.
-
Charging the Flask: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin stirring (if using a stir bar) and slowly apply vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the initial fraction, which will primarily consist of residual solvent and ethanol.
-
As the temperature stabilizes, the next fraction will likely be ethyl butyrate.
-
Increase the heat gradually. Collect the main fraction of pure this compound at the appropriate temperature and pressure (e.g., ~63 °C at 10 mmHg).[1]
-
Monitor the head temperature closely. A stable boiling point plateau indicates the collection of a pure substance.
-
-
Completion: Stop the distillation when the temperature either drops or rises sharply, indicating that the product has been distilled over. Release the vacuum carefully and allow the apparatus to cool before collecting the purified product.
Section 4: Data and Visualizations
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₂₂O₃ | 190.28 | 175 (atm), 63 (10 mmHg)[1] |
| Ethanol | C₂H₅OH | 46.07 | 78.4 |
| Butyronitrile | C₄H₇N | 69.11 | 116-117 |
| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | 121 |
Diagrams
Caption: General workflow for the work-up and purification of this compound.
Caption: Key reactions showing product formation and the primary hydrolysis side reaction.
Section 5: References
-
Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex International. --INVALID-LINK--
-
Fisher Scientific. (2021). Safety Data Sheet: Trimethyl orthobutyrate. Retrieved from Fisher Scientific. --INVALID-LINK--
-
Wikipedia. (2023). Pinner reaction. Retrieved from Wikipedia. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound Product Description. Retrieved from ChemicalBook. --INVALID-LINK--
-
Fisher Scientific. (2021). Safety Data Sheet: Triethyl orthobenzoate. Retrieved from Fisher Scientific. --INVALID-LINK--
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from SynArchive. --INVALID-LINK--
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Pinner reaction. Retrieved from UCLA. --INVALID-LINK--
-
ResearchGate. (n.d.). The Pinner reaction for orthoester synthesis. Retrieved from ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Retrieved from BenchChem. --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet: Triethyl orthoformate. Retrieved from Sigma-Aldrich. --INVALID-LINK--
-
Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. --INVALID-LINK--
-
Wikipedia. (2023). Ortho ester. Retrieved from Wikipedia. --INVALID-LINK--
-
Organic Syntheses. (1925). Ethyl Orthoformate. Retrieved from Organic Syntheses. --INVALID-LINK--
-
Gurny, R., et al. (1998). Purity and Stability Assessment of a Semi-Solid Poly(ortho Ester) Used in Drug Delivery Systems. PubMed. --INVALID-LINK--
-
Chuchani, G., et al. (2004). Kinetics and Mechanisms of the Homogeneous, Unimolecular Gas-Phase Elimination of Trimethyl Orthoacetate and Trimethyl Orthobutyrate. The Journal of Physical Chemistry A. --INVALID-LINK--
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from University of Rochester. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
side reactions of triethyl orthobutyrate and how to avoid them
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when working with triethyl orthobutyrate?
The most prevalent side reaction is hydrolysis . This compound is highly sensitive to moisture and readily hydrolyzes, especially under acidic conditions, to form ethyl butyrate and ethanol.[1][2] This reaction can significantly reduce the yield of your desired product and introduce impurities.
Causality: The central carbon of the orthoester is highly electrophilic. In the presence of water, particularly with acid catalysis, a water molecule will attack this carbon, leading to the elimination of two ethanol molecules and the formation of the corresponding ester.[1][2][3]
Q2: I suspect my reaction is undergoing hydrolysis. What are the tell-tale signs?
Key indicators of hydrolysis include:
-
Lower than expected yield of the desired orthoester-derived product.
-
The presence of ethyl butyrate and ethanol as major byproducts in your reaction mixture, detectable by techniques like GC-MS or NMR.
-
A noticeable fruity odor characteristic of ethyl butyrate.[4]
Q3: How can I rigorously prevent hydrolysis of this compound?
Preventing hydrolysis is critical and requires strict adherence to anhydrous (water-free) conditions.[1][3]
Key Preventative Measures:
-
Use Dry Glassware: All glassware should be oven-dried at a high temperature (e.g., 120°C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are thoroughly dried before use.[3][5]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[5]
-
Chemical Drying Agents: Triethyl orthoformate can be used as a chemical drying agent to scavenge water from the reaction mixture. It reacts with water to form ethanol and ethyl formate, which can be easily removed.[6]
Troubleshooting Guide: Specific Side Reactions
Issue 1: Unwanted Transesterification
Symptoms: You observe the formation of different esters or mixed orthoesters in your product mixture, especially when other alcohols are present in the reaction.
Scientific Explanation: Transesterification is a reaction where the ethoxy groups of this compound are exchanged with other alcohol moieties present in the reaction mixture.[1] This process is typically catalyzed by either acids or bases.[7][8] The presence of other alcohols, even as impurities, can lead to a mixture of orthoester products.
Avoidance Protocol:
-
Strict Alcohol Control: Ensure that the only alcohol present is the one intended for the reaction. If using a co-solvent, it should be aprotic.
-
Catalyst Choice: The choice of catalyst can influence the rate of transesterification. For some applications, milder catalysts may be preferable. Lewis acids like FeCl₃ or BF₃·OEt₂, or Brønsted acids like trifluoroacetic acid (TFA), can catalyze this exchange.[3][9]
-
Temperature Management: Running the reaction at the lowest effective temperature can help minimize this side reaction.
Issue 2: Thermal Decomposition at Elevated Temperatures
Symptoms: Your reaction, when run at high temperatures, results in a complex mixture of byproducts, including unsaturated ketals and ethanol.
Scientific Explanation: At elevated temperatures, this compound can undergo thermal decomposition. This elimination reaction proceeds through a four-membered ring transition state to yield ethanol and the corresponding unsaturated ketal.[10]
Avoidance Protocol:
-
Temperature Monitoring: Carefully control the reaction temperature. If the desired reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate.
-
Alternative Catalysis: Explore catalytic systems that allow the reaction to proceed at lower temperatures. For example, Montmorillonite KSF has been shown to be an effective catalyst for reactions of orthoesters with alcohols at ambient temperature.
Visualizing Reaction Pathways
To better understand the desired reaction versus potential side reactions, the following diagrams illustrate the key transformations.
Caption: Main reaction pathways of this compound.
Experimental Protocols
Protocol 1: General Procedure for Reactions Under Anhydrous Conditions
This protocol outlines the fundamental steps for setting up a reaction to minimize hydrolysis.
-
Glassware Preparation:
-
Clean all glassware thoroughly.
-
Place glassware in an oven at 120°C for at least 4 hours.
-
Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and nitrogen inlet) while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature.
-
-
Reagent and Solvent Preparation:
-
Use commercially available anhydrous solvents. If unavailable, distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Liquid reagents should be distilled if their purity is questionable. Solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup:
-
Add solvents and liquid reagents to the reaction flask via a syringe through a rubber septum.
-
Add solid reagents under a positive flow of inert gas.
-
Maintain a gentle flow of inert gas throughout the reaction.
-
Caption: Workflow for setting up an anhydrous reaction.
Quantitative Data Summary
The following table provides a summary of conditions to consider for minimizing side reactions.
| Parameter | Recommendation to Avoid Hydrolysis | Recommendation to Avoid Transesterification | Recommendation to Avoid Thermal Decomposition |
| Moisture Level | As low as possible (<50 ppm in solvents) | Not directly applicable, but moisture can affect catalyst activity | Not directly applicable |
| Reaction Temperature | Generally ambient, unless required by the specific reaction | Lowest effective temperature | Avoid excessive heat; determine the decomposition temperature if necessary |
| Solvent Choice | Anhydrous aprotic solvents (e.g., THF, Dichloromethane, Toluene) | Aprotic solvents; avoid alcohol co-solvents unless it is a reactant | Choose a solvent with a boiling point below the decomposition temperature |
| Catalyst | Avoid strong Brønsted acids if trace water is present | Use mild catalysts; control stoichiometry of alcohol reactants | Use catalysts that are active at lower temperatures |
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Temperature on Triethyl Orthobutyrate Reaction Kinetics
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for studying the effect of temperature on the reaction kinetics of triethyl orthobutyrate. Our goal is to move beyond simple instructions to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the kinetic analysis of this compound reactions.
Q1: How does temperature generally affect the reaction rate of this compound?
As with most chemical reactions, increasing the temperature increases the reaction rate of this compound.[1] This relationship is primarily governed by two factors explained by collision theory:
-
Increased Collision Frequency: At higher temperatures, molecules move faster, leading to more frequent collisions. However, this is a minor contributor to the rate increase. For a 10°C rise in temperature, the collision frequency increases by only about 2-3%.[1][2]
-
Increased Collision Energy: This is the dominant factor. For a reaction to occur, colliding molecules must possess a minimum amount of energy known as the activation energy (Ea).[3][4] An increase in temperature leads to a disproportionately large increase in the fraction of molecules that have energy equal to or greater than the activation energy.[1]
The relationship between the rate constant (k), temperature (T), and activation energy (Ea) is quantitatively described by the Arrhenius equation :[2][4]
k = A e-Ea/RT
Where:
-
k is the rate constant.
-
A is the pre-exponential factor, related to the frequency and orientation of collisions.
-
Ea is the activation energy.
-
R is the ideal gas constant (8.314 J/(mol·K)).
-
T is the absolute temperature in Kelvin.
Q2: What are the primary reactions of this compound where temperature is a critical kinetic factor?
This compound can undergo several types of reactions, but two are most prominent from a kinetic standpoint:
-
Acid-Catalyzed Hydrolysis: This is the most common reaction studied in solution. In the presence of an acid catalyst and water, this compound hydrolyzes to form ethyl butyrate and ethanol. The reaction rate is highly dependent on temperature, pH, and catalyst concentration. The mechanism can be complex, sometimes involving a change in the rate-determining step.[5]
-
Thermal Elimination (Pyrolysis): At high temperatures (typically >300°C) in the gas phase, orthoesters undergo unimolecular elimination reactions.[6][7] For example, studies on similar orthoesters show they decompose to form products like methanol and a corresponding ketene acetal in homogeneous, first-order reactions.[6][7] While less common in pharmaceutical development labs, it's a critical consideration for high-temperature process chemistry to avoid unwanted degradation.
Q3: My reaction rates are inconsistent across different temperatures. What are the common causes?
Inconsistency in kinetic data is a frequent challenge. The root cause often lies in one of the following areas:
-
Poor Temperature Control: The Arrhenius equation shows that the rate constant has an exponential dependence on temperature. Even minor fluctuations (±1°C) in your reaction vessel or water bath can introduce significant error. Ensure your thermostatic equipment is calibrated and stable.
-
pH Fluctuation (for Hydrolysis): The hydrolysis of orthoesters is often acid-catalyzed. If the reaction produces acidic or basic byproducts and the system is not adequately buffered, the pH can drift during the experiment, altering the catalytic rate and leading to non-linear kinetic plots.
-
Reagent Purity and Stability: Ensure the purity of your this compound and solvents. The presence of acidic or basic impurities can inadvertently catalyze the reaction. Likewise, ensure your catalyst (if used) is not degrading at the tested temperatures.
-
Evaporation: At higher temperatures, volatile reactants or solvents may evaporate from an open or poorly sealed vessel, changing the concentrations and affecting the calculated rate.
Q4: How do I experimentally determine the activation energy (Ea) for my reaction?
The activation energy is a critical parameter that quantifies the temperature sensitivity of your reaction. It is determined by measuring the rate constant (k) at several different temperatures. The most reliable method involves the graphical analysis of the Arrhenius equation in its logarithmic form:[2][4]
ln(k) = - (Ea/R)(1/T) + ln(A)
This equation is in the form of a straight line (y = mx + c). By plotting ln(k) versus 1/T, you will obtain a straight line with a slope of -Ea/R.[3] From this, you can calculate the activation energy:
Ea = - (slope) × R
A detailed protocol for this procedure is provided in Section 3.
Q5: Are there competing reactions I should be aware of at higher temperatures?
Yes. While you may be studying hydrolysis at 40°C, 60°C, and 80°C, be aware that as you increase the temperature, other reaction pathways may become accessible. For orthoesters, thermal elimination pathways can begin to compete with hydrolysis, especially under anhydrous or low-water conditions.[6] This can lead to a mixture of products and cause your Arrhenius plot to become non-linear at higher temperatures, as the measured rate constant will be a composite of multiple reactions. It is good practice to verify the product distribution via a method like GC-MS or NMR at each temperature studied.
Q6: What is the expected reaction order for this compound hydrolysis?
The acid-catalyzed hydrolysis of an ester (or orthoester) in a large excess of water follows pseudo-first-order kinetics .[8]
The overall rate law is: Rate = k[Orthoester][H₂O][H⁺]
However, in aqueous solutions, the concentration of water is so large (~55.5 M) that it remains effectively constant throughout the reaction. The concentration of the acid catalyst [H⁺] also remains constant. Therefore, these terms can be combined with the true rate constant (k) into an observed rate constant (k_obs):
Rate = k_obs[Orthoester], where k_obs = k[H₂O][H⁺]
This allows you to analyze the reaction as if it were a first-order process by monitoring the concentration of the orthoester over time and plotting ln[Orthoester] versus time.
Section 2: Troubleshooting Guide for Kinetic Experiments
| Problem | Possible Causes | Recommended Solutions |
| Non-Linear Arrhenius Plot (ln(k) vs. 1/T) | 1. A change in the reaction mechanism is occurring over the temperature range studied.[5] 2. A competing reaction (e.g., thermal elimination) becomes significant at higher temperatures. 3. Inaccurate temperature measurements or significant temperature fluctuations during runs. 4. Catalyst deactivation at higher temperatures. | 1. Narrow the experimental temperature range. 2. Analyze the product mixture at each temperature point (e.g., via GC, NMR) to check for side products. 3. Calibrate your thermometer/probe against a standard. Ensure the reaction vessel is fully submerged and equilibrated in the thermostatic bath. 4. Test catalyst stability at the highest temperature independently. |
| Poor Correlation (Low R²) for Kinetic Plots (e.g., ln[A] vs. time) | 1. The assumed reaction order (e.g., pseudo-first-order) is incorrect. 2. Inefficient mixing, leading to concentration gradients in the reaction vessel. 3. Analytical error during sampling and measurement. 4. Reaction was not allowed to proceed long enough (e.g., less than 2-3 half-lives). | 1. Re-evaluate the reaction conditions. Is water truly in vast excess? Is the catalyst concentration stable? 2. Ensure consistent and adequate stirring throughout the experiment. 3. Validate your analytical method (e.g., GC, HPLC, titration). Check for reproducibility and linearity. Ensure quenching is immediate and effective. 4. Extend the reaction monitoring time to capture a more complete decay curve. |
| Reaction Rate is Much Slower or Faster Than Expected | 1. Incorrect concentration of the catalyst (for catalyzed hydrolysis). 2. Presence of inhibitors or unknown promoters in the reagents or solvent. 3. Significant deviation of system pH from the intended value. 4. Solvent effects; reaction rates can vary significantly in different solvent systems. | 1. Accurately prepare and verify the concentration of the acid catalyst. 2. Use high-purity reagents and solvents. Run a blank reaction without the substrate to check for background reactivity. 3. Measure the pH of the reaction mixture before and after the experiment. Use buffers where appropriate. 4. Ensure the solvent system is consistent with literature reports or internal standards. Be aware that co-solvents can alter kinetics. |
Section 3: Experimental Protocols
These protocols provide a validated framework for your experiments. Always consult your institution's safety guidelines before proceeding.
Protocol 1: Determining the Pseudo-First-Order Rate Constant (k_obs) for Acid-Catalyzed Hydrolysis
Objective: To measure the rate constant for the hydrolysis of this compound at a specific temperature.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 0.5 M HCl in deionized water.
-
Prepare a quenching solution (e.g., a saturated sodium bicarbonate solution or a chilled pyridine solution, depending on the analytical method).
-
Prepare a stock solution of this compound (e.g., 1 M) in a suitable, dry co-solvent like acetonitrile or THF if needed for solubility. Note: The volume of the co-solvent should be minimal to ensure water remains in large excess.
-
-
Reaction Setup:
-
Place a jacketed reaction vessel connected to a precision circulating water bath set to the desired temperature (e.g., 40.0 °C ± 0.1 °C).
-
Add a magnetic stir bar to the vessel.
-
Add the calculated volume of 0.5 M HCl solution to the vessel and allow it to thermally equilibrate for at least 20 minutes with gentle stirring.
-
-
Reaction Initiation and Sampling:
-
To initiate the reaction (at t=0), inject the required volume of the this compound stock solution into the equilibrated acid solution. Start a stopwatch immediately.
-
At predetermined time intervals (e.g., t = 5, 10, 20, 30, 45, 60 minutes), withdraw a small, precise aliquot (e.g., 1.0 mL) of the reaction mixture using a volumetric pipette.
-
Immediately transfer the aliquot into a vial containing a known volume of the quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples to determine the concentration of remaining this compound. Gas Chromatography (GC) with an internal standard is a highly effective method.
-
Alternatively, if monitoring product formation, you can titrate the amount of butyric acid produced against a standardized NaOH solution.[8]
-
-
Data Analysis:
-
Calculate the concentration of this compound, [TEOB], at each time point.
-
Plot ln[TEOB] versus time (in seconds).
-
Perform a linear regression on the data. The plot should be a straight line, confirming pseudo-first-order kinetics.
-
The rate constant, k_obs, is the negative of the slope (k_obs = -slope).
-
Protocol 2: Calculating the Activation Energy (Ea)
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the hydrolysis reaction.
Methodology:
-
Execute Protocol 1 at a minimum of four different, well-spaced temperatures (e.g., 35°C, 45°C, 55°C, 65°C). Ensure the same initial concentrations of all reagents are used for each run.
-
Calculate k_obs for each temperature.
-
Tabulate Your Data: Create a table with columns for Temperature (in Kelvin), 1/T (in K⁻¹), k_obs (in s⁻¹), and ln(k_obs).
-
Create an Arrhenius Plot: Plot ln(k_obs) on the y-axis versus 1/T on the x-axis.
-
Determine the Slope: Perform a linear regression on the plotted data to find the slope.
-
Calculate Ea: Use the formula Ea = -slope × R , where R = 8.314 J/(mol·K). The result will be in J/mol; divide by 1000 to get kJ/mol.
-
Calculate A: The y-intercept of the plot is equal to ln(A). Therefore, A = e^(y-intercept) .
Section 4: Data Interpretation & Visualization
Data Presentation: Example Kinetic Parameters
While specific data for the hydrolysis of this compound is sparse in the readily available literature, we can use published data for the gas-phase elimination of trimethyl orthobutyrate to illustrate the output of a kinetic study. This reaction was studied over a temperature range of 310-369 °C.[6][7]
| Parameter | Value | Source |
| Reaction | Gas-Phase Unimolecular Elimination of Trimethyl Orthobutyrate | [6][7] |
| Activation Energy (Ea) | 195.3 ± 1.6 kJ/mol | [6][7] |
| Pre-exponential Factor (A) | 10¹³.¹⁹⁷ s⁻¹ (9.38 x 10¹³ s⁻¹) | [6][7] |
| Arrhenius Equation | log k₁(s⁻¹) = [(13.97 ± 0.37) − (195.3 ± 1.6 kJ/mol)] / (2.303RT) | [6][7] |
Note: This data is for a different reaction type and a different molecule but serves as a quantitative example of the parameters you will determine.
Experimental and Analytical Workflows
Visualizing the workflow can help in planning and executing experiments systematically.
Caption: Experimental workflow for a kinetic study.
Conceptual Diagrams
Simplified Acid-Catalyzed Hydrolysis Mechanism This diagram shows the key steps involved in the acid-catalyzed hydrolysis of an orthoester.
Caption: Simplified mechanism of acid-catalyzed orthoester hydrolysis.
Arrhenius Plot for Data Analysis This illustrates the relationship used to derive the activation energy from experimental data.
References
Technical Support Center: A Researcher's Guide to Triethyl Orthobutyrate
Welcome to the Technical Support Center for Triethyl Orthobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for the safe and effective use of this versatile reagent. My aim is to combine theoretical knowledge with practical, field-tested insights to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound (also known as 1,1,1-triethoxybutane) is an orthoester, a class of organic compounds characterized by three alkoxy groups attached to a single carbon atom. It is a colorless liquid with a fruity odor. Due to its unique structure, it serves as a valuable intermediate and reagent in various synthetic applications, including:
-
Pharmaceutical Development: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Polymer Production: It contributes to the formulation of coatings, adhesives, and sealants.[1]
-
Organic Synthesis: It is a useful reagent for creating new chemical pathways and developing innovative compounds.[1]
-
Flavor and Fragrance Industry: It can be used as a flavoring agent in food products and a fragrance component in perfumes.[2]
Q2: What makes this compound sensitive to moisture?
Like other orthoesters, this compound is susceptible to hydrolysis, a chemical reaction with water. This reaction is typically catalyzed by the presence of acid and results in the decomposition of the orthoester.[3] Even trace amounts of moisture in solvents, reagents, or on glassware can initiate this process, leading to the degradation of the compound and affecting reaction outcomes. A review on alkyl orthoesters notes that this compound hydrolyzes slowly in water.
Q3: What are the primary decomposition products of this compound upon exposure to moisture?
Under acidic conditions, this compound hydrolyzes to form ethyl butyrate and ethanol.[3] The overall reaction can be represented as follows:
C₄H₉C(OCH₂CH₃)₃ + H₂O --(H⁺)--> C₄H₉COOCH₂CH₃ + 2 CH₃CH₂OH
The formation of these byproducts can compete with the desired reaction pathway and introduce impurities into the product mixture.
Q4: How should I properly store this compound to maintain its integrity?
To prevent degradation from moisture, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to displace any ambient moisture and oxygen.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound, with a focus on issues arising from its moisture sensitivity.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or no product yield in a reaction where this compound is a key reagent. | Hydrolysis of this compound: The reagent may have degraded due to exposure to moisture before or during the reaction. | 1. Verify Reagent Quality: Before use, check the purity of the this compound. If it has been opened previously, its integrity may be compromised. Consider using a fresh, sealed bottle. 2. Ensure Anhydrous Conditions: All glassware must be thoroughly dried, either by oven-drying or flame-drying under a stream of inert gas. Solvents and other reagents must be rigorously dried using appropriate methods. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Presence of unexpected byproducts, such as ethyl butyrate and ethanol, in the reaction mixture. | In-situ hydrolysis of this compound: Trace amounts of water in the reaction mixture are causing the decomposition of the orthoester. | 1. Re-evaluate Solvent and Reagent Purity: Even commercially available "anhydrous" solvents can contain trace moisture. Consider purifying solvents by distillation from an appropriate drying agent. 2. Use of a Scavenger: In some cases, adding a small amount of a water scavenger that does not interfere with the desired reaction can be beneficial. 3. Work-up Considerations: If the reaction work-up involves aqueous solutions, be mindful that this can cause the hydrolysis of any unreacted this compound.[5] |
| Inconsistent reaction outcomes or poor reproducibility. | Variable moisture content: Inconsistent handling procedures may be leading to varying degrees of this compound hydrolysis between experiments. | 1. Standardize Handling Protocol: Implement a strict and consistent protocol for handling this compound and other moisture-sensitive reagents. This includes the use of dry syringes and needles for transfers and maintaining a positive inert gas pressure. 2. Document Everything: Keep detailed records of the age and handling history of the reagent, as well as the specific conditions of each experiment. |
III. Experimental Protocols
Adherence to rigorous experimental technique is paramount when working with moisture-sensitive reagents. The following protocols provide a framework for the proper handling, quenching, and disposal of this compound.
A. Protocol for Handling and Dispensing this compound
This protocol outlines the steps for safely transferring this compound from a sealed bottle to a reaction vessel while minimizing exposure to atmospheric moisture.
Materials:
-
Bottle of this compound with a septum-sealed cap
-
Dry, oven-dried reaction flask with a rubber septum
-
Dry, gas-tight syringe with a Luer-lock tip
-
Long, dry needle (e.g., 18-21 gauge)
-
Inert gas source (nitrogen or argon) with a regulator and bubbler
-
Schlenk line or manifold for inert gas manipulation
Procedure:
-
Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction flask and equip it with a rubber septum. Purge the flask with inert gas by inserting a needle connected to the gas line and a vent needle.
-
Syringe Preparation: Flush the dry syringe and needle with inert gas several times to remove any residual air and moisture.
-
Reagent Transfer:
-
Pierce the septum of the this compound bottle with the needle of the flushed syringe.
-
Insert a second needle connected to the inert gas line into the septum to create a positive pressure within the bottle. Caution: Use a low, positive pressure to avoid splashing.
-
Slowly draw the desired volume of this compound into the syringe.
-
Withdraw the syringe from the reagent bottle and immediately insert it into the septum of the reaction flask.
-
Slowly dispense the reagent into the reaction flask.
-
-
Cleaning: Immediately after use, rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous toluene or hexane) to remove any residual this compound.
B. Protocol for Quenching Unreacted this compound
This protocol describes a safe method for neutralizing unreacted this compound at the end of a reaction. This procedure is for a moisture-sensitive compound and is less vigorous than protocols for pyrophoric materials.
Materials:
-
Reaction mixture containing unreacted this compound
-
Anhydrous isopropanol
-
Methanol
-
Water
-
Stirring apparatus
-
Ice bath
Procedure:
-
Cool the Reaction Mixture: Cool the reaction flask to 0 °C using an ice bath. This will help to control the rate of any exothermic reaction during quenching.
-
Initial Quench with Isopropanol: While stirring, slowly add anhydrous isopropanol to the reaction mixture. Isopropanol is a less reactive quenching agent than water and will react more gently with any highly reactive species that may be present.
-
Sequential Addition of More Protic Solvents: After the initial quench with isopropanol shows no signs of further reaction (e.g., gas evolution, significant temperature increase), slowly add methanol.
-
Final Quench with Water: Once the addition of methanol is complete and the reaction is quiescent, slowly add water to ensure that all remaining this compound is hydrolyzed.[6]
-
Warm to Room Temperature: Allow the quenched mixture to slowly warm to room temperature while stirring.
-
Proceed with Work-up: The reaction mixture can now be safely worked up using standard aqueous procedures.
C. Protocol for Waste Disposal
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Procedure:
-
Quenched Reaction Mixtures: After quenching as described above, the resulting mixture containing ethyl butyrate, ethanol, and other reaction components should be collected in a designated hazardous waste container for organic solvents.[7][8]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, and disposable syringes, should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Empty Reagent Bottles: Empty this compound bottles should be rinsed with a small amount of a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste. The rinsed bottle can then be discarded according to institutional guidelines.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
IV. Visualizations
Hydrolysis of this compound
The following diagram illustrates the acid-catalyzed hydrolysis of this compound to its corresponding ester and alcohol.
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues when using this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Triethyl Orthobutyrate vs. Trimethyl Orthoformate
In the landscape of modern organic synthesis, orthoesters stand out as versatile and powerful reagents. Among them, triethyl orthobutyrate and trimethyl orthoformate are frequently employed, yet their distinct reactivity profiles and optimal use cases are subjects of ongoing discussion in research and development laboratories. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of these two critical reagents, supported by experimental data and mechanistic insights to inform your synthetic strategies.
At a Glance: Key Physicochemical and Reactive Properties
A fundamental understanding of the physical and chemical properties of these orthoesters is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound | Trimethyl Orthoformate |
| Molecular Formula | C10H22O3[1][2] | C4H10O3[3][4] |
| Molecular Weight | 190.28 g/mol [1][2] | 106.12 g/mol [3][4] |
| Boiling Point | 63 °C at 10 mmHg[1] | 100.6 °C[3] |
| Density | 0.880-0.885 g/mL at 25 °C[1] | 0.9676 g/cm³[3] |
| Primary Synthetic Role | Intermediate for APIs, polymers, and agrochemicals.[1] | Protecting group for aldehydes, formylating agent, dehydrating agent.[5][6] |
| Key Reactions | Johnson-Claisen Rearrangement (as an orthoacetate analogue)[7][8] | Acetalization, Bodroux-Chichibabin aldehyde synthesis, heterocycle synthesis.[9][10][11] |
| Handling Considerations | Moisture sensitive.[2] | Flammable, moisture sensitive, skin and eye irritant.[4][9] |
Core Applications in Synthesis: A Head-to-Head Comparison
While both reagents are orthoesters, their utility in synthesis diverges based on their structure and reactivity.
Protecting Group Chemistry: Acetal and Ketal Formation
Trimethyl orthoformate is a go-to reagent for the protection of aldehydes and ketones as their corresponding dimethyl acetals or ketals.[5][6][9] This transformation is typically acid-catalyzed and is highly efficient due to the ability of trimethyl orthoformate to also act as a dehydrating agent, driving the reaction to completion by scavenging the water byproduct.[3][12] The resulting acetals and ketals are stable to a wide range of nucleophilic and basic conditions.[12]
This compound is less commonly used for this purpose. While it can, in principle, form the corresponding diethyl acetals and ketals, its bulkier ethyl groups can lead to slower reaction rates and lower yields compared to its methyl counterpart.
Experimental Protocol: Acetalization of Benzaldehyde with Trimethyl Orthoformate
-
To a solution of benzaldehyde (1 equivalent) in methanol (5-10 volumes) is added trimethyl orthoformate (1.2-1.5 equivalents). The excess orthoformate serves as both a reactant and a water scavenger.[12]
-
A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, Amberlyst-15) is added. The acid protonates the orthoformate, initiating the reaction.[12][13]
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC). The reaction is typically fast and efficient.
-
The reaction is quenched with a mild base (e.g., triethylamine, sodium bicarbonate) and the solvent is removed under reduced pressure. This neutralizes the acid catalyst and allows for easy isolation of the product.
-
The crude product is purified by distillation or chromatography to yield the desired benzaldehyde dimethyl acetal.
Caption: Acid-catalyzed mechanism of acetal formation using trimethyl orthoformate.
Carbon-Carbon Bond Formation: Extending the Carbon Skeleton
Both orthoesters are valuable precursors for the formation of new carbon-carbon bonds, albeit through different named reactions.
This compound and its analogues are key reactants in the Johnson-Claisen rearrangement . This powerful[1][1]-sigmatropic rearrangement converts an allylic alcohol into a γ,δ-unsaturated ester, effectively adding a two-carbon unit with concomitant formation of a new C-C bond.[7][8][14] The reaction proceeds through an in situ generated ketene acetal intermediate.[15][16]
Trimethyl orthoformate , on the other hand, is the classic reagent in the Bodroux-Chichibabin aldehyde synthesis . This reaction provides a straightforward method for the one-carbon homologation of a Grignard reagent to an aldehyde.[10][11][17] The Grignard reagent attacks the electrophilic central carbon of the orthoformate, and subsequent hydrolysis of the resulting acetal furnishes the aldehyde.[10][18]
Experimental Protocol: Bodroux-Chichibabin Synthesis of Benzaldehyde
-
A solution of phenylmagnesium bromide (1 equivalent) in a suitable ether solvent (e.g., diethyl ether, THF) is prepared.
-
Triethyl orthoformate (1.1 equivalents) is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C to room temperature). The reaction is exothermic.
-
The reaction mixture is stirred for a specified period, often with gentle heating, to ensure complete reaction. [10]
-
The reaction is quenched by the slow addition of aqueous acid (e.g., dilute HCl or H2SO4). This hydrolyzes the intermediate acetal to the aldehyde.
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated under reduced pressure.
-
The crude benzaldehyde is purified by distillation or chromatography.
Caption: Simplified workflow of the Bodroux-Chichibabin aldehyde synthesis.
Dehydration and Water Scavenging
Trimethyl orthoformate is widely recognized for its role as a dehydrating agent in reactions that are sensitive to water.[6][19] It reacts with water to form methyl formate and methanol, effectively removing water from the reaction medium and driving equilibria towards the products.[3][12] This is particularly useful in esterifications, ketalizations, and imine formations.[3][12][19]
While this compound can also react with water, its application as a dedicated water scavenger is less common, likely due to the higher boiling points of its byproducts (ethyl butyrate and ethanol) compared to those of trimethyl orthoformate, making their removal more challenging.
Comparative Performance Data
The choice between these two reagents often comes down to the specific transformation and desired outcome. The following table presents a summary of reported yields for comparable reactions.
| Reaction Type | Reagent | Substrate | Product | Yield (%) | Reference |
| Acetalization | Trimethyl orthoformate | Various aldehydes & ketones | Dimethyl acetals/ketals | Excellent | [12][20] |
| Aldehyde Synthesis | Triethyl orthoformate | Grignard reagents | Aldehydes | Good to Excellent | [10][11] |
| Ketalization | Trimethyl orthoformate | Cyclohexanone | Cyclohexanone dimethyl ketal | Quantitative | [21][22] |
| Annulation | Trimethyl/Triethyl orthoformate | Unsaturated ketones | Cycloalkenones | Varies | [23] |
Expert Recommendations and Concluding Remarks
Choose Trimethyl Orthoformate when:
-
You require an efficient protecting group for aldehydes and ketones.
-
A mild and effective dehydrating agent is needed to drive a reaction to completion.
-
You are performing a one-carbon homologation of a Grignard reagent to an aldehyde.
-
You are synthesizing heterocyclic systems where a formyl group equivalent is required.[3][5][9]
Consider this compound when:
-
Your synthesis involves a Johnson-Claisen rearrangement to form a γ,δ-unsaturated ester (using the corresponding orthoacetate is more common, but the principle applies).
-
You are seeking a solvent with a higher boiling point than many common organic solvents.[1]
-
You are working on the synthesis of specific pharmaceutical or agrochemical intermediates where its use is established.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]
- 10. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 11. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioinfopublication.org [bioinfopublication.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. byjus.com [byjus.com]
- 17. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 18. Bodroux-Chichibabin Aldehyde Synthesis [drugfuture.com]
- 19. Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine formation | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 22. EP0595228A2 - Process for the preparation of ketals - Google Patents [patents.google.com]
- 23. ias.ac.in [ias.ac.in]
A Comparative Guide to Triethyl Orthobutyrate and Other Orthoesters for Alcohol Protection in Complex Synthesis
Introduction: The Strategic Imperative of Alcohol Protection
In the intricate landscape of multi-step organic synthesis, the hydroxyl group presents a recurring strategic challenge. Its dual nature as a nucleophile and a mild acid necessitates its temporary masking, or "protection," to prevent unwanted side reactions with strongly basic, nucleophilic, or organometallic reagents.[1][2][3] Among the diverse arsenal of protecting groups available to the modern chemist, orthoesters stand out for their unique reactivity profile: robust stability under basic and nucleophilic conditions, coupled with a precisely tunable lability to mild aqueous acid.[4]
This guide provides an in-depth comparison of triethyl orthobutyrate (TEOB) with other commonly employed orthoesters, such as triethyl orthoformate (TEOF) and triethyl orthoacetate (TEOAc). We will dissect their performance from formation to cleavage, grounding our analysis in mechanistic principles and providing actionable experimental protocols for the discerning researcher in pharmaceutical and fine chemical synthesis.
The Orthoester Family: Structure and Electronic Character
Orthoesters are formally esters of hypothetical orthocarboxylic acids, RC(OH)₃, and possess the general structure RC(OR')₃.[5] The central carbon's reactivity is dictated by the nature of the 'R' group, which directly influences the stability of key reaction intermediates.
-
Triethyl Orthoformate (TEOF): R = H. The simplest orthoester, widely used for its relative stability.[6][7]
-
Triethyl Orthoacetate (TEOAc): R = CH₃. The methyl group introduces a moderate electron-donating effect.
-
This compound (TEOB): R = CH₂CH₂CH₃. The n-propyl group provides a more significant inductive electron-donating effect compared to the methyl group of TEOAc.
This seemingly subtle structural variation has profound consequences for their stability and, therefore, their strategic application in synthesis.
The Mechanism: A Tale of Oxocarbenium Ions
The utility of orthoesters is rooted in the acid-catalyzed equilibrium between the alcohol, the orthoester, and the protected product. Understanding the mechanism of both protection and deprotection is critical to exploiting their differences.
Protection of Alcohols
The protection reaction involves the acid-catalyzed transesterification of the orthoester with the substrate alcohol. The key is the formation of a dialkoxycarbenium ion intermediate, which is then trapped by the alcohol to be protected. The reaction is typically driven to completion by removing the displaced alcohol (e.g., ethanol) via distillation.
Caption: Acid-catalyzed mechanism for alcohol protection using an orthoester.
Deprotection: Controlled Hydrolysis
Deprotection is the microscopic reverse, initiated by protonation and followed by the attack of water. The orthoester is hydrolyzed under mild aqueous acid back to the parent alcohol and a byproduct ester.[4][5] The rate of this hydrolysis is the primary point of differentiation between various orthoesters.
Caption: Mechanism for the acid-catalyzed deprotection of an orthoester.
Comparative Performance Analysis
The choice of orthoester hinges on a careful balance of stability and ease of removal. The electron-donating nature of the 'R' group (H < CH₃ < CH₂CH₂CH₃) is the dominant factor influencing the stability of the dialkoxycarbenium ion intermediate. A more stable cation forms more readily, leading to a faster rate of hydrolysis.
| Orthoester | 'R' Group | Inductive Effect | Cation Stability | Relative Rate of Acid Hydrolysis | Recommended Use Case |
| Triethyl Orthoformate (TEOF) | H | Neutral | Lowest | Slowest | For robust protection requiring stronger acidic conditions for cleavage. |
| Triethyl Orthoacetate (TEOAc) | CH₃ | +I (Weak) | Intermediate | Intermediate | General purpose, offering a balance of stability and mild deprotection. |
| This compound (TEOB) | n-Pr | +I (Moderate) | Highest | Fastest | For substrates requiring exceptionally mild deprotection conditions. |
Stability Profile
-
Toward Bases and Nucleophiles: All acyclic orthoesters, including TEOB, exhibit excellent stability toward strong bases (e.g., NaOH, NaH), organometallic reagents (e.g., Grignard, organolithiums), and hydrides (e.g., LiAlH₄, NaBH₄). This makes them superior to silyl ethers or acetals when subsequent reactions involve such reagents.
-
Toward Acids: This is the key differentiator. The stability toward acid follows the trend: TEOF > TEOAc > TEOB . This tunable lability is a powerful synthetic tool. While TEOF might require pH 3-4 for efficient cleavage, TEOB can often be removed under very mild conditions (e.g., pH 5-6, or even with silica gel during chromatography). This is crucial for late-stage synthesis on acid-sensitive substrates. Research has shown that electron-rich groups render orthoesters more prone to hydrolysis, even under neutral conditions, while electron-deficient groups make them extremely inert.[8]
Experimental Protocols
The following protocols are provided as a validated starting point for implementation.
Protocol 1: Protection of Benzyl Alcohol with this compound (TEOB)
Objective: To form the 1-(diethoxy(propoxy)methyl)benzene derivative, demonstrating a typical protection procedure.
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq)
-
Toluene (Anhydrous)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzyl alcohol, this compound, and toluene.
-
Add the catalytic amount of PTSA to the mixture.
-
Heat the reaction mixture to reflux. The azeotropic removal of ethanol will be observed in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent to prevent on-column hydrolysis) to yield the pure protected alcohol.
Causality Note: The use of a Dean-Stark trap is critical. It physically removes the ethanol byproduct, preventing the reverse reaction and ensuring high conversion, a self-validating system for reaction completion. Using a solid acid catalyst like Montmorillonite KSF can simplify workup, as it can be removed by simple filtration.
Protocol 2: Deprotection of TEOB-Protected Benzyl Alcohol
Objective: To regenerate benzyl alcohol under mild acidic conditions.
Materials:
-
TEOB-protected benzyl alcohol (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Acetic Acid (AcOH)
Procedure:
-
Dissolve the TEOB-protected alcohol in a 4:1 mixture of THF and water.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq). The pH of the solution should be approximately 5-6.
-
Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of benzyl alcohol (typically 30-60 minutes).
-
Once the reaction is complete, neutralize the acid by adding a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure benzyl alcohol.
Causality Note: The high lability of the TEOB group allows for the use of a weak acid like acetic acid. For the more stable TEOF-protected equivalent, a stronger acid such as dilute HCl or trifluoroacetic acid might be necessary, demonstrating the tunable deprotection.[9]
Strategic Implementation and Orthogonality
The concept of "orthogonal protection" allows for the selective removal of one protecting group in the presence of others.[4][10] The high acid sensitivity of the TEOB group makes it an excellent candidate for strategies requiring very late-stage, mild deprotection.
Consider a substrate containing three different alcohol protecting groups:
-
TBDPS (tert-Butyldiphenylsilyl) ether: Cleaved by fluoride ions (e.g., TBAF).[10]
-
Bn (Benzyl) ether: Cleaved by hydrogenolysis (H₂, Pd/C).[11]
-
TEOB-orthoester: Cleaved by very mild aqueous acid (pH ~5).
Caption: Orthogonal deprotection strategy using a TEOB group.
In this scheme, the TEOB group can be cleaved without affecting the TBDPS group (which requires fluoride) or the Benzyl group (which is stable to mild acid and requires hydrogenolysis). This selectivity is invaluable in the synthesis of complex polyhydroxylated natural products.
Conclusion
While triethyl orthoformate and triethyl orthoacetate remain the workhorses for general alcohol protection via orthoesters, This compound offers a distinct advantage in scenarios demanding extreme mildness during the deprotection step. Its enhanced acid lability, a direct consequence of the electron-donating n-propyl group, allows for cleavage under conditions that would leave many other acid-sensitive groups, including other orthoesters and silyl ethers, intact.
Choose this compound when:
-
The substrate is highly sensitive to acid.
-
A late-stage deprotection is required in the presence of other less acid-labile protecting groups.
-
Fine-tuning of deprotection kinetics is a strategic priority.
By understanding the underlying mechanistic principles that govern orthoester stability, the synthetic chemist can make an informed decision, leveraging this compound as a specialized tool for navigating the complex challenges of modern organic synthesis.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Triethyl Orthobutyrate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic techniques for the validation of triethyl orthobutyrate, a common orthoester in organic synthesis. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to not only confirm the desired product but also to identify potential impurities and byproducts.
The Synthetic Landscape: Pinner Reaction for this compound
This compound is commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an excess of an alcohol.[1][2] In the case of this compound, butyronitrile reacts with an excess of ethanol in the presence of a strong acid, typically anhydrous hydrogen chloride.[3]
The reaction proceeds through the formation of an intermediate imino ester salt (Pinner salt), which then reacts with additional ethanol to yield the final orthoester product.[3] Understanding this pathway is crucial as it informs the potential impurities we might expect, such as unreacted starting materials (butyronitrile and ethanol) or the ester byproduct, ethyl butyrate, which can form if water is present.
Caption: Synthesis of this compound via the Pinner Reaction.
Spectroscopic Validation: A Multi-Faceted Approach
No single spectroscopic technique provides a complete structural picture. A robust validation workflow leverages the complementary information provided by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is invaluable for identifying the different types of hydrogen atoms in a molecule and their connectivity.
Expected ¹H NMR Spectrum of this compound:
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |
| CH₃ (ethyl) | ~1.2 | Triplet | 9H |
| O-CH₂ (ethyl) | ~3.5 | Quartet | 6H |
| CH₂ (butyryl) | ~1.6 | Sextet | 2H |
| CH₂ (butyryl) | ~1.4 | Multiplet | 2H |
| CH₃ (butyryl) | ~0.9 | Triplet | 3H |
Comparative ¹H NMR Data for Starting Materials and Byproduct:
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| Butyronitrile | α-CH₂ | ~2.3 | Triplet |
| β-CH₂ | ~1.7 | Sextet | |
| γ-CH₃ | ~1.0 | Triplet | |
| Ethanol | CH₃ | ~1.2 | Triplet |
| CH₂ | ~3.7 | Quartet | |
| OH | Variable (broad singlet) | ||
| Ethyl Butyrate | O-CH₂-CH₃ | ~1.2 | Triplet |
| O-CH₂-CH₃ | ~4.1 | Quartet | |
| α-CH₂ | ~2.2 | Triplet | |
| β-CH₂ | ~1.6 | Sextet | |
| γ-CH₃ | ~0.9 | Triplet |
Key Differentiating Features in ¹H NMR:
-
Disappearance of Nitrile Signal: The characteristic triplet of the α-CH₂ protons in butyronitrile at ~2.3 ppm will be absent in the purified product.
-
Appearance of Orthoester Signals: The presence of a quartet around 3.5 ppm for the six ethoxy methylene protons is a strong indicator of orthoester formation.
-
Distinguishing from Ethyl Butyrate: The key difference lies in the chemical shift of the ethoxy methylene protons. In ethyl butyrate, these protons are adjacent to a carbonyl group and appear further downfield at ~4.1 ppm, whereas in the orthoester, they are shielded and appear upfield around 3.5 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides information about the number of non-equivalent carbon atoms in a molecule.
Expected ¹³C NMR Spectrum of this compound (Predicted):
| Carbon | Chemical Shift (ppm) (Predicted) |
| C(OR)₃ | ~115 |
| O-CH₂ | ~58 |
| CH₂ (butyryl) | ~35 |
| CH₂ (butyryl) | ~19 |
| CH₃ (butyryl) | ~14 |
| CH₃ (ethyl) | ~15 |
Comparative ¹³C NMR Data for Starting Materials and Byproduct:
| Compound | Carbon | Chemical Shift (ppm) |
| Butyronitrile | CN | ~120 |
| α-CH₂ | ~19 | |
| β-CH₂ | ~19 | |
| γ-CH₃ | ~13 | |
| Ethanol | CH₂ | ~58 |
| CH₃ | ~18 | |
| Ethyl Butyrate | C=O | ~173 |
| O-CH₂ | ~60 | |
| α-CH₂ | ~36 | |
| β-CH₂ | ~18 | |
| γ-CH₃ | ~14 | |
| O-CH₂-CH₃ | ~14 |
Key Differentiating Features in ¹³C NMR:
-
Absence of Nitrile and Carbonyl Carbons: The disappearance of the nitrile carbon signal of butyronitrile (~120 ppm) and the absence of a carbonyl signal (~173 ppm) from ethyl butyrate are crucial for confirming product purity.
-
Presence of the Quaternary Orthoester Carbon: A peak around 115 ppm is characteristic of the central carbon of the orthoester functionality. This is a key diagnostic signal.
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.
Caption: Spectroscopic Validation Workflow for this compound.
Expected FT-IR Absorptions for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch) | 2975-2850 | Strong |
| C-O (stretch) | 1150-1050 | Strong, multiple bands |
Comparative FT-IR Data for Starting Materials and Byproduct:
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Butyronitrile | C≡N (stretch) | ~2250 |
| Ethanol | O-H (stretch, H-bonded) | ~3300 (broad) |
| Ethyl Butyrate | C=O (stretch) | ~1740 |
Key Differentiating Features in FT-IR:
-
Disappearance of Key Stretches: The most definitive evidence of a successful reaction is the disappearance of the sharp C≡N stretch from butyronitrile at ~2250 cm⁻¹ and the broad O-H stretch from ethanol around 3300 cm⁻¹.
-
Absence of Carbonyl Peak: The absence of a strong absorption band around 1740 cm⁻¹ confirms the absence of the ethyl butyrate byproduct.
-
Characteristic C-O Stretches: A complex pattern of strong C-O stretching bands in the 1150-1050 cm⁻¹ region is characteristic of the orthoester functionality.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (C₁₀H₂₂O₃), the expected molecular weight is 190.16 g/mol .
Expected Fragmentation Pattern for this compound (EI-MS):
The primary fragmentation pathway for orthoesters is the loss of an alkoxy group to form a stable dialkoxycarbenium ion.
-
[M - OCH₂CH₃]⁺ (m/z 145): This would be a very prominent peak resulting from the loss of an ethoxy radical.
-
[M - CH₂CH₂]⁺ (m/z 162): Loss of ethylene from one of the ethyl groups.
-
Further fragmentation of the m/z 145 ion would lead to smaller fragments.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| Butyronitrile | 69 | 41, 27 |
| Ethanol | 46 | 45, 31 |
| Ethyl Butyrate | 116 | 88, 71, 43 |
Key Differentiating Features in Mass Spectrometry:
-
Correct Molecular Ion: Observing a molecular ion peak (or a related ion like [M+H]⁺ in soft ionization techniques) corresponding to the molecular weight of this compound is essential.
-
Characteristic Fragmentation: The prominent peak at m/z 145 is a strong indicator of the orthoester structure. The absence of fragments characteristic of the starting materials and ethyl butyrate in the purified product spectrum is equally important.
Experimental Protocols
General Procedure for Pinner Synthesis of this compound:
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred, cooled (0 °C) solution of anhydrous ethanol (excess, e.g., 5-10 equivalents), slowly bubble in anhydrous hydrogen chloride gas until saturation.
-
Add butyronitrile (1 equivalent) dropwise to the cold, acidic ethanol solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is typically neutralized with a base (e.g., sodium ethoxide in ethanol) and the salts are filtered off.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Sample Preparation for Spectroscopic Analysis:
-
NMR: Dissolve a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
FT-IR: A spectrum of the neat liquid can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
GC-MS: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) for injection into the gas chromatograph.
Conclusion
The validation of this compound requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the most detailed structural information, FT-IR offers a rapid and effective way to confirm the presence and absence of key functional groups. Mass spectrometry definitively confirms the molecular weight and provides characteristic fragmentation patterns. By comparing the spectra of the reaction product with those of the starting materials and potential byproducts, researchers can confidently confirm the identity and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
A Comparative Guide to the Mechanistic Pathways of Triethyl Orthobutyrate Reactions
For the modern researcher, scientist, and drug development professional, a deep understanding of reaction mechanisms is not merely academic; it is the cornerstone of innovation, enabling precise control over molecular transformations. Triethyl orthobutyrate, CH₃CH₂CH₂C(OCH₂CH₃)₃, stands as a versatile yet mechanistically rich reagent. Its utility extends beyond its role as a precursor to butyrate esters, serving as a valuable protecting group and a key component in sophisticated carbon-carbon bond-forming reactions.
This guide provides an in-depth, comparative analysis of the primary mechanistic pathways governing this compound's reactivity. We will move beyond simple procedural descriptions to explore the underlying principles and experimental considerations that dictate reaction outcomes, offering field-proven insights to empower your research.
Part 1: The Foundational Reaction: Acid-Catalyzed Hydrolysis
Orthoesters are uniquely characterized by their stability in neutral or basic conditions and their rapid hydrolysis under acidic catalysis.[1] This dichotomy is fundamental to their application as protecting groups for carboxylic acids.[2] The hydrolysis of this compound serves as a model for understanding its core reactivity, which invariably proceeds through a key cationic intermediate.
Mechanism of Acid-Catalyzed Hydrolysis
The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters is a multi-step process.[3] Unlike the hydrolysis of a standard ester, which involves nucleophilic attack at a carbonyl, the orthoester mechanism is initiated by protonation of an alkoxy oxygen.
The reaction proceeds via three principal stages:
-
Protonation and Formation of a Dialkoxycarboxonium Ion: The reaction is initiated by the protonation of one of the ethoxy groups by a hydronium ion (H₃O⁺). This is followed by the elimination of ethanol to generate a resonance-stabilized dialkoxycarboxonium ion. This initial cleavage and ion formation is typically the rate-determining step for simple orthoesters.[1]
-
Nucleophilic Attack by Water: The highly electrophilic carboxonium ion is readily attacked by water, a weak nucleophile, to form a protonated hemiorthoester intermediate.
-
Decomposition to Final Products: The hemiorthoester is unstable. A proton transfer is followed by the elimination of a second molecule of ethanol, yielding a protonated ethyl butyrate. Final deprotonation by water regenerates the acid catalyst and provides the final products: ethyl butyrate and ethanol.
Caption: Acid-catalyzed hydrolysis of this compound.
Comparative Reactivity
The reactivity of orthoesters in acid-catalyzed hydrolysis is highly sensitive to the substituent on the central carbon. Electron-donating groups stabilize the intermediate carboxonium ion, accelerating the reaction, while electron-withdrawing groups have the opposite effect.
| Orthoester | R-Group | Relative Rate of Hydrolysis | Causality |
| Triethyl Orthoformate | -H | Base Rate | The hydrogen atom offers minimal electronic effect. |
| Triethyl Orthoacetate | -CH₃ | Faster | The methyl group is weakly electron-donating, stabilizing the carboxonium ion. |
| This compound | -CH₂CH₂CH₃ | Slightly Faster | The propyl group is also electron-donating, with a similar effect to methyl. Reactivity is generally comparable to orthoacetate.[4] |
| Triethyl Orthobenzoate | -C₆H₅ | Slower | The phenyl group is electron-withdrawing by induction, destabilizing the cation and slowing the rate-determining step.[5] |
Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol provides a framework for monitoring the hydrolysis rate to validate the mechanistic principles.
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in a deuterated, water-miscible solvent (e.g., Acetone-d₆).
-
Prepare a 0.01 M DCl solution in D₂O. This will serve as the acid catalyst and reactant.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate an NMR tube containing 500 µL of the this compound stock solution in the NMR spectrometer at a constant temperature (e.g., 25°C).
-
Acquire an initial spectrum (t=0) to establish the initial concentration. The quartet signal of the -OCH₂- protons of the orthoester is a good peak for integration.
-
Inject 50 µL of the DCl/D₂O solution into the NMR tube, mix rapidly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 2 minutes).
-
-
Data Analysis:
-
Integrate the characteristic signals for the starting material (this compound, e.g., -OCH₂- quartet at ~3.5 ppm) and the product (ethyl butyrate, e.g., -OCH₂- quartet at ~4.1 ppm) in each spectrum.
-
Calculate the concentration of the orthoester at each time point relative to an internal standard or the total integral of reacting species.
-
Plot ln([Orthoester]) versus time. A linear plot confirms pseudo-first-order kinetics, consistent with the accepted mechanism where water is in large excess. The slope of this line is -k_obs.
-
Part 2: A Key Synthetic Transformation: The Johnson-Claisen Rearrangement
Beyond simple hydrolysis, this compound is a powerful reagent for C-C bond formation via the Johnson-Claisen rearrangement. This reaction transforms an allylic alcohol into a γ,δ-unsaturated ester, effectively extending the carbon chain by two atoms while creating valuable functionality.[6][7]
Mechanism of the Johnson-Claisen Rearrangement
This rearrangement is a thermally allowed,[3][3]-sigmatropic shift that proceeds through a key ketene acetal intermediate, which is generated in situ.[8] The use of an orthoester like this compound is advantageous as it avoids the need to prepare and isolate potentially unstable vinyl ethers.[6]
-
Initial Exchange and Intermediate Formation: In the presence of a weak acid catalyst (e.g., propionic acid), one of the ethoxy groups of this compound is exchanged with the allylic alcohol.[8] Subsequent proton transfer and elimination of a second molecule of ethanol forms the crucial mixed ketene acetal.
-
[3][3]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted rearrangement through a highly ordered, chair-like six-membered transition state.[6] This is the key C-C bond-forming step.
-
Product Formation: The rearrangement directly yields the stable γ,δ-unsaturated ester product.
Caption: Johnson-Claisen rearrangement using this compound.
Part 3: Transesterification Pathways
This compound can undergo transesterification, exchanging its ethoxy groups for other alkoxy groups. This reaction can be catalyzed by either acid or base, with distinct mechanistic and practical implications.[9][10]
Comparison of Catalytic Methods
| Feature | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |
| Catalyst | Brønsted or Lewis acid (e.g., H₂SO₄, TsOH) | Alkoxide base (e.g., NaOR') |
| Mechanism | Involves protonation of an ethoxy group, similar to initial hydrolysis steps, followed by nucleophilic attack by the new alcohol (R'OH). All steps are reversible.[9] | Direct nucleophilic attack of the alkoxide (R'O⁻) at the central carbon, forming a tetrahedral intermediate, followed by elimination of an ethoxide ion (EtO⁻).[11] |
| Equilibrium | The reaction is an equilibrium. It must be driven to completion by using a large excess of the new alcohol or by removing ethanol as it is formed. | The equilibrium lies far to the product side if the incoming alkoxide is derived from a less acidic alcohol than ethanol. |
| Practicality | Useful for acid-stable substrates. The reversibility can be a drawback. | Often more efficient and higher yielding as the reaction is less reversible. The strong base precludes its use with base-sensitive functional groups. |
Part 4: Advanced Mechanistic Elucidation Techniques
Validating these proposed mechanisms requires sophisticated analytical techniques capable of detecting fleeting intermediates and characterizing complex reaction mixtures.
Identifying Reactive Intermediates with Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally powerful tool for intercepting and identifying charged intermediates directly from a reaction mixture.[12][13] For orthoester reactions, its primary utility lies in the direct detection of the key dialkoxycarboxonium ion.
Caption: Experimental workflow for detecting carboxonium ions via ESI-MS.
Experimental Protocol: ESI-MS Analysis of Carboxonium Ion
-
Sample Preparation: In a vial, dissolve this compound (10 µL) in 1 mL of a 50:50 acetonitrile/methanol solution. Add 5 µL of formic acid to initiate the reaction.
-
Instrument Setup: Use a high-resolution mass spectrometer equipped with an ESI source operating in positive ion mode.
-
Direct Infusion: Immediately introduce the reaction mixture into the ESI source via a syringe pump at a low flow rate (e.g., 5 µL/min).
-
Data Acquisition: Acquire mass spectra over a relevant m/z range. The dialkoxycarboxonium ion from this compound, [CH₃CH₂CH₂C(OCH₂CH₃)₂]⁺, has a calculated monoisotopic mass of 145.1223 Da.
-
Interpretation: The observation of a high-intensity signal at m/z 145.12 provides direct, compelling evidence for the existence of this key mechanistic intermediate, thereby validating the first step of the hydrolysis and rearrangement pathways. Further structural confirmation can be obtained via tandem MS (MS/MS) experiments.[14]
Conclusion
The chemistry of this compound is governed by a few core mechanistic principles, primarily the acid-catalyzed formation of a dialkoxycarboxonium ion. This single intermediate is the gateway to diverse reactivity, from simple hydrolysis to complex C-C bond-forming rearrangements. By understanding the kinetics and thermodynamics that control the formation and fate of this intermediate, researchers can harness the full synthetic potential of this versatile reagent. The application of modern analytical techniques like NMR spectroscopy and ESI-mass spectrometry provides the necessary tools to move from proposed mechanisms to experimentally verified pathways, embodying the principles of robust and reliable science.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Triethyl Orthobutyrate Hydrolysis
For researchers, scientists, and professionals in drug development, understanding the kinetics of orthoester hydrolysis is paramount for applications ranging from drug delivery systems to the synthesis of complex organic molecules. Triethyl orthobutyrate, as a representative orthoester, provides an excellent model for studying this reaction. This guide offers an in-depth, objective comparison of common analytical techniques for monitoring the hydrolysis of this compound, supported by experimental data and protocols. Our focus is on providing not just the "how," but the critical "why" behind experimental design, ensuring a robust and self-validating kinetic analysis.
The Significance of this compound Hydrolysis
Orthoesters, including this compound, are valuable functional groups in organic chemistry. Their susceptibility to acid-catalyzed hydrolysis to form an ester and an alcohol is a key feature exploited in various applications.[1] The rate of this hydrolysis can be finely tuned, making orthoesters useful as protecting groups and in controlled-release formulations. A thorough kinetic analysis is therefore essential for predicting and controlling the behavior of orthoester-containing systems.
The acid-catalyzed hydrolysis of this compound proceeds in a stepwise manner, as depicted in the reaction pathway below. The reaction is initiated by protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form a dialkoxycarbocation intermediate. This intermediate is then attacked by water, and subsequent steps lead to the final ester and alcohol products.
Figure 1: General mechanism for the acid-catalyzed hydrolysis of this compound.
Comparative Analysis of Kinetic Monitoring Techniques
The choice of analytical technique is critical for obtaining accurate and reliable kinetic data. Here, we compare three prevalent methods for monitoring the hydrolysis of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Vis Spectrophotometry, and Titrimetric Methods.
| Technique | Principle | Advantages | Disadvantages | Typical Time Resolution |
| ¹H NMR Spectroscopy | Monitors the change in concentration of reactants and products by integrating the signals of specific protons. | Provides rich structural information, allowing for the simultaneous monitoring of multiple species. Non-invasive. | Lower sensitivity compared to other methods. Requires deuterated solvents for some applications. Not ideal for very fast reactions. | Seconds to minutes |
| UV-Vis Spectrophotometry | Measures the change in absorbance of a chromophoric species over time. | High sensitivity. Excellent for rapid reactions, especially with a stopped-flow apparatus.[2] | Requires a chromophore in the reactant or product, or the use of an indicator. Can be susceptible to interference from other absorbing species. | Milliseconds to seconds |
| Titrimetric Methods | Involves quenching the reaction at specific time points and titrating a product or reactant. For example, Karl Fischer titration can determine the consumption of water.[3] | Simple and inexpensive instrumentation. Can be highly accurate. | Discontinuous (quench-based). Labor-intensive. Not suitable for fast reactions. | Minutes to hours |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating. This is achieved through careful calibration, control experiments, and adherence to established analytical principles.
Kinetic Analysis by ¹H NMR Spectroscopy
This method directly observes the disappearance of the this compound and the appearance of the ethyl butyrate and ethanol products.[4][5][6][7]
Rationale: The chemical shifts of the protons in the reactants and products are distinct, allowing for their unambiguous quantification over time. The integration of these signals is directly proportional to the molar concentration of each species.
Figure 2: Workflow for kinetic analysis using ¹H NMR spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O with a buffer to maintain constant pH). Prepare a separate stock solution of the acid catalyst (e.g., HCl) in the same solvent.
-
NMR Experiment: Transfer a known volume of the this compound solution to an NMR tube and place it in the NMR spectrometer to thermally equilibrate.
-
Initiation of Reaction: Inject a known volume of the acid catalyst solution into the NMR tube, mix rapidly, and immediately start acquiring spectra at predetermined time intervals.
-
Data Acquisition: Collect a series of ¹H NMR spectra over the course of the reaction.
-
Data Analysis: Process the spectra and integrate the characteristic signals for this compound (e.g., the methylene protons of the ethoxy groups) and the product, ethyl butyrate.
-
Kinetic Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant.
Kinetic Analysis by Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for studying the rapid kinetics of hydrolysis, often occurring on the millisecond to second timescale.[2]
Rationale: While this compound and its hydrolysis products do not have strong UV-Vis absorbance, the reaction can be monitored by coupling it to a pH indicator. The hydrolysis of the orthoester produces acid, which protonates the indicator, causing a change in its absorbance.
Figure 3: Workflow for kinetic analysis using stopped-flow UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Solution Preparation: Prepare two separate solutions. Solution A contains this compound and a suitable pH indicator in a weakly buffered aqueous solution. Solution B contains the acid catalyst.
-
Instrument Setup: Set up the stopped-flow spectrophotometer, ensuring the drive syringes are clean and free of air bubbles. Set the observation wavelength to the λmax of the acidic or basic form of the indicator.
-
Reaction Initiation and Data Collection: Load the two solutions into the instrument's syringes. Rapidly mix the solutions by driving the syringes. The instrument's software will trigger data acquisition simultaneously with mixing, recording the change in absorbance as a function of time.
-
Data Analysis: The resulting absorbance versus time data is then fitted to a pseudo-first-order kinetic model to extract the rate constant.
Kinetic Analysis by Karl Fischer Titration
This titrimetric method is based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent. It can be used to monitor the consumption of water during the hydrolysis of this compound.[3]
Rationale: The hydrolysis reaction consumes one mole of water for every mole of this compound that reacts. By quenching the reaction at different time points and measuring the remaining water content, the progress of the reaction can be determined.
Step-by-Step Protocol:
-
Reaction Setup: In a thermostated reaction vessel, combine this compound and the acid catalyst in a suitable anhydrous solvent.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a solution that neutralizes the acid catalyst (e.g., a solution of a weak base).
-
Karl Fischer Titration: Analyze the quenched sample using a Karl Fischer titrator to determine the concentration of unreacted water.
-
Data Analysis: The concentration of water consumed at each time point is calculated by subtracting the measured water concentration from the initial water concentration.
-
Kinetic Analysis: Plot the concentration of consumed water versus time and analyze the data to determine the reaction rate and rate constant.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the kinetic data, the following points should be considered:
-
Temperature Control: The hydrolysis of orthoesters is sensitive to temperature. All experiments should be conducted in a thermostated environment.
-
pH Control: The reaction is acid-catalyzed, so maintaining a constant pH with a suitable buffer is crucial, especially for the NMR and spectrophotometric methods.
-
Purity of Reagents: The purity of this compound and the solvents should be confirmed to avoid side reactions.
-
Control Experiments: Running control experiments in the absence of the acid catalyst is essential to confirm that the observed reaction is indeed due to acid-catalyzed hydrolysis.
By carefully controlling these experimental parameters and choosing the appropriate analytical technique for the timescale of the reaction, researchers can obtain reliable and reproducible kinetic data for the hydrolysis of this compound. This foundational understanding is critical for the successful application of orthoesters in various scientific and industrial fields.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Determination of orthoesters by hydrolysis and Karl Fischer titrimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 6. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Triethyl Orthobutyrate and Triethyl Orthoacetate
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Orthoesters, such as triethyl orthobutyrate and triethyl orthoacetate, are versatile building blocks and protecting groups. However, their utility is dictated by their reactivity, which can be subtly yet significantly influenced by their molecular structure. This guide provides an in-depth comparison of the reactivity of this compound and triethyl orthoacetate, supported by experimental data and mechanistic insights, to empower informed decision-making in your research.
Core Principles: Understanding Orthoester Reactivity
The reactivity of orthoesters is primarily governed by the stability of the central carbocationic intermediate formed during reaction. This stability is influenced by two key factors:
-
Electronic Effects: Electron-donating groups attached to the central carbon atom stabilize the carbocation, thereby increasing the reactivity of the orthoester.
-
Steric Effects: Increased steric bulk around the central carbon atom can hinder the approach of nucleophiles and may also influence the stability of the carbocation and transition states.
Triethyl orthoacetate (CH₃C(OCH₂CH₃)₃) and this compound (CH₃CH₂CH₂C(OCH₂CH₃)₃) differ in the alkyl group attached to the central carbon: a methyl group in the former and a propyl group in the latter. This seemingly minor difference leads to distinct reactivity profiles.
Comparative Reactivity Analysis
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a fundamental reaction of orthoesters, proceeding via a carbocationic intermediate to yield an ester and alcohol.[1][2][3] The reaction is initiated by protonation of one of the alkoxy groups, followed by its departure to form a resonance-stabilized carboxonium ion. Subsequent attack by water leads to the final products.
Mechanistic Insights: The rate-determining step in the hydrolysis of most orthoesters is the formation of the carboxonium ion.[4] Therefore, factors that stabilize this intermediate will accelerate the reaction. Alkyl groups are electron-donating through an inductive effect. The propyl group in this compound is a slightly stronger electron-donating group than the methyl group in triethyl orthoacetate. This enhanced electron donation provides greater stabilization to the carbocationic intermediate formed from this compound.
Expected Reactivity: Consequently, This compound is expected to hydrolyze at a faster rate than triethyl orthoacetate under identical acidic conditions. This is because the increased electron-donating nature of the propyl group leads to a more stabilized carbocation intermediate, lowering the activation energy for its formation.
Experimental Protocol: Determining Hydrolysis Kinetics via ¹H NMR
This protocol provides a robust method for quantifying and comparing the hydrolysis rates of this compound and triethyl orthoacetate.
Objective: To determine the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of this compound and triethyl orthoacetate.
Materials:
-
This compound
-
Triethyl orthoacetate
-
Deuterated chloroform (CDCl₃)
-
Deuterated water (D₂O)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
NMR tubes
-
500 MHz NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the acid catalyst (e.g., 1% TFA in CDCl₃).
-
Reaction Setup: In an NMR tube, dissolve a known concentration of the orthoester (e.g., 0.1 M) in a specific volume of CDCl₃.
-
Initiation of Reaction: Add a precise amount of the acid catalyst stock solution and a small, known amount of D₂O to the NMR tube. Start a timer immediately after the addition of the acid.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).
-
Data Analysis: Monitor the disappearance of a characteristic peak of the starting orthoester (e.g., the quartet of the -OCH₂- protons) and the appearance of a characteristic peak of the product ester (e.g., the quartet of the ethyl ester's -OCH₂- protons). Integrate these peaks at each time point.
-
Kinetic Plot: Plot the natural logarithm of the concentration of the orthoester (ln[Orthoester]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
-
Comparison: Repeat the experiment under identical conditions for the other orthoester to obtain its rate constant for a direct comparison.
Workflow Diagram:
Caption: Workflow for determining orthoester hydrolysis kinetics via ¹H NMR.
Transesterification
Transesterification is the exchange of the alkoxy groups of an orthoester with another alcohol, typically under acidic catalysis.[7][8][9] The mechanism is similar to hydrolysis, involving the formation of a carbocationic intermediate.
Expected Reactivity: For the same reasons outlined for hydrolysis, This compound is expected to undergo transesterification more readily than triethyl orthoacetate . The greater stability of the carbocation intermediate derived from this compound facilitates the reaction with an incoming alcohol molecule.
Reaction with Grignard Reagents
Orthoesters react with Grignard reagents in the Bodroux-Chichibabin aldehyde synthesis to form acetals, which can then be hydrolyzed to aldehydes.[1][10][11] This reaction also proceeds through a Lewis acid-coordinated intermediate that develops carbocationic character.
Expected Reactivity: In this case, both electronic and steric effects are at play. While the electron-donating propyl group of this compound would favor the formation of the reactive intermediate, its greater steric bulk might hinder the approach of the Grignard reagent. However, the difference in steric hindrance between a methyl and a propyl group at the central carbon is not exceptionally large. It is plausible that the electronic effect of carbocation stabilization by the propyl group will be the dominant factor. Therefore, it is likely that This compound will react faster with Grignard reagents than triethyl orthoacetate , although the difference in reactivity may be less pronounced than in hydrolysis or transesterification.
Thermal Elimination (Gas-Phase Reactivity)
In the gas phase, triethyl orthoesters can undergo unimolecular elimination to form a ketene acetal and ethanol.[12][13] A study on the gas-phase elimination kinetics of triethyl orthoacetate and other orthoesters provides valuable comparative data.[12]
Experimental Data: Computational studies on the gas-phase elimination of triethyl and trimethyl orthoesters, including orthoacetates and orthobutyrates, indicate that these reactions proceed through a four-membered cyclic transition state.[12] The activation energies for the thermal decomposition of trimethyl orthoacetate and trimethyl orthobutyrate were found to be very similar, suggesting comparable reactivity in the gas phase.[13] While this data is for the trimethyl analogues, it provides a strong indication that the gas-phase thermal reactivity of the corresponding triethyl orthoesters would also be very similar.
Reactivity Comparison Table
| Reaction Type | Expected Relative Reactivity | Primary Influencing Factor |
| Acid-Catalyzed Hydrolysis | This compound > Triethyl Orthoacetate | Electronic (Carbocation Stabilization) |
| Transesterification | This compound > Triethyl Orthoacetate | Electronic (Carbocation Stabilization) |
| Reaction with Grignard Reagents | This compound ≥ Triethyl Orthoacetate | Electronic and Steric (likely dominated by electronic) |
| Gas-Phase Thermal Elimination | This compound ≈ Triethyl Orthoacetate | Similar transition state energies |
Conclusion
The reactivity of this compound is generally greater than that of triethyl orthoacetate in common solution-phase reactions such as acid-catalyzed hydrolysis and transesterification. This is primarily attributed to the superior electron-donating ability of the propyl group compared to the methyl group, which leads to enhanced stabilization of the key carbocationic intermediate. In reactions with sterically demanding nucleophiles like Grignard reagents, this increased reactivity may be slightly tempered by steric hindrance, but the electronic effect is expected to remain dominant. In contrast, their thermal decomposition in the gas phase is predicted to occur at similar rates.
This guide provides a framework for understanding and predicting the comparative reactivity of these two valuable orthoesters. For critical applications, it is always recommended to perform small-scale kinetic experiments, such as the ¹H NMR protocol detailed above, to precisely quantify reactivity under your specific reaction conditions.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Triethyl Orthobutyrate in Complex Molecule Synthesis
For the discerning researcher, scientist, and drug development professional, the strategic selection of reagents is paramount to the success of any total synthesis campaign. Among the arsenal of carbon-carbon bond-forming and functional group manipulation tools, triethyl orthobutyrate, a seemingly simple orthoester, has carved a niche for itself as a versatile and powerful reagent. This guide provides an in-depth, comparative analysis of its applications, moving beyond a mere recitation of protocols to explore the causality behind its strategic deployment in the synthesis of complex molecular architectures.
Part 1: Unveiling the Reactivity of this compound
This compound, with the chemical formula CH₃CH₂C(OCH₂CH₃)₃, is a stable, colorless liquid. Its synthetic utility primarily stems from its ability to participate in the venerable Johnson-Claisen rearrangement , a powerful method for the stereoselective formation of γ,δ-unsaturated esters and the construction of challenging quaternary carbon centers.[1][2]
The reaction is initiated by the acid-catalyzed reaction of an allylic alcohol with this compound. This in situ generates a mixed ketene acetal, which then undergoes a concerted[3][3]-sigmatropic rearrangement. The thermodynamic driving force of this rearrangement is the formation of a stable carbon-oxygen double bond in the resulting ester.[4] This one-pot process is often lauded for its operational simplicity and its ability to tolerate a wide range of functional groups.[1]
Part 2: Core Applications in Total Synthesis: A Comparative Analysis
The true measure of a reagent's worth is its performance in the crucible of total synthesis. Here, we dissect three distinct applications of this compound and its close analogs, comparing its efficacy against alternative synthetic strategies.
Case Study 1: Stereoselective Quaternary Carbon Formation in the Total Synthesis of (±)-Merrilactone A
The construction of quaternary carbon centers, particularly those bearing stereochemical information, is a formidable challenge in organic synthesis. The total synthesis of the complex sesquiterpenoid (±)-merrilactone A by Zhai and coworkers provides a compelling example of the strategic use of an orthoester Johnson-Claisen rearrangement to forge such a center.[1]
The Challenge: The synthesis of the intricate cage-like structure of merrilactone A required the stereoselective installation of a quaternary carbon at a key position in the A ring.
The Triethyl Orthoester Approach: The researchers employed a Johnson-Claisen rearrangement of a primary allylic alcohol with triethyl orthopropionate (a close analog of this compound) to construct the desired quaternary center. The reaction, catalyzed by propanoic acid at 135 °C, afforded the γ,δ-unsaturated ester with a diastereomeric ratio of 3.8:1.[1] Subsequent desilylation and lactonization furnished the A ring of the natural product.
Alternative Methods: The creation of quaternary carbons can be approached through various other methodologies, each with its own set of advantages and limitations.
-
Enolate Alkylation: A traditional approach involves the alkylation of a disubstituted enolate. However, generating the required enolate can be challenging, and issues with regioselectivity and over-alkylation can arise.
-
Michael Addition: The conjugate addition of a nucleophile to a β,β-disubstituted α,β-unsaturated carbonyl compound is another powerful strategy. The choice of nucleophile and catalyst is crucial for achieving high stereoselectivity.
-
Palladium-Catalyzed Allylic Alkylation: This method offers a versatile route to quaternary centers, but often requires carefully designed substrates and ligands to control stereochemistry.
| Method | Key Features | Typical Conditions | Stereocontrol |
| Johnson-Claisen Rearrangement | One-pot, thermally induced, forms γ,δ-unsaturated ester. | This compound, acid catalyst (e.g., propionic acid), heat (100-180 °C). | Generally good, proceeds through a chair-like transition state. |
| Enolate Alkylation | Stepwise formation of enolate then alkylation. | Strong base (e.g., LDA), alkyl halide, low temperature. | Can be challenging; depends on substrate and chiral auxiliaries. |
| Michael Addition | Conjugate addition to an α,β-unsaturated system. | Organocuprates, enamines, or other soft nucleophiles. | Can be excellent with chiral catalysts or auxiliaries. |
| Pd-Catalyzed Allylic Alkylation | Transition-metal catalyzed substitution. | Pd(0) catalyst, ligand, nucleophile. | Highly tunable with appropriate chiral ligands. |
Experimental Protocol: Johnson-Claisen Rearrangement in the Synthesis of (±)-Merrilactone A (Adapted) [1]
To a solution of the primary allylic alcohol (1.0 equiv) in triethyl orthopropionate (as solvent) is added a catalytic amount of propanoic acid. The reaction mixture is heated to 135 °C and stirred for the specified time, monitoring by TLC. Upon completion, the excess triethyl orthopropionate is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired γ,δ-unsaturated ester.
Case Study 2: Iterative Chain Elongation in Polyketide Synthesis
Polyketides are a large and structurally diverse class of natural products, often assembled through the iterative addition of two-carbon units. While the Johnson-Claisen rearrangement is not the most common method for this purpose, its potential for stereocontrolled two-carbon extension makes it a viable, albeit less conventional, alternative to more established methods.
The Challenge: The iterative and stereocontrolled construction of the carbon backbone of polyketides is a central challenge in their total synthesis.
A Hypothetical this compound Approach: An allylic alcohol intermediate within a growing polyketide chain could be subjected to a Johnson-Claisen rearrangement with this compound. This would extend the carbon chain by two carbons and introduce a γ,δ-unsaturated ester. The newly formed double bond and ester functionality could then be further manipulated in subsequent steps.
Alternative Methods: The field of polyketide synthesis is dominated by highly reliable and stereoselective methods for chain elongation.
-
Evans' Aldol Reaction: This powerful method utilizes chiral oxazolidinone auxiliaries to effect highly diastereoselective aldol additions, a cornerstone of polyketide synthesis.[5][6] The resulting β-hydroxy carbonyl adducts are readily converted to a variety of functional groups.
-
Wittig Reaction and its Variants: The Wittig reaction and the Horner-Wadsworth-Emmons olefination are workhorse reactions for the formation of carbon-carbon double bonds, allowing for the connection of complex fragments in a convergent manner.[7][8]
| Method | Key Features | Typical Conditions | Stereocontrol |
| Evans' Aldol Reaction | Highly diastereoselective, forms β-hydroxy carbonyls. | Boron enolates, chiral oxazolidinone, aldehyde. | Excellent and predictable, based on the chiral auxiliary. |
| Wittig Reaction | Forms C=C bonds, versatile for fragment coupling. | Phosphonium ylide, aldehyde or ketone. | Z/E selectivity can be controlled by ylide stability and reaction conditions. |
| Johnson-Claisen Rearrangement | Two-carbon extension, forms γ,δ-unsaturated ester. | Allylic alcohol, this compound, acid, heat. | Good, dependent on the stereochemistry of the allylic alcohol. |
Experimental Protocol: Evans' Aldol Reaction (General) [5]
To a solution of the N-acyl oxazolidinone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then at 0 °C for 1 hour. The reaction is quenched with a phosphate buffer and the product is extracted and purified by chromatography.
Case Study 3: The Dual Role of Orthoesters as Protecting Groups and Ketene Acetal Precursors
Beyond C-C bond formation, orthoesters can serve as robust protecting groups for carboxylic acids.[9][10] Their stability to a wide range of nucleophilic and basic conditions makes them valuable in complex synthetic sequences. Furthermore, they can be converted into highly reactive ketene acetals, which are versatile intermediates for cycloaddition reactions.
The Challenge: The protection of a carboxylic acid in the presence of other sensitive functional groups, and its subsequent activation for a specific transformation.
The Triethyl Orthoester Approach: A carboxylic acid can be converted to a triethyl orthoester, which is stable to many reaction conditions that would affect a free carboxylic acid or a simple ester. This orthoester can then be treated with a Lewis acid in the presence of a base to eliminate ethanol and form a ketene diethyl acetal in situ. This reactive intermediate can then participate in cycloaddition reactions, such as [2+2] cycloadditions with electron-deficient alkenes, to form four-membered rings.
Alternative Methods:
-
Carboxylic Acid Protecting Groups: A wide variety of protecting groups for carboxylic acids are available, each with its own unique cleavage conditions. Common examples include methyl or ethyl esters (cleaved by hydrolysis), benzyl esters (cleaved by hydrogenolysis), and silyl esters (cleaved by fluoride ions). The choice of protecting group depends on the overall synthetic strategy and the orthogonality required.
-
Ketene Acetal Formation: Silyl ketene acetals, formed by the reaction of an ester enolate with a silyl halide, are a more common and versatile alternative for generating ketene acetal intermediates for cycloadditions and other reactions.
| Feature | Triethyl Orthoester | Alternative Protecting Groups |
| Stability | Stable to strong bases and nucleophiles. | Varies widely (e.g., esters are base-labile, silyl esters are fluoride-labile). |
| Cleavage | Mildly acidic hydrolysis to the corresponding ester. | Specific conditions for each group (e.g., hydrogenolysis for benzyl esters). |
| Activation | Can be converted to a reactive ketene acetal. | Typically requires deprotection before further reaction. |
Experimental Protocol: Formation of a Ketene Acetal from an Orthoester (General)
To a solution of the triethyl orthoester (1.0 equiv) in an anhydrous, non-protic solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) is added a Lewis acid (e.g., TiCl₄, 1.1 equiv) followed by a hindered base (e.g., 2,6-lutidine, 1.2 equiv). The reaction is stirred at low temperature for a specified time to allow for the in situ formation of the ketene acetal. The electrophile (e.g., an electron-deficient alkene) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the product is isolated and purified by standard methods.
Part 3: Practical Considerations and Future Outlook
Advantages of this compound:
-
Operational Simplicity: The Johnson-Claisen rearrangement is often a one-pot procedure.
-
Stereocontrol: The concerted nature of the rearrangement allows for the predictable transfer of stereochemistry.
-
Stability: As a protecting group, it is robust under a variety of conditions.
Limitations and Potential Pitfalls:
-
High Temperatures: The Johnson-Claisen rearrangement often requires elevated temperatures, which may not be suitable for thermally sensitive substrates.
-
Substrate Scope: The reaction is most efficient with primary and secondary allylic alcohols. Tertiary allylic alcohols can be problematic.
-
Lewis Acid Sensitivity: The use of Lewis acids for ketene acetal formation may not be compatible with all functional groups.
Emerging Trends and Future Applications:
The development of milder and more catalytic versions of the Johnson-Claisen rearrangement continues to be an active area of research. Furthermore, the unique reactivity of orthoesters as precursors to reactive intermediates ensures their continued application in the development of novel synthetic methodologies. As the demand for more complex and diverse molecular architectures in drug discovery grows, the strategic application of reagents like this compound will undoubtedly play an increasingly important role.
Part 4: References
-
Zhai, H.; et al. Total Synthesis of (±)-Merrilactone A. Angew. Chem. Int. Ed.2012 , 51, 5897-5900.
-
Johnson, W. S.; et al. A simple, stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene. J. Am. Chem. Soc.1970 , 92, 741-743.
-
Corey, E. J.; Weinshenker, N. M.; Schaaf, T. K.; Huber, W. Total synthesis of prostaglandins F2.alpha. and E2 as the naturally occurring forms. J. Am. Chem. Soc.1969 , 91, 5675-5677.
-
Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH: Weinheim, 1996.
-
Peel, R.; Sutherland, J. K. An alternative synthesis of the Corey prostaglandin aldehyde. J. Chem. Soc., Chem. Commun.1974 , 151-152.
-
Patrick, G. L. An Introduction to Drug Synthesis. Oxford University Press, 2015.
-
Wender, P. A.; et al. The first formal, racemic total synthesis of phorbol. J. Am. Chem. Soc.1989 , 111, 8954-8957.
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103, 2127-2129.
-
Wikipedia. Ortho ester. --INVALID-LINK--
-
Frontier, A. J.; et al. Total Synthesis of (±)-Merrilactone A. J. Am. Chem. Soc.2008 , 130, 816–817.
-
Kocienski, P. J. Protecting Groups. Thieme, 2004.
-
Evans Aldol Reaction. --INVALID-LINK--
-
A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. --INVALID-LINK--
-
Seiple, I. B.; et al. A platform for the discovery of new macrolide antibiotics. Nature2016 , 533, 338-345.
-
Evans Aldol Reaction. --INVALID-LINK--
-
Wittig Reaction. --INVALID-LINK--
-
Kawamura, S.; et al. Nineteen-step total synthesis of (+)-phorbol. Nature2016 , 532, 90-93.
-
Woodward, R. B.; et al. Asymmetric total synthesis of erythromycin. 1. Synthesis of an erythronolide A secoacid derivative from D-glucose. J. Am. Chem. Soc.1981 , 103, 3210-3213.
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006.
-
Wittig Reaction - Common Conditions. --INVALID-LINK--
-
Johnson-Claisen Rearrangement. --INVALID-LINK--
-
Johnson-Claisen Rearrangement with 3-Methyl-2-buten-1-ol for C-C Bond Formation. --INVALID-LINK--
-
Wittig reaction. --INVALID-LINK--
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. Johnson-Claisen Rearrangement | TCI AMERICA [tcichemicals.com]
- 3. The Zhang/Zhang Synthesis of Merrilactone A [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Progress in the total synthesis of rocaglamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. scilit.com [scilit.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Ortho ester - Wikipedia [en.wikipedia.org]
- 10. Toward high-throughput synthesis of complex natural product-like compounds in the genomics and proteomics age - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Synthesized Compound Purity: A Comparative Analysis Featuring Triethyl Orthobutyrate
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of scientific validity and product safety. While a suite of powerful analytical techniques forms the standard arsenal for purity determination, niche challenges often require specialized solutions. This guide provides an in-depth comparison of established purity assessment methodologies with a focused exploration of triethyl orthobutyrate as a targeted derivatizing agent for the quantification of specific, often problematic, impurities such as water and residual carboxylic acids.
The Imperative of Purity in Synthesized Compounds
The presence of impurities in a synthesized compound can have profound consequences, ranging from altered physicochemical properties and reduced reaction yields to misleading biological assay results and potential toxicity in pharmaceutical applications. Therefore, the accurate and comprehensive determination of purity is not merely a quality control checkpoint but a critical component of the research and development lifecycle.
This compound: A Specialized Tool for Impurity Analysis
This compound, an orthoester, is not a standalone instrument for purity assessment. Instead, its utility lies in its chemical reactivity, which can be harnessed to derivatize specific impurities, rendering them amenable to analysis by techniques like Gas Chromatography (GC).[1] Orthoesters are known to react with compounds containing active hydrogens, most notably water and carboxylic acids.[2][3] This reaction can be exploited to indirectly quantify these impurities, which can be challenging to measure directly in certain sample matrices.
The primary mechanism involves the acid-catalyzed hydrolysis of the orthoester by water present in the sample, or the esterification of residual carboxylic acids.[2][3] In the case of water, the reaction with this compound produces ethanol and ethyl butyrate. The subsequent quantification of the ethanol by a technique like headspace GC can be correlated to the initial water content.[4] For carboxylic acid impurities, derivatization to their corresponding ethyl esters increases their volatility, making them suitable for GC analysis.
Comparative Analysis of Purity Assessment Techniques
The choice of an appropriate purity assessment method depends on the nature of the compound, the expected impurities, and the required level of accuracy. Here, we compare the this compound derivatization-GC approach with established, broad-spectrum techniques.
| Technique | Principle | Primary Application | Advantages | Limitations |
| This compound-GC | Chemical derivatization of water and carboxylic acids followed by GC quantification of the reaction products. | Quantification of water and acidic impurities in samples where direct analysis is problematic. | High specificity for water and carboxylic acids; can be used for samples incompatible with Karl Fischer titration. | Indirect method; requires complete reaction and careful calibration; not a broad-spectrum purity assessment tool. |
| Quantitative NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[5][6] | Absolute purity determination of the main component and identification/quantification of proton-containing impurities.[2] | Direct, primary method; provides structural information on impurities; non-destructive.[7][8] | Lower sensitivity compared to chromatographic methods for trace impurities; peak overlap can be an issue.[9] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture based on their differential partitioning between a mobile phase and a stationary phase.[10] | Broad-spectrum purity analysis, separation of non-volatile and thermally labile compounds.[11] | High resolution and sensitivity; applicable to a wide range of compounds.[12] | Relative method requiring a reference standard for the main component; impurities without a chromophore may not be detected by UV detectors.[13] |
| Gas Chromatography (GC) | Separation of volatile components in a gaseous mixture based on their differential partitioning between a mobile phase and a stationary phase.[14][15] | Analysis of volatile and semi-volatile compounds, including residual solvents.[4] | High sensitivity and resolution for volatile compounds.[16] | Not suitable for non-volatile or thermally unstable compounds without derivatization.[7][17] |
| Karl Fischer Titration | Titrimetric method based on a specific chemical reaction between iodine and water.[18] | Gold standard for the quantification of water content.[19] | Highly specific and accurate for water determination.[20] | Not a measure of overall compound purity; can be affected by interfering substances.[18] |
Experimental Protocols
Protocol 1: Quantification of Water Impurity using this compound Derivatization and Headspace GC-FID
This protocol outlines a hypothetical procedure for the quantification of water in a synthesized compound where Karl Fischer titration is not feasible.
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a solution of this compound in a dry, inert solvent (e.g., anhydrous toluene) at a known concentration (e.g., 1 M).
-
Acid Catalyst: Prepare a dilute solution of a strong acid (e.g., 0.1 M methanesulfonic acid in anhydrous toluene).
-
Internal Standard (ISTD): Prepare a solution of a suitable internal standard (e.g., n-propanol) in the same inert solvent at a known concentration.
2. Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound into a headspace vial.
-
Add a precise volume of the internal standard solution.
-
Add a precise volume of the derivatization reagent.
-
Add a small, precise volume of the acid catalyst to initiate the reaction.
-
Immediately seal the vial and vortex to mix.
3. Reaction and Equilibration:
-
Incubate the sealed vial at a controlled temperature (e.g., 60 °C) for a specific duration to ensure complete reaction. This needs to be optimized for the specific sample matrix.
-
After the reaction, equilibrate the vial in the headspace autosampler at a set temperature and time to allow for the partitioning of volatile components into the headspace.
4. GC-FID Analysis:
-
Inject a sample of the headspace into the GC-FID system.
-
Use a column suitable for the separation of ethanol and the internal standard (e.g., a wax column).
-
Develop a temperature program that provides good resolution of the peaks of interest.
5. Quantification:
-
Generate a calibration curve by reacting known amounts of water with the derivatization reagent under the same conditions.
-
Calculate the amount of ethanol produced in the sample by comparing its peak area to that of the internal standard.
-
From the calibration curve, determine the initial amount of water in the synthesized compound.
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol describes a standard method for determining the absolute purity of a synthesized compound.[2]
1. Standard and Sample Preparation:
-
Select a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.
-
Accurately weigh a precise amount of the internal standard and the synthesized compound into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the standard completely.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
Optimize the pulse angle (e.g., 90° pulse) and ensure a sufficient number of scans for a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the spectrum with a zero-filling and a suitable window function.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic peak of the analyte and a well-resolved peak of the internal standard.
-
Calculate the purity of the analyte using the following formula[7]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Workflows
Workflow for Water Quantification using this compound-GC
Caption: Workflow for water quantification using this compound derivatization followed by GC analysis.
Comparative Workflow for General Purity Assessment
Caption: A multi-technique approach to comprehensive purity assessment of a synthesized compound.
Conclusion
The assessment of compound purity is a multifaceted endeavor that necessitates a thoughtful selection of analytical techniques. While qNMR, HPLC, and GC remain the workhorses for comprehensive purity profiling, specialized reagents like this compound offer a targeted approach for quantifying challenging impurities such as water and carboxylic acids. By understanding the principles, advantages, and limitations of each method, researchers can design a robust analytical strategy that ensures the quality and integrity of their synthesized compounds, thereby fostering confidence in subsequent scientific investigations and developmental pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. ttb.gov [ttb.gov]
- 5. CAS 24964-76-9: this compound | CymitQuimica [cymitquimica.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cas 24964-76-9,this compound | lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Ethanol in biological fluids: headspace GC measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 18. weber.hu [weber.hu]
- 19. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 20. This compound | 24964-76-9 [chemicalbook.com]
A Senior Application Scientist's Guide to Scale-Up Synthesis: A Cost-Benefit Analysis of Triethyl Orthobutyrate
Executive Summary
In the landscape of pharmaceutical and fine chemical scale-up, the choice of reagent is a critical decision point, balancing reaction efficiency, process safety, and economic viability. This guide provides an in-depth cost-benefit analysis of triethyl orthobutyrate as a butyrylating agent and synthetic intermediate, comparing it directly with conventional alternatives such as butyryl chloride and butyric anhydride. While often associated with a higher upfront cost, this compound presents compelling advantages in process mildness, waste profile, and suitability for sensitive substrates, which can translate to significant downstream cost savings and operational efficiencies at scale. This analysis is intended for researchers, process chemists, and drug development professionals to inform strategic decisions in synthesis design and optimization.
Introduction: The Role of Orthoesters in Modern Synthesis
Orthoesters, with their unique 1,1,1-trialkoxyalkane functional group, are versatile reagents in organic chemistry.[1] They serve as valuable protecting groups for carboxylic acids, precursors to ketene acetals for[2][2]-sigmatropic rearrangements (e.g., Johnson-Claisen), and electrophilic partners in C-C bond-forming reactions.[1] this compound, specifically, offers a masked form of a butyrate group that can be introduced under neutral or mildly acidic conditions. This contrasts sharply with the harsh, corrosive nature of traditional acylating agents. Understanding the nuanced trade-offs is paramount when moving a synthetic route from the bench to a pilot or manufacturing plant.
The core value proposition of this compound in a scale-up context lies in its reaction mechanism. Unlike acyl chlorides or anhydrides that generate corrosive acidic byproducts (HCl or carboxylic acids), the reaction of this compound typically produces ethanol, a relatively benign and easily removable solvent.[3][4] This fundamental difference has profound implications for reactor compatibility, workup procedures, and overall process safety.
Comparative Analysis of Butyrylating Agents
The selection of a reagent for introducing a butyrate moiety is a multi-faceted decision. Let's compare this compound against its most common alternatives.
Reagent Properties and Cost
A direct comparison of the physical and economic properties of the key reagents is the first step in our analysis. The cost-per-mole is a more accurate metric for stoichiometric comparisons than cost-per-kilogram.
| Property | This compound | Butyryl Chloride | Butyric Anhydride |
| Formula | C₁₀H₂₂O₃[5] | C₄H₇ClO | C₈H₁₄O₃ |
| MW ( g/mol ) | 190.28[5] | 106.55 | 158.19 |
| Boiling Point (°C) | 63 (at 10 mmHg)[6] | 102 | 198 |
| Hazards | Flammable Liquid | Flammable, Corrosive, Water-Reactive | Corrosive |
| Key Byproduct | Ethanol | Hydrogen Chloride (HCl) | Butyric Acid |
| Approx. Price/kg | $100 - $250 | $30 - $60 | $20 - $50 |
| Approx. Price/mol | $19.03 - $47.57 | $3.20 - $6.40 | $3.16 - $7.91 |
Note: Prices are estimates based on publicly available catalog data for R&D quantities and are subject to change.[5][6][7] Bulk industrial pricing is significantly lower but relative cost differences often persist.
From a purely upfront material cost perspective, butyryl chloride and butyric anhydride are significantly cheaper. However, this initial saving can be rapidly eroded by costs associated with handling, safety infrastructure, and waste management.
Process & Performance Comparison
The true cost of a reagent is only revealed when evaluating its performance within the context of the entire manufacturing process.
| Parameter | This compound | Butyryl Chloride / Anhydride |
| Reaction Conditions | Mildly acidic (e.g., cat. propionic acid), often thermal. | Requires base (e.g., pyridine, Et₃N) to scavenge acid. |
| Substrate Scope | Excellent for acid-sensitive substrates. Protects against harsh conditions. | Can cause degradation of acid-labile groups. |
| Workup | Simple distillation of ethanol byproduct. Aqueous workup often not needed. | Requires aqueous quench, neutralization, and extraction. Generates salt waste. |
| Waste Stream | Ethanol (recyclable). | Halide salts, amine hydrochlorides, excess base.[8] |
| Safety & Handling | Flammable. Low corrosivity. | Highly corrosive, moisture-sensitive.[9] Requires specialized handling and reactor materials. |
| Yield & Selectivity | Often high due to mild conditions and fewer side reactions.[6] | Can be high, but side reactions (e.g., elimination) are possible. |
In-Depth Technical Scenarios
Scenario A: The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful method for C-C bond formation, converting an allylic alcohol into a γ,δ-unsaturated ester. This compound is the classic reagent for this transformation.
The reaction proceeds via an initial acid-catalyzed exchange to form a mixed ketene acetal, which then undergoes a[2][2]-sigmatropic rearrangement.
Caption: Johnson-Claisen rearrangement workflow.
-
Benefits: This reaction is often high-yielding and highly diastereoselective. The process is clean; the main byproduct is ethanol, which can be distilled off, often driving the reaction to completion. This simplifies purification immensely, reducing the need for extensive chromatography at scale, a major cost driver.
-
Costs: The primary cost is the reagent itself. The reaction also requires heating, adding to energy costs.
-
Alternative Comparison: Accomplishing a similar transformation with butyryl chloride would require a multi-step sequence (protection, enolate formation, alkylation), which would be significantly less atom-economical and generate substantial salt waste. The elegance and efficiency of the one-pot orthoester method provide a clear advantage in process mass intensity (PMI).
Scenario B: Protection & Derivatization of a Sensitive API Intermediate
Consider a late-stage intermediate with multiple sensitive functional groups, where a butyrate ester is required.
Caption: Comparison of synthesis workflows.
-
Benefits (TEOB): The TEOB workflow is simpler, involves fewer unit operations, and generates less waste.[8] For a high-value API, avoiding a potentially problematic aqueous workup and a final column chromatography step can dramatically increase overall yield and throughput, justifying the higher reagent cost. The risk of substrate degradation is also minimized.
-
Costs (TEOB): Higher raw material cost.
-
Analysis (Butyryl Chloride): The cheaper reagent necessitates a more complex, multi-step workup that generates significant aqueous and solid waste (amine salts).[10] Each step introduces the potential for yield loss. The cost of waste disposal, especially for regulated pharmaceutical processes, is substantial and must be factored in.[11] Furthermore, the corrosive HCl generated can require more expensive reactors (e.g., glass-lined or Hastelloy) compared to standard stainless steel.
Experimental Protocols
The following protocol is a representative example and should be adapted and optimized for specific substrates and scales.
Protocol: Johnson-Claisen Rearrangement of Crotyl Alcohol
Objective: To synthesize ethyl 2-methyl-4-pentenoate via a Johnson-Claisen rearrangement.
Materials:
-
Crotyl alcohol
-
This compound (TEOB)
-
Propionic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask equipped with a distillation head, condenser, and receiving flask
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Rationale: The setup is designed to allow for the removal of ethanol as it is formed, driving the equilibrium towards the product.
-
To a 250 mL round-bottom flask, add crotyl alcohol (0.1 mol), this compound (0.12 mol, 1.2 equiv), and a catalytic amount of propionic acid (0.005 mol).
-
-
Rationale: Toluene serves as a solvent to control the reaction temperature and facilitate efficient heat transfer.
-
Add 100 mL of toluene.
-
-
Rationale: The reaction is heated to a temperature that allows for the distillation of the ethanol/toluene azeotrope while retaining the higher-boiling reactants and products.
-
Heat the mixture to gently reflux (~110-120 °C). Ethanol will begin to distill as an azeotrope with toluene.
-
-
Rationale: The reaction progress is monitored by the amount of ethanol collected.
-
Continue the distillation until ethanol is no longer being formed (approx. 2-4 hours).
-
-
Rationale: Cooling the reaction mixture is a critical safety step before exposing it to air or aqueous solutions.
-
Cool the reaction mixture to room temperature.
-
-
Workup & Purification:
-
Rationale: A mild basic wash neutralizes the acid catalyst.
-
Transfer the mixture to a separatory funnel and wash with 1x 50 mL of saturated sodium bicarbonate solution.
-
-
Rationale: Removal of residual water before final purification.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Rationale: Fractional distillation is an effective purification method for this product at scale.
-
Purify the crude product by vacuum distillation to yield ethyl 2-methyl-4-pentenoate.
-
-
Safety Precautions:
-
This compound is a flammable liquid. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]
-
Ensure all glassware is properly secured.
Decision-Making Framework for Scale-Up
Choosing the optimal reagent requires a holistic view of the process. The following decision logic can guide this choice.
Caption: Reagent selection decision logic.
Conclusion and Recommendations
The cost-benefit analysis of this compound is a classic case of "total cost of ownership" versus "upfront price."
-
For early-stage development or syntheses involving robust, simple molecules where raw material cost is the dominant factor, traditional reagents like butyryl chloride or butyric anhydride remain a viable option.[13]
-
For scale-up synthesis , particularly in the pharmaceutical industry involving complex, high-value, or sensitive intermediates, this compound presents a compelling case. The benefits of a simplified, non-corrosive process, cleaner waste profile, and potentially higher overall yield frequently outweigh its higher initial purchase price.[6]
The recommendation for any process development team is to perform a thorough paper-based and, if warranted, lab-based evaluation. Model the entire process, including raw material costs, cycle time, labor, energy consumption, waste disposal, and capital expenditure on specialized equipment. In many modern, efficiency-focused manufacturing environments, the process simplification offered by this compound will prove to be the more economically sound choice in the long run.
References
- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 24964-76-9 | ZAA96476 | Biosynth [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. Environmental impacts of hazardous waste, and management strategies to reconcile circular economy and eco-sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying potential environmental impacts of waste handling strategies in textile industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lgcstandards.com [lgcstandards.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of Triethyl Orthobutyrate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of triethyl orthobutyrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Core Principles: Understanding the Hazard Profile
This compound, like other orthoesters, is a reactive and flammable compound. Its improper disposal can lead to significant safety incidents and environmental contamination. The entire disposal protocol is predicated on mitigating its primary hazards: flammability, reactivity, and potential health effects. A thorough understanding of these risks is the first step in safe handling.
Vapors from flammable liquids are often heavier than air and can accumulate in low-lying areas, potentially traveling to a distant ignition source and flashing back.[1][2] Therefore, all handling and disposal operations must be conducted in a manner that prevents vapor accumulation and eliminates ignition sources.[3][4]
Table 1: Hazard Summary for this compound and Similar Orthoesters
| Hazard Category | Description | Rationale for Disposal Protocol |
| Flammability | Flammable Liquid (GHS Category 3).[2] Vapors can form explosive mixtures with air.[5] | Requires strict control of ignition sources, use of non-sparking tools, and collection in sealed, properly grounded containers.[2][6] |
| Health Hazards | Causes skin and eye irritation.[7] May cause respiratory tract irritation if inhaled. Toxicological properties are not fully investigated.[8][9] | Mandates the use of appropriate Personal Protective Equipment (PPE) to prevent contact. Work should be performed in well-ventilated areas.[1] |
| Reactivity | Moisture sensitive; decomposes in contact with water or acids.[5][8][10] Incompatible with strong oxidizing agents.[5][9] | Prohibits disposal via the sanitary sewer system. Waste must be segregated from incompatible materials.[8][11] |
Essential Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[7][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant or 100% cotton lab coat is mandatory to protect against flash fires.[1]
-
Respiratory Protection: Use in a chemical fume hood to avoid vapor inhalation.[1][3] If a fume hood is not available or if vapors/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges is required.[8]
Immediate Response: Accidental Release and Spill Management
An accidental spill is an uncontrolled release that must be managed immediately to prevent escalation. The procedure differs based on the spill volume.
Protocol for Small Spills (< 500 mL)
-
Alert & Isolate: Alert personnel in the immediate area.
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off hot plates or other spark-producing equipment.[8][12]
-
Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated to prevent vapor buildup.[8]
-
Contain & Absorb: Contain the spill by diking with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[1][7][8] Do not use paper towels , as they are combustible and will add fuel to a potential fire.[1]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable, and properly labeled container for hazardous waste.[1][6][12]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Document the spill and the cleanup procedure according to your institution's safety policy.
Protocol for Large Spills (> 500 mL)
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors to contain the vapors.[12]
-
ALERT: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details about the chemical and the spill volume.
-
Do not attempt to clean up a large spill unless you are trained and equipped to handle a major hazardous material incident.
Systematic Disposal Workflow for this compound
The proper disposal of this compound is not a single action but a systematic process. It begins with waste identification and ends with collection by a licensed disposal service. Never pour this compound down the drain.[2][8]
Disposal Decision Pathway
The following diagram outlines the critical decision points in the disposal process for chemical waste generated in the laboratory.
Caption: Disposal decision workflow for this compound waste streams.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Containerization:
-
Liquid Waste: Collect surplus or non-recyclable this compound in its original container or a designated, compatible, and chemically resistant waste container.[3][8] The container must have a tight-fitting lid to prevent the escape of flammable vapors.[8]
-
Solid Waste: All contaminated materials, including used absorbent, gloves, and empty containers, should be collected in a separate, clearly labeled container for solid hazardous waste.[1]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").[1] Proper labeling is a regulatory requirement and ensures safe handling by all personnel, including the final disposal company.
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Disposal of this compound must be conducted through a licensed and approved professional waste disposal company.[8] These companies are equipped to handle and treat hazardous chemical waste, typically via high-temperature incineration, in accordance with all local, state, and federal regulations.[13][14]
-
Maintain a record of all disposed chemicals as required by your institution and regulatory bodies.
-
Management of Contaminated Items and Containers
-
Contaminated Labware: Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected and disposed of as liquid hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2][8] They will retain chemical residue and flammable vapors. Do not discard them in regular trash. They should be collected for disposal along with other contaminated solid waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be placed in the designated solid hazardous waste container.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 5. fishersci.com [fishersci.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Trimethyl orthobutyrate - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Navigating the Safe Handling of Triethyl Orthobutyrate: A Guide to Personal Protective Equipment and Emergency Procedures
Triethyl Orthobutyrate (CAS No. 24964-76-9) is a versatile ester utilized in various organic synthesis applications, including the production of pharmaceuticals and polymers.[1] While it offers significant utility, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the requisite personal protective equipment (PPE), operational protocols, and emergency procedures for managing this compound, grounding our recommendations in established safety principles and data from structurally similar compounds.
Understanding the Hazards of this compound
Key Physical and Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₂O₃[1] |
| Molecular Weight | 190.28 g/mol [1] |
| Appearance | Colorless liquid[1][7] |
| Boiling Point | 63 °C at 10 mmHg[1] |
| Purity | >90.0% (GC)[7] |
Core Principles of Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE for this compound is based on a thorough risk assessment that considers the potential for splashes, vapor inhalation, and accidental contact.
Eye and Face Protection: The First Line of Defense
Given the potential for this compound to cause serious eye irritation, stringent eye and face protection is mandatory.[8]
-
Chemical Safety Goggles: These should provide a complete seal around the eyes to protect against liquid splashes from all angles. Standard safety glasses are insufficient as they do not provide adequate protection from splashes.[9]
-
Face Shield: When handling larger quantities of this compound or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[8]
Skin and Body Protection: A Barrier Against Contact
Preventing skin contact is crucial to avoid potential irritation.[10] The selection of appropriate gloves and protective clothing is critical.
-
Gloves: Due to the lack of specific glove breakthrough data for this compound, recommendations are based on its properties as an ester and general chemical resistance guides. Nitrile gloves are a suitable initial choice for incidental contact, but for prolonged handling or immersion, more robust options should be considered.[11][12] Always inspect gloves for any signs of degradation or perforation before use.
Glove Compatibility for Esters (General Guidance):
Glove Material Resistance Rating Notes Butyl Rubber Excellent Recommended for prolonged contact with esters.[13] Neoprene Good A suitable alternative to butyl rubber.[14] Nitrile Fair to Good Appropriate for splash protection and short-duration tasks.[15] | Natural Rubber (Latex) | Poor to Fair | Not recommended for handling most organic solvents and esters.[16] |
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from minor spills and splashes.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a heightened risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.[11]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[11]
Respiratory Protection: Safeguarding Against Inhalation
Handling this compound in a well-ventilated area is essential to minimize the inhalation of vapors.
-
Engineering Controls: The primary method for controlling vapor exposure should always be the use of engineering controls, such as a certified chemical fume hood.[10]
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[9] The specific type of respirator should be selected based on a comprehensive risk assessment of the particular procedure.[17]
Procedural Guidance for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical for minimizing risk.
Donning and Doffing PPE: A Step-by-Step Protocol
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Apron: Don the laboratory coat and a chemical-resistant apron if required.
-
Respiratory Protection: If a respirator is necessary, perform a user seal check.
-
Eye and Face Protection: Put on safety goggles and a face shield if needed.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the laboratory coat.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Gown/Apron: Remove the apron and laboratory coat.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Final Hand Hygiene: Wash and dry hands again.
Emergency Preparedness: Spill Management and First Aid
Prompt and appropriate action in the event of a spill or exposure is critical to mitigating harm.
Spill Response Protocol
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Protect Yourself: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[18]
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Ventilate: Ensure the area is well-ventilated.
.
A visual guide for the spill response workflow.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[19]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
Disposal Plan: Managing Chemical and Contaminated Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. It should be collected in a clearly labeled, sealed container and managed according to institutional and local regulations for flammable liquid waste.[20][21] Do not dispose of it down the drain or in regular trash.[22]
-
Contaminated Materials: All materials that have come into contact with this compound, including used gloves, absorbent materials from spills, and contaminated labware, must also be disposed of as hazardous waste.[23] These materials should be collected in a designated, sealed container.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines for personal protective equipment, operational procedures, and emergency preparedness outlined in this document, researchers can mitigate the risks associated with this valuable chemical and maintain a safe and productive laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 24964-76-9 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | 24964-76-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 原丁酸三甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]
- 7. CAS 24964-76-9: this compound | CymitQuimica [cymitquimica.com]
- 8. trimaco.com [trimaco.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. benchchem.com [benchchem.com]
- 12. mcrsafety.com [mcrsafety.com]
- 13. bionmr.unl.edu [bionmr.unl.edu]
- 14. tasco-safety.com [tasco-safety.com]
- 15. glovesbyweb.com [glovesbyweb.com]
- 16. dess.uccs.edu [dess.uccs.edu]
- 17. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 21. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 22. acs.org [acs.org]
- 23. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
